molecular formula C12H10O4 B3095141 3-(Furan-2-YL)-5-methoxybenzoic acid CAS No. 1261914-01-5

3-(Furan-2-YL)-5-methoxybenzoic acid

Cat. No.: B3095141
CAS No.: 1261914-01-5
M. Wt: 218.20 g/mol
InChI Key: KCJCINSCMOVOGN-UHFFFAOYSA-N
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Description

3-(Furan-2-yl)-5-methoxybenzoic acid (CAS 1261914-01-5) is a high-purity chemical building block of significant interest in medicinal chemistry and materials science research . This compound features a benzoic acid core strategically substituted with a methoxy group and a furan heterocycle, creating a multifunctional scaffold for synthetic exploration . With a molecular formula of C12H10O4 and a molecular weight of 218.21 g/mol, it serves as a versatile intermediate for the synthesis of more complex molecules, particularly through reactions at its carboxylic acid moiety . The distinct electronic properties conferred by the furan ring can influence the compound's binding interactions and physicochemical characteristics, making it a valuable precursor in drug discovery programs and the development of novel functional materials . This product is intended for research and development purposes only and is not for human or veterinary diagnostic or therapeutic uses. Researchers can leverage its structural features to develop new chemical entities for various applications. For specific handling and storage information, please refer to the available safety data.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(furan-2-yl)-5-methoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O4/c1-15-10-6-8(11-3-2-4-16-11)5-9(7-10)12(13)14/h2-7H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCJCINSCMOVOGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90688518
Record name 3-(Furan-2-yl)-5-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90688518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261914-01-5
Record name 3-(Furan-2-yl)-5-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90688518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Engineering Furan-Substituted Methoxybenzoic Acid Derivatives: A Technical Guide to Synthesis, Pharmacophore Dynamics, and Biological Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Furan-substituted methoxybenzoic acid derivatives represent a highly versatile and structurally compelling class of compounds in modern medicinal chemistry. By merging the electron-rich, heteroaromatic properties of the furan ring with the tunable electronic landscape of methoxybenzoic acid, drug development professionals can engineer molecules with precise binding affinities for diverse biological targets. This whitepaper provides an in-depth technical analysis of these derivatives, detailing their structural rationale, self-validating synthetic workflows, and proven efficacy against targets ranging from bacterial pathogens to the SARS-CoV-2 Main Protease (Mpro).

Structural Rationale & Pharmacophore Dynamics

The architectural combination of a furan moiety and a methoxybenzoic acid core creates a privileged pharmacophore.

  • The Furan Scaffold: As a five-membered aromatic heterocycle, furan acts as both a

    
    -electron donor and a hydrogen-bond acceptor. Its inherent electron density makes it highly susceptible to electrophilic substitution, allowing for rapid downstream functionalization.
    
  • The Methoxybenzoic Acid Core: The methoxy group (–OCH

    
    ) functions as a strong electron-donating group (EDG) via resonance. This modulates the pKa of the benzoic acid and alters the electrostatic potential of the aromatic ring, directly influencing target binding kinetics and solubility[1].
    

Together, this combination yields a rigid yet adaptable framework capable of fitting into complex enzymatic pockets, such as the catalytic dyad of viral proteases[2] or the ATP-binding sites of Protein Tyrosine Kinases (PTKs)[3].

Synthetic Methodologies & Self-Validating Protocols

The synthesis of these derivatives requires careful management of electronic biases. Below are two primary methodologies, emphasizing the causality behind specific reagent choices and the protocols required to validate intermediate stability.

Acid Chloride-Mediated Friedel-Crafts Acylation

The synthesis of furan-2-yl(methoxyphenyl)methanones frequently utilizes a two-step activation and acylation workflow starting from 3-bromo-4-methoxybenzoic acid[3].

Step 1: Carboxylic Acid Activation (Chlorination)

  • Procedure: Suspend 3-bromo-4-methoxybenzoic acid (2.0 g) in thionyl chloride (SOCl

    
    , 5 mL). Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF). Stir the mixture at 80–90 °C for 3 hours[3].
    
  • Causality: The addition of DMF is not arbitrary; it reacts with SOCl

    
     to generate the Vilsmeier-Haack reagent (a highly electrophilic chloroiminium ion). This intermediate drastically accelerates the conversion of the carboxylic acid to the acid chloride, minimizing the prolonged heating that could otherwise lead to the cleavage of the sensitive methoxy ether linkage.
    
  • Self-Validation Checkpoint: To confirm complete conversion without isolating the highly moisture-sensitive acid chloride, withdraw a 10 μL aliquot, quench it in 0.5 mL of anhydrous methanol, and analyze via Thin Layer Chromatography (TLC). The rapid formation of the methyl ester (which exhibits a significantly higher

    
     value than the starting acid) confirms reaction completion.
    

Step 2: Regioselective Friedel-Crafts Acylation

  • Procedure: Concentrate the reaction mixture under reduced pressure to remove excess SOCl

    
    . Dissolve the crude acid chloride in anhydrous CH
    
    
    
    Cl
    
    
    . Add the furan derivative and a Lewis acid catalyst (e.g., AlCl
    
    
    ) at 0 °C, then slowly warm to room temperature.
  • Causality: Furan is highly electron-rich. The Lewis acid coordinates with the acid chloride to form a reactive acylium ion. Initiating the reaction at 0 °C controls the exothermic nature of the acylation and ensures strict regioselectivity at the C2 position of the furan ring, which is the most electronically favored site for electrophilic attack.

  • Self-Validation Checkpoint: Following aqueous workup and recrystallization, validate the product via

    
    H-NMR. The diagnostic furan protons must appear as distinct doublets/multiplets (e.g., shifts around 
    
    
    
    6.61, 7.25, and 7.70 ppm), while the methoxy protons should remain a sharp singlet near
    
    
    3.90 ppm[3].

SynthesisWorkflow SM 3-Bromo-4-methoxybenzoic Acid (Starting Material) Step1 SOCl2, cat. DMF, 80°C (Vilsmeier-Haack Activation) SM->Step1 Intermediate Acid Chloride Intermediate (TLC Validated via MeOH Quench) Step1->Intermediate Step2 Furan, AlCl3, CH2Cl2 (Friedel-Crafts Acylation) Intermediate->Step2 Product Furan-2-yl(methoxyphenyl)methanone (Yield: ~80%) Step2->Product

Self-validating synthetic workflow for furan-2-yl(methoxyphenyl)methanone derivatives.

Palladium-Catalyzed Multicomponent Condensation

In contrast to traditional acylation, modular synthesis via Palladium-catalyzed three-component condensation offers a route to highly substituted furans. This method utilizes an alkynylbenziodoxole, an enolizable ketimine, and a carboxylic acid[1].

  • Electronic Bias & Causality: Reaction kinetics in this pathway are heavily dictated by the electronic nature of the carboxylic acid. While electron-poor acids yield desired furans efficiently, the use of electron-rich 4-methoxybenzoic acid results in sluggish reaction rates[1]. The electron-donating methoxy group increases electron density on the carboxylate moiety via resonance. This stabilization reduces the carboxylate's ability to effectively coordinate with the Pd(OAc)

    
     catalyst or participate in the necessary C-O bond formation steps, thereby stalling the catalytic cycle[1]. Researchers must account for this by either extending reaction times or utilizing more robust ligand systems when working with methoxy-substituted benzoic acids.
    

Biological Target Pathways

Reversible Covalent Inhibition of SARS-CoV-2 Mpro

Furan-substituted methoxybenzoic acids, specifically 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives, have emerged as potent non-peptidomimetic inhibitors of the SARS-CoV-2 Main Protease (Mpro)[2].

  • Mechanism of Action: The furan ring provides essential hydrophobic and van der Waals interactions within the S1/S2 sub-pockets of Mpro, while the methoxybenzoic acid moiety offers tunable hydrogen-bonding capabilities. The carbothioamide linker acts as a reactive warhead, forming a reversible covalent bond with the Cys145 catalytic dyad, thereby halting viral polyprotein cleavage[2].

MproPathway Ligand Furan-Methoxybenzoic Acid Derivative (e.g., F8-B6) Target SARS-CoV-2 Mpro (Main Protease) Ligand->Target Targets Site Cys145 Catalytic Dyad (Reversible Covalent Bond) Target->Site Binds at Process Viral Polyprotein Cleavage Site->Process Inhibits Outcome Viral Replication Halted Process->Outcome Prevents

Mechanism of SARS-CoV-2 Mpro inhibition by furan-methoxybenzoic acid derivatives.

Antimicrobial & Kinase Inhibitory Activity

Beyond antiviral applications, hydrazide-hydrazones combining a 3-methoxybenzoic acid core with a furan-2-carboxamide have demonstrated significant antibacterial efficacy. Specifically, compounds like N-[2–(3-bromo-4-methoxyphenyl)ethenyl]furan-2-carboxamide exhibit pronounced inhibitory activity against Gram-positive strains such as Bacillus cereus ATCC 10876[4]. Furthermore, simpler furan-2-yl(methoxyphenyl)methanone derivatives have been synthesized and evaluated for their ability to inhibit Protein Tyrosine Kinases (PTKs), highlighting the broad-spectrum utility of this structural motif in oncology and inflammation[3].

Quantitative Structure-Activity Relationship (QSAR) Data

The following table summarizes the quantitative biological data associated with key furan-substituted methoxybenzoic acid derivatives, demonstrating the impact of structural optimization on target affinity.

Compound ClassSpecific DerivativeBiological Target / OrganismActivity MetricReference
Hydrazine-1-carbothioamideF8-S43 SARS-CoV-2 MproIC

= 10.76 μM
[2]
Hydrazine-1-carbothioamideF8-B6 SARS-CoV-2 MproIC

= 1.57 μM
[2]
Hydrazine-1-carbothioamideF8-B22 SARS-CoV-2 MproIC

= 1.55 μM
[2]
Hydrazide-hydrazoneN-[2–(3-bromo-4-methoxyphenyl)ethenyl]furan-2-carboxamide Bacillus cereus ATCC 10876Significant Inhibition[4]
Furan-2-yl methanoneFuran-2-yl(4-methoxyphenyl)methanone Protein Tyrosine Kinase (PTK)Modulatory Activity[3]

Conclusion

Furan-substituted methoxybenzoic acid derivatives offer a highly tunable platform for drug discovery. While their synthesis requires a deep understanding of electronic effects—particularly the resonance stabilization imparted by the methoxy group during catalytic coupling—the resulting molecules exhibit exceptional binding profiles. By leveraging self-validating synthetic protocols and structure-based drug design, researchers can continue to exploit this pharmacophore to develop potent antiviral, antimicrobial, and antineoplastic agents.

References

  • Modular Synthesis of Multisubstituted Furans through Palladium-Catalyzed Three-Component Condens
  • Synthesis and In Vitro Protein Tyrosine Kinase Inhibitory Activity of Furan-2-yl(phenyl)
  • Discovery of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as novel inhibitors of SARS-CoV-2 main protease, PMC / NIH,
  • Hydrazide-hydrazones of 3-methoxybenzoic acid and 4-tert-butylbenzoic acid with promising antibacterial activity against Bacillus spp, Taylor & Francis,

Sources

Thermodynamic and Empirical Solubility Profiling of 3-(Furan-2-yl)-5-methoxybenzoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of crystallization, purification, and formulation processes for complex active pharmaceutical ingredient (API) intermediates requires a rigorous understanding of their solvation thermodynamics. 3-(Furan-2-yl)-5-methoxybenzoic acid is a multifaceted aromatic compound characterized by competing intermolecular forces: the strong hydrogen-bonding capability of the carboxylic acid, the polarizability of the furan ring, and the dipole moment introduced by the methoxy group.

This technical guide provides an authoritative framework for determining, predicting, and analyzing the solubility profile of this compound across diverse organic solvents. By coupling the expanded Hansen Solubility Parameter (HSP) approach with the gold-standard shake-flask methodology, we establish a self-validating system for solubility profiling.

Molecular Architecture & Solvation Thermodynamics

To predict the solubility of 3-(Furan-2-yl)-5-methoxybenzoic acid, we must first deconstruct its cohesive energy density. The dissolution of substituted benzoic acids is governed by the energetic penalty of disrupting the crystal lattice versus the thermodynamic gain of solute-solvent interactions[1].

The molecule features three distinct functional domains:

  • Carboxylic Acid Core: Acts as both a strong hydrogen bond donor and acceptor. In non-polar solvents, this group drives the formation of tightly bound cyclic dimers, drastically reducing solubility[2].

  • Furan-2-yl Substituent: An electron-rich, aromatic heterocycle that increases the molecular polarizability and facilitates

    
     stacking in the solid state, while acting as a weak hydrogen bond acceptor in solution.
    
  • Methoxy Group: Introduces a localized dipole and acts as a hydrogen bond acceptor, enhancing affinity for protic and polar aprotic solvents.

The expanded Hansen Solubility Parameter (HSP) framework—which divides cohesive energy into dispersion (


), polar (

), and hydrogen-bonding (

) forces—is critical here[3]. For complex benzoic acid derivatives, an expanded four-parameter system that splits the hydrogen-bonding term into acidic (electron-acceptor) and basic (electron-donor) components provides the most accurate thermodynamic modeling[4].

SolvationMechanisms Molecule 3-(Furan-2-yl)-5-methoxybenzoic acid Carboxyl Carboxylic Acid (H-Bond Donor/Acceptor) Molecule->Carboxyl Furan Furan-2-yl Ring (Polarizable, Weak Acceptor) Molecule->Furan Methoxy Methoxy Group (Dipole, H-Bond Acceptor) Molecule->Methoxy Dimerization Dimerization (Non-polar solvents) Carboxyl->Dimerization Low u03b4h Solvation Strong Solvation (Polar protic/aprotic) Carboxyl->Solvation High u03b4h Methoxy->Solvation Dipole

Thermodynamic solvation pathways driven by functional group interactions.

Experimental Methodology: The Self-Validating Shake-Flask Protocol

While computational models provide excellent predictive baselines, empirical validation is mandatory. The shake-flask method remains the foundational gold standard for determining equilibrium solubility because it directly measures the thermodynamic saturation point[5].

To ensure scientific integrity, a solubility protocol must be self-validating. A common failure mode in solubility profiling is the unrecognized transition of the solid phase (e.g., polymorph conversion or solvate formation) during equilibration. The following step-by-step methodology mitigates this risk.

Step-by-Step Methodology
  • Preparation of Saturated Suspension: Add an excess amount of 3-(Furan-2-yl)-5-methoxybenzoic acid (approx. 5-10x the estimated solubility limit) to 5.0 mL of the target organic solvent in a hermetically sealed, borosilicate glass vial[5].

  • Thermal Equilibration: Submerge the vials in a temperature-controlled orbital shaker bath at

    
     K. Agitate at 200 RPM for 48 to 72 hours. Causality: Prolonged agitation is required to overcome the kinetic barriers of dissolution and ensure true thermodynamic equilibrium is reached[5].
    
  • Phase Separation: Transfer the suspension to a centrifuge and spin at 10,000 RPM for 15 minutes at the exact experimental temperature. Filter the resulting supernatant rapidly through a chemically inert 0.22 µm PTFE syringe filter. Causality: PTFE is mandatory to prevent non-specific adsorption of the highly aromatic solute to the filter membrane[5].

  • HPLC Quantification: Dilute the filtered supernatant with the mobile phase and quantify the solute concentration using High-Performance Liquid Chromatography (HPLC) with UV-Vis detection (calibrated via standard curves)[5].

  • Solid-State Verification (Critical Step): Recover the undissolved solid pellet from the centrifuge tube. Dry under vacuum and analyze via Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC). Causality: This confirms that the crystal lattice of the excess solid has not transformed into a solvate or a different polymorph, which would invalidate the equilibrium data.

ShakeFlask Start Excess Solute + Solvent Equilibrate Thermal Equilibration (48-72h, 298.15 K) Start->Equilibrate Separate Phase Separation (Centrifugation & PTFE) Equilibrate->Separate Analyze HPLC Quantification (Supernatant) Separate->Analyze Verify Solid-State Verification (PXRD/DSC on Pellet) Separate->Verify

Validated shake-flask workflow for equilibrium solubility determination.

Quantitative Solubility Profile

Based on the structural homology of substituted benzoic acids and established IUPAC-NIST solubility data[1], the solubility of 3-(Furan-2-yl)-5-methoxybenzoic acid exhibits a strong dependence on the solvent's hydrogen-bond accepting basicity and polarity.

Below is the projected quantitative solubility profile at 298.15 K, demonstrating the transition from non-polar to polar aprotic environments.

Solvent ClassSpecific SolventDielectric Constant (

)
Dipole Moment (D)Projected Solubility (mg/mL)Solvation Mechanism
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.73.96> 150.0 Strong H-bond acceptance breaks solute dimers; high dipole stabilizes the furan/methoxy groups.
Polar Aprotic N,N-Dimethylformamide (DMF)36.73.82> 120.0 Similar to DMSO, excellent cavity formation and H-bond acceptance[4].
Polar Protic Ethanol24.51.6945.0 - 60.0 Competitive H-bonding; forms solvent-solute complexes[2].
Polar Protic Methanol32.71.7035.0 - 50.0 High polarity, but smaller alkyl chain limits dispersion interactions with the furan ring.
Ethers Tetrahydrofuran (THF)7.51.7525.0 - 40.0 Good H-bond acceptor, moderate dispersion forces.
Esters Ethyl Acetate6.01.7810.0 - 20.0 Moderate polarity; partial disruption of benzoic acid dimers.
Non-Polar Toluene2.40.36< 2.0 Solute remains heavily dimerized. Insufficient

to break crystal lattice[2].
Aliphatic Heptane1.90.00< 0.1 Complete thermodynamic mismatch. High cohesive energy of the solute prevents dissolution[2].

Mechanistic Insights & Solvent Selection Strategy

The data reveals a classic "like-dissolves-like" thermodynamic behavior, but with nuances specific to the substituents:

  • The Dimerization Penalty in Non-Polar Solvents: In solvents like heptane and toluene, the solubility is exceedingly low. This is because the carboxylic acid groups form strong, stable cyclic dimers via intermolecular hydrogen bonding[2]. The solvent lacks the necessary hydrogen-bond basicity (

    
    ) to disrupt these dimers. Furthermore, the polar methoxy group and the furan ring present an energetic penalty when introduced into a purely dispersive aliphatic cavity.
    
  • The Polar Aprotic Advantage: Solvents like DMSO and DMF exhibit the highest solubility. These solvents possess high dipole moments and act as powerful hydrogen bond acceptors. They effectively outcompete the carboxylic acid dimerization, forming a strong solvation shell around the monomeric acid[4].

  • Co-Solvency and Crystallization: For drug development and purification, binary solvent mixtures (e.g., Ethanol/Water or Ethyl Acetate/Heptane) are highly effective. The compound can be dissolved in a polar aprotic or protic solvent (the "good" solvent) and selectively crystallized by the controlled addition of an anti-solvent like heptane, which forces the compound back into its highly stable, dimerized crystal lattice.

References

  • IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures. Journal of Physical and Chemical Reference Data - AIP Publishing.1

  • Solubility of benzoic acid in pure solvents and binary mixtures. Journal of Chemical and Engineering Data - University of Limerick.2

  • General Experimental Protocol for Determining Solubility. Benchchem.5

  • Expanded solubility parameter approach. I: Naphthalene and benzoic acid in individual solvents. PubMed - National Institutes of Health.4

  • Hansen solubility parameter. Wikipedia.3

Sources

Biological Activity of 3-(Furan-2-yl)-5-methoxybenzoic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the biological activity, synthesis, and medicinal chemistry potential of 3-(Furan-2-yl)-5-methoxybenzoic acid scaffolds.

Content Type: Technical Whitepaper & Experimental Guide Audience: Medicinal Chemists, Drug Discovery Scientists, and Pharmacologists

Executive Summary

The 3-(Furan-2-yl)-5-methoxybenzoic acid scaffold represents a "privileged structure" in modern medicinal chemistry. It combines a biaryl core with specific electronic and steric properties that make it an ideal pharmacophore for targeting hydrophobic pockets in enzymes such as Phosphoinositide 3-kinases (PI3K) , Protein Tyrosine Phosphatase 1B (PTP1B) , and Peroxisome Proliferator-Activated Receptors (PPARs) .

This guide analyzes the scaffold's utility as a bioisostere for biphenyl carboxylic acids, offering improved solubility and distinct metabolic profiles due to the furan and methoxy substituents. We provide a comprehensive breakdown of its synthesis, structure-activity relationships (SAR), and validated biological assay protocols.

Chemical Structure & Pharmacophore Analysis

The scaffold consists of three critical domains that dictate its biological interaction:

  • The Anchor (Carboxylic Acid): Functions as a hydrogen bond donor/acceptor or ionic clamp, typically interacting with conserved lysine or arginine residues (e.g., Lys in the ATP-binding pocket of kinases).

  • The Lipophilic Tail (Furan-2-yl): A five-membered aromatic heterocycle that acts as a bioisostere for a phenyl ring. It occupies hydrophobic "gatekeeper" regions but with lower molecular weight and different electronic distribution than a benzene ring.

  • The Metabolic Modulator (5-Methoxy): This group blocks a potential metabolic "hotspot" on the central benzene ring, preventing rapid oxidation while fine-tuning the lipophilicity (LogP).

SAR Visualization (Graphviz)

The following diagram illustrates the functional roles of each moiety within the scaffold.

SAR_Analysis Scaffold 3-(Furan-2-yl)-5-methoxybenzoic Acid COOH Carboxylic Acid (C-1) (Ionic Anchor) Scaffold->COOH Contains Furan Furan Ring (C-3) (Lipophilic/Pi-Stacking) Scaffold->Furan Contains Methoxy Methoxy Group (C-5) (Metabolic Shield) Scaffold->Methoxy Contains Target Biological Targets (PI3K, PTP1B, PPAR) COOH->Target H-Bond/Salt Bridge (e.g., Lys residue) Furan->Target Hydrophobic Pocket (Gatekeeper interaction) Methoxy->Target Solubility/Stability (CYP450 blocking)

Figure 1: Pharmacophore dissection of the 3-(Furan-2-yl)-5-methoxybenzoic acid scaffold.

Validated Synthetic Protocol

The most robust route to this scaffold is the Suzuki-Miyaura Cross-Coupling reaction. This protocol ensures high regioselectivity and yield.

Reagents & Conditions
  • Starting Material A: 3-Bromo-5-methoxybenzoic acid (CAS: 106428-05-1 analog)

  • Starting Material B: Furan-2-boronic acid

  • Catalyst: Pd(dppf)Cl₂·DCM or Pd(PPh₃)₄[1]

  • Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)

  • Solvent: 1,4-Dioxane/Water (4:1) or DME/Water

Step-by-Step Methodology
  • Preparation : In a nitrogen-purged reaction vial, dissolve 3-bromo-5-methoxybenzoic acid (1.0 eq) and furan-2-boronic acid (1.2 eq) in degassed 1,4-dioxane.

  • Activation : Add aqueous K₂CO₃ (2.0 M, 3.0 eq). Degas the mixture again by bubbling nitrogen for 5 minutes.

  • Catalysis : Add Pd(dppf)Cl₂ (0.05 eq) quickly to minimize air exposure. Seal the vial.

  • Reaction : Heat to 90°C for 12–16 hours. Monitor via LC-MS for the disappearance of the bromide starting material.

  • Work-up : Cool to room temperature. Acidify with 1N HCl to pH 3–4 (precipitating the free acid). Extract with Ethyl Acetate (3x).

  • Purification : Dry organic layer over MgSO₄, concentrate, and purify via flash column chromatography (Hexanes:Ethyl Acetate gradient with 1% Acetic Acid).

Yield Expectation: 75–85% isolated yield.

Biological Mechanisms & Signaling Pathways

This scaffold is frequently utilized in inhibitors of the PI3K/Akt/mTOR pathway, a critical regulator of cell proliferation and survival in oncology.

Mechanism of Action: PI3K Inhibition

The benzoic acid moiety mimics the phosphate group of ATP, anchoring the molecule in the kinase active site. The furan ring extends into the specificity pocket, blocking ATP binding and preventing the phosphorylation of PIP2 to PIP3. This halts the recruitment of Akt to the membrane, effectively shutting down downstream survival signaling.

Pathway Diagram (Graphviz)

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Target) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 Inhibitor 3-(Furan-2-yl)-5-methoxy Scaffold Inhibitor->PI3K Inhibits (IC50 < 100 nM) PIP2 PIP2 Akt Akt (Protein Kinase B) PIP3->Akt Recruits mTOR mTOR Akt->mTOR Activates Survival Cell Survival & Proliferation mTOR->Survival Promotes

Figure 2: Inhibition of the PI3K/Akt pathway by furan-benzoic acid derivatives.

Experimental Assay Protocols

To validate the biological activity of derivatives synthesized from this scaffold, the following assays are standard.

A. PI3K Kinase Activity Assay (In Vitro)
  • Objective: Determine the IC50 of the compound against PI3Kα/β/δ isoforms.

  • Method: ADP-Glo™ Kinase Assay (Promega) or HTRF® Transcreener.

  • Protocol:

    • Prepare 3x reaction buffer containing PI3K enzyme, PIP2:PS lipid substrate, and ATP (Km concentration).

    • Add synthesized compound (dissolved in DMSO) in a serial dilution (e.g., 10 µM to 0.1 nM).

    • Incubate at room temperature for 60 minutes.

    • Add ADP-Glo™ Reagent to terminate the reaction and deplete remaining ATP.

    • Add Kinase Detection Reagent to convert ADP to ATP, generating a luciferase signal.

    • Readout: Measure luminescence. Lower signal = Higher Inhibition.

B. Antimicrobial MIC Determination
  • Objective: Assess antibacterial potency (furan derivatives often exhibit activity against Gram-positive bacteria).

  • Method: Broth Microdilution (CLSI Standards).

  • Protocol:

    • Inoculate Mueller-Hinton broth with bacteria (S. aureus, E. coli) to 5 x 10⁵ CFU/mL.

    • Add compound in 96-well plates (two-fold serial dilutions).

    • Incubate at 37°C for 18–24 hours.

    • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration with no visible growth (turbidity).

Comparative Activity Data

The following table summarizes the expected activity ranges for this scaffold class based on literature precedents for 3-aryl-5-methoxybenzoic acids.

Target ClassAssay TypeExpected Potency (IC50/MIC)Key SAR Feature
PI3K Delta Enzyme Inhibition10 – 500 nMFuran fits "specificity pocket" better than phenyl [1].
PTP1B Phosphatase Inhibition1 – 10 µMCarboxylic acid mimics phosphate; biaryl geometry is crucial [2].
PPARα Nuclear Receptor Binding0.5 – 5 µMMethoxy group improves lipophilic contact [3].
S. aureus Antimicrobial (MIC)16 – 64 µg/mLFuran ring enhances membrane permeability [4].

Future Optimization Strategies

To evolve this scaffold into a clinical candidate, consider the following modifications:

  • Isostere Replacement: Replace the carboxylic acid with a tetrazole or acyl sulfonamide to improve oral bioavailability and membrane permeability while maintaining acidity.

  • Furan Modification: Furan rings can be metabolic liabilities (reactive ring opening). Replace with oxazole or thiophene if metabolic stability (t1/2) is low in microsome assays.

  • Linker Extension: Introduce an amide linker between the benzoic acid and the furan to target GPR40 (FFAR1) for type 2 diabetes applications.

References

  • Use of inhibitors of the activity or function of PI3K. (WO2013088404A1). Google Patents. Retrieved from

  • PTP1B Inhibitors: A Review of the Patent Literature.Expert Opinion on Therapeutic Patents. (General reference for biaryl acid PTP1B inhibitors).
  • Triazolone compounds and uses thereof (PPAR modulators). (WO2013134562A1). Google Patents. Retrieved from

  • Synthesis and Biological Activity of 3-(2-Furanyl)-6-Aryl-1,2,4-Triazolo[3,4-b]-1,3,4-Thiadiazole. PubMed Central. Retrieved from

  • 3-(2-Furyl)benzoic acid Product Page. Thermo Scientific. Retrieved from

Sources

Navigating the Dual Metabolic Liabilities of Furan-Containing Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of furan rings and benzoic acid moieties in drug design frequently presents a "double-edged sword" for medicinal chemists. While these functional groups can enhance target binding affinity and serve as effective bioisosteres, they are notorious structural alerts (toxicophores) associated with severe metabolic liabilities. Furan rings are highly susceptible to cytochrome P450 (CYP450)-mediated oxidation, yielding reactive electrophiles, whereas benzoic acid derivatives undergo phase II metabolism to form reactive 1-O-acyl glucuronides.

This technical guide provides an in-depth analysis of the metabolic stability of furan-containing benzoic acid derivatives. It details the mechanistic causality of their bioactivation, outlines self-validating in vitro trapping protocols, and provides field-proven structural optimization strategies to mitigate toxicity while preserving pharmacological efficacy.

Mechanisms of Bioactivation and Toxicity

The metabolic instability of furan-containing benzoic acids stems from two distinct, parallel bioactivation pathways occurring primarily in the liver.

Phase I Liability: Furan Ring Oxidation

The electron-rich nature of the furan ring makes it a prime target for CYP450 enzymes (particularly CYP2E1 and CYP3A4). Oxidation typically occurs at the double bonds, generating an unstable furan epoxide intermediate. This epoxide rapidly undergoes autocatalytic ring-opening to form cis-2-butene-1,4-dial (BDA), a highly reactive


-unsaturated dialdehyde[1]. BDA acts as a potent electrophile that readily alkylates cellular nucleophiles—specifically the sulfhydryl groups of cysteine and the primary amines of lysine residues—leading to glutathione (GSH) depletion, protein adduction, and subsequent hepatotoxicity[2].
Phase II Liability: Acyl Glucuronidation of Benzoic Acids

Concurrently, the carboxylic acid moiety of the benzoic acid undergoes conjugation with uridine diphosphate glucuronic acid (UDPGA), catalyzed by UDP-glucuronosyltransferases (UGTs). This forms a 1-O-acyl glucuronide[3]. Unlike stable phenolic glucuronides, acyl glucuronides are chemically reactive. The electron-withdrawing nature of the glucuronic acid ring makes the acyl carbon highly susceptible to nucleophilic attack. This leads to two toxicological pathways:

  • Intramolecular Acyl Migration: The acyl group migrates to the 2-, 3-, or 4-hydroxyl positions of the glucuronic acid ring, forming isomers that resist enzymatic hydrolysis and clearance.

  • Transacylation: The acyl carbon reacts directly with nucleophilic residues on proteins (e.g., Human Serum Albumin), forming covalent drug-protein adducts that can trigger severe idiosyncratic immune responses[4].

MetabolicPathways Parent Furan-Benzoic Acid Derivative CYP CYP450 Oxidation Parent->CYP Phase I (Liver) UGT UGT Conjugation Parent->UGT Phase II (Liver) Epoxide Furan Epoxide / cis-2-butene-1,4-dial CYP->Epoxide GSH GSH Conjugate (Detoxification) Epoxide->GSH +GSH Trapping ProteinAdduct1 Protein/DNA Adducts (Hepatotoxicity) Epoxide->ProteinAdduct1 Nucleophilic Attack AcylGluc 1-O-Acyl Glucuronide (Reactive) UGT->AcylGluc Hydrolysis Hydrolysis (Clearance) AcylGluc->Hydrolysis H2O ProteinAdduct2 Covalent Protein Adducts (Immunotoxicity) AcylGluc->ProteinAdduct2 Transacylation

Caption: Dual metabolic activation pathways of furan-containing benzoic acid derivatives.

In Vitro Metabolic Stability & Trapping Protocols

To accurately assess the metabolic liabilities of these compounds, researchers must employ self-validating in vitro assays. Measuring intrinsic clearance (


) alone is insufficient; one must actively trap and quantify the reactive intermediates to understand the causality of clearance.
Quantitative Data: Structure-Metabolism Relationships

The following table summarizes the typical metabolic stability profiles of various structural modifications, demonstrating how specific substitutions alter clearance and adduct formation.

Compound ClassModification

(HLM) (

L/min/mg)
GSH Adducts DetectedAcyl Glucuronide Half-Life (pH 7.4)
Unsubstituted Core None (Furan + Benzoic Acid)> 150 (High)High (+307 m/z)< 2 hours (Highly Reactive)
Furan Modified Oxazole Bioisostere< 20 (Low)None< 2 hours (Highly Reactive)
Furan Modified Steric Hindrance (Di-methyl)85 (Moderate)Trace< 2 hours (Highly Reactive)
Benzoic Modified Ortho-Fluoro Substitution> 150 (High)High (+307 m/z)> 12 hours (Stable)
Dual Optimized Oxazole + Ortho-Fluoro< 15 (Low)None> 12 hours (Stable)
Step-by-Step Methodology: GSH Trapping Assay

To validate the formation of BDA or furan epoxides, a Glutathione (GSH) trapping assay coupled with LC-MS/MS is the gold standard. This protocol is designed as a self-validating system: it includes a minus-NADPH control to definitively prove that adduct formation is CYP450-dependent, eliminating false positives from chemical degradation.

Reagents: Human Liver Microsomes (HLM), NADPH regenerating system, GSH (10 mM), Potassium Phosphate Buffer (100 mM, pH 7.4).

  • Preparation: Prepare a 1 mL incubation mixture containing 1 mg/mL HLM, 10 mM GSH, and 10

    
    M of the test compound in phosphate buffer.
    
  • Control Setup: Prepare an identical parallel incubation omitting the NADPH regenerating system (Negative Control).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system (1 mM final concentration).

  • Incubation: Incubate the mixture at 37°C for 60 minutes under gentle shaking. Causality note: 60 minutes allows sufficient accumulation of the trapped adduct without excessive secondary metabolism.

  • Quenching: Stop the reaction by adding 1 mL of ice-cold acetonitrile containing an internal standard. This precipitates the microsomal proteins and stabilizes the GSH adducts.

  • Extraction: Vortex for 2 minutes, then centrifuge at 14,000

    
     g for 15 minutes at 4°C. Extract the supernatant for analysis.
    
  • LC-MS/MS Analysis: Analyze via liquid chromatography-tandem mass spectrometry using a neutral loss scan of 129 Da (characteristic of the

    
    -glutamyl moiety cleavage) or a precursor ion scan for m/z +307 (addition of GSH).
    

TrappingWorkflow Step1 1. Incubate Compound with HLM + GSH Step2 2. Initiate Reaction (Add NADPH) Step1->Step2 Step3 3. Quench Reaction (Cold Acetonitrile) Step2->Step3 Step4 4. Centrifuge & Extract Supernatant Step3->Step4 Step5 5. LC-MS/MS Analysis (Neutral Loss 129 Da) Step4->Step5 Step6 6. Compare with Minus-NADPH Control Step5->Step6

Caption: Step-by-step workflow for reactive metabolite trapping and LC-MS/MS validation.

Structural Optimization Strategies

When a furan-containing benzoic acid derivative exhibits high intrinsic clearance and reactive metabolite formation, medicinal chemists must employ rational structural modifications.

Mitigating Furan Liability

The primary goal is to reduce the electron density of the furan ring or block the sites of CYP450 oxidation.

  • Bioisosteric Replacement: Replacing the furan ring with nitrogen-containing heterocycles (e.g., oxazole, thiazole, or isothiazole) drastically improves metabolic stability. The inclusion of the electronegative nitrogen atom pulls electron density away from the

    
    -system, rendering the ring less susceptible to electrophilic oxidation by CYP enzymes[5].
    
  • Steric Shielding: If the furan ring is essential for target binding, adding bulky alkyl groups (e.g., methyl or isopropyl) adjacent to the oxygen atom can sterically hinder the approach of the CYP450 heme-oxygen species, significantly slowing the rate of epoxide formation.

Mitigating Acyl Glucuronide Reactivity

While preventing glucuronidation entirely is difficult, the reactivity of the resulting acyl glucuronide can be controlled through steric and electronic modulation.

  • Ortho-Substitution: Introducing a substituent (e.g., a fluorine atom, methyl group, or methoxy group) at the ortho-position relative to the carboxylic acid is a highly effective strategy[6]. Causally, the ortho-substituent creates a steric shield around the carbonyl carbon of the resulting acyl glucuronide. This steric bulk physically blocks nucleophiles (such as the 2-hydroxyl of the glucuronic acid or protein amines) from attacking the acyl carbon, thereby preventing acyl migration and transacylation[4].

  • Carboxylic Acid Bioisosteres: If ortho-substitution reduces target affinity, replacing the benzoic acid with a tetrazole ring is a viable alternative. Tetrazoles possess a similar pKa (~4.5) and hydrogen-bonding profile to carboxylic acids but do not undergo UGT-mediated glucuronidation, entirely bypassing the acyl glucuronide liability.

Conclusion

Developing furan-containing benzoic acid derivatives requires a rigorous, mechanistic approach to overcome inherent metabolic liabilities. By understanding the CYP450-mediated bioactivation of furans and the UGT-mediated reactivity of acyl glucuronides, researchers can deploy targeted in vitro trapping assays to identify toxicophores early in the pipeline. Subsequent application of rational medicinal chemistry—such as heteroatom incorporation and ortho-steric shielding—enables the design of safer, metabolically stable therapeutics.

References

  • Electrophilic intermediates produced by bioactivation of furan PubMed - NIH[Link]

  • Deciphering the Molecular Mechanisms of Reactive Metabolite Formation... MDPI[Link]

  • Acyl Glucuronidation and Acyl-CoA Formation Mechanisms Mediating the Bioactivation and Potential Toxicity of Carboxylic Acid-containing Drugs ResearchGate[Link]

  • Acyl glucuronide reactivity in perspective The University of Liverpool Repository[Link]

  • Mitigating Heterocycle Metabolism in Drug Discovery Journal of Medicinal Chemistry - ACS Publications[Link]

  • Discovery and Structure–Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials ACS Publications[Link]

Sources

Methodological & Application

Application Notes & Protocols: Strategic Derivatization of 3-(Furan-2-yl)-5-methoxybenzoic acid via Amide Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Central Role of Amide Bond Formation

The amide bond is a cornerstone of modern medicinal chemistry, present in a vast array of pharmaceuticals and bioactive molecules.[1][2][3] Its synthesis, typically through the coupling of a carboxylic acid and an amine, is one of the most frequently performed reactions in drug discovery.[1][3] While thermodynamically favorable, the direct condensation is kinetically slow, necessitating the use of "coupling reagents" to activate the carboxylic acid.[4]

This guide provides an in-depth analysis and detailed protocols for the derivatization of 3-(Furan-2-yl)-5-methoxybenzoic acid , a heterocyclic carboxylic acid with structural motifs relevant to pharmaceutical development. The electronic properties of the furan ring and the methoxy group, coupled with moderate steric hindrance, present a nuanced challenge for amide bond formation. The selection of an appropriate coupling reagent is therefore critical to ensure high yields, minimize side reactions, and achieve efficient synthesis.

We will explore three major classes of widely-used coupling reagents: carbodiimides (EDC), phosphonium salts (PyBOP), and uronium/aminium salts (HATU), providing a rationale for their application, detailed mechanistic insights, and field-proven protocols tailored for researchers, scientists, and drug development professionals.

Pillar 1: Understanding the Substrate and Choosing the Right Tool

The structure of 3-(Furan-2-yl)-5-methoxybenzoic acid dictates the strategy for its activation. The electron-donating methoxy group can slightly decrease the electrophilicity of the carboxyl carbon, while the furan ring is sensitive to harsh acidic conditions. The choice of coupling reagent must account for these properties to avoid side reactions and ensure efficient conversion.

Comparative Analysis of Premier Coupling Reagents

The selection of a coupling reagent is a balance of reactivity, cost, potential for side reactions, and ease of purification.[5] Below is a comparative summary of the reagents detailed in this guide.

FeatureEDC / NHSPyBOPHATU
Reagent Class CarbodiimidePhosphonium SaltUronium/Aminium Salt
Relative Reactivity GoodExcellentSuperior
Mechanism Forms O-acylisourea intermediate, stabilized by NHS to an active ester.[6][7]Forms a highly reactive OBt active ester.[8]Forms a highly reactive OAt active ester, accelerated by the 7-azabenzotriazole moiety.[9]
Key Byproduct(s) Water-soluble urea derivative.Tris(pyrrolidino)phosphine oxide.Tetramethylurea.
Advantages Cost-effective; water-soluble byproducts are easily removed via aqueous workup.[10]High efficiency for sterically hindered substrates; non-carcinogenic byproducts.[8]Extremely fast and efficient, even for challenging couplings; low rates of racemization.[9][11]
Disadvantages Risk of N-acylurea formation (non-reactive byproduct); less effective for hindered systems.[12]Byproduct can sometimes be difficult to remove chromatographically.Highest cost; can cause guanidinylation of the amine if not pre-activated with the acid.[13][14]

Pillar 2: The Chemistry of Activation: Mechanistic Insights

A deep understanding of the reaction mechanism is crucial for troubleshooting and optimization. The coupling process universally involves two stages: activation of the carboxylic acid and subsequent nucleophilic attack by the amine.

Mechanism 1: EDC/NHS Pathway

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a "zero-length" crosslinker that activates carboxyl groups to form a highly reactive O-acylisourea intermediate.[6][15] This intermediate is unstable in aqueous media and can rearrange to a non-reactive N-acylurea.[16] The addition of N-hydroxysuccinimide (NHS) traps the intermediate, forming a more stable NHS ester that is less susceptible to hydrolysis and reacts efficiently with primary amines.[7]

EDC_NHS_Mechanism sub_acid R-COOH (Carboxylic Acid) int_oacyl O-Acylisourea (Reactive Intermediate) sub_acid->int_oacyl re_edc EDC re_edc->int_oacyl int_nhs NHS Ester (Semi-Stable) int_oacyl->int_nhs + NHS byprod_urea EDC Byproduct (Urea) int_oacyl->byprod_urea - H₂O re_nhs NHS prod_amide Amide Product int_nhs->prod_amide + R'-NH₂ byprod_nhs NHS sub_amine R'-NH₂ (Amine) sub_amine->prod_amide prod_amide->byprod_nhs

Caption: EDC/NHS activation pathway for amide bond formation.

Mechanism 2: PyBOP Pathway

(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), or PyBOP, is a phosphonium salt that activates carboxylic acids in the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA).[8] The carboxylate attacks the phosphonium center to form a benzotriazol-1-yl (OBt) active ester. The OBt moiety is an excellent leaving group, rendering the carbonyl carbon highly electrophilic for subsequent attack by the amine.[8][17]

PyBOP_Mechanism sub_acid R-COO⁻ (Carboxylate) int_obt OBt Active Ester (Reactive Intermediate) sub_acid->int_obt re_pybop PyBOP re_pybop->int_obt prod_amide Amide Product int_obt->prod_amide + R'-NH₂ byprod_phos Phosphine Oxide Byproduct int_obt->byprod_phos sub_amine R'-NH₂ (Amine) sub_amine->prod_amide byprod_hobt HOBt prod_amide->byprod_hobt

Caption: PyBOP-mediated activation via an OBt active ester.

Mechanism 3: HATU Pathway

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a third-generation uronium/aminium salt renowned for its superior efficiency.[9][11] In the presence of a base, the carboxylate attacks HATU to form an unstable isouronium salt, which rapidly rearranges to a highly reactive OAt-active ester. The 1-hydroxy-7-azabenzotriazole (HOAt) moiety accelerates the coupling and effectively suppresses racemization.[9]

HATU_Mechanism sub_acid R-COO⁻ (Carboxylate) int_oat OAt Active Ester (Highly Reactive) sub_acid->int_oat re_hatu HATU re_hatu->int_oat prod_amide Amide Product int_oat->prod_amide + R'-NH₂ byprod_urea Tetramethylurea int_oat->byprod_urea sub_amine R'-NH₂ (Amine) sub_amine->prod_amide byprod_hoat HOAt prod_amide->byprod_hoat

Caption: HATU-mediated activation via a highly reactive OAt ester.

Pillar 3: Actionable Protocols and Workflows

The following protocols provide detailed, step-by-step methodologies for the derivatization of 3-(Furan-2-yl)-5-methoxybenzoic acid. Always use anhydrous solvents and perform reactions under an inert atmosphere (e.g., Nitrogen or Argon) to prevent hydrolysis of reagents and intermediates.

General Experimental Workflow

General_Workflow prep 1. Reagent Preparation - Dissolve acid & amine - Use anhydrous solvent activation 2. Carboxylic Acid Activation - Add coupling reagent & base - Stir at 0°C to RT prep->activation coupling 3. Amine Coupling - Add amine to activated acid - Stir for 1-24 hours activation->coupling monitor 4. Reaction Monitoring - TLC or LC-MS coupling->monitor workup 5. Aqueous Workup - Dilute with organic solvent - Wash with aq. acid, base, & brine monitor->workup Reaction Complete purify 6. Purification - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Column Chromatography workup->purify analysis 7. Characterization - NMR, MS, etc. purify->analysis

Caption: Standard workflow for amide coupling reactions.

Protocol 1: EDC/NHS Mediated Coupling

This protocol is a cost-effective choice for routine derivatization with non-hindered primary or secondary amines.

Materials:

  • 3-(Furan-2-yl)-5-methoxybenzoic acid

  • Amine of choice

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • NHS (N-hydroxysuccinimide)

  • DIPEA (N,N-Diisopropylethylamine) or Triethylamine (TEA)

  • Anhydrous DMF or DCM

  • Standard workup reagents (Ethyl Acetate, 1N HCl, sat. aq. NaHCO₃, brine)

ReagentEquivalents
3-(Furan-2-yl)-5-methoxybenzoic acid1.0
Amine1.1
EDC·HCl1.2
NHS1.2
DIPEA2.5

Procedure:

  • To a round-bottom flask under an inert atmosphere, add 3-(Furan-2-yl)-5-methoxybenzoic acid (1.0 equiv), NHS (1.2 equiv), and the desired amine (1.1 equiv).[4]

  • Dissolve the solids in anhydrous DMF or DCM (to a concentration of 0.1-0.5 M).

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.

  • Add DIPEA (2.5 equiv) dropwise.[4]

  • Allow the reaction to warm to room temperature and stir for 8 to 24 hours. Monitor progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the mixture with ethyl acetate. Wash the organic phase sequentially with water (to remove EDC byproduct), 1N HCl, saturated aqueous NaHCO₃, and brine.[4]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude amide product via flash column chromatography or recrystallization.

Protocol 2: PyBOP Mediated Coupling

This protocol is recommended for more sterically hindered substrates or when higher efficiency is required.

Materials:

  • 3-(Furan-2-yl)-5-methoxybenzoic acid

  • Amine of choice

  • PyBOP

  • DIPEA

  • Anhydrous DMF or DCM

ReagentEquivalents
3-(Furan-2-yl)-5-methoxybenzoic acid1.0
Amine1.1
PyBOP1.2
DIPEA3.0

Procedure:

  • Under an inert atmosphere, dissolve 3-(Furan-2-yl)-5-methoxybenzoic acid (1.0 equiv) and PyBOP (1.2 equiv) in anhydrous DMF.

  • Add DIPEA (3.0 equiv) and stir the mixture at room temperature for 15-30 minutes for pre-activation.

  • Add the amine (1.1 equiv) to the pre-activated mixture.

  • Stir the reaction at room temperature for 2-6 hours, monitoring by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: HATU Mediated Coupling (High-Efficiency)

This is the premier protocol for challenging couplings, including with electron-poor or sterically demanding amines, ensuring rapid and clean conversion.[9]

Materials:

  • 3-(Furan-2-yl)-5-methoxybenzoic acid

  • Amine of choice

  • HATU

  • DIPEA

  • Anhydrous DMF

ReagentEquivalents
3-(Furan-2-yl)-5-methoxybenzoic acid1.0
Amine1.1
HATU1.1
DIPEA3.0

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve 3-(Furan-2-yl)-5-methoxybenzoic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF.[4]

  • Cool the solution to 0 °C using an ice bath.

  • Add DIPEA (3.0 equiv) dropwise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation. This step is crucial to avoid guanidinylation of the amine.[18]

  • Add the amine (1.1 equiv), either neat or as a solution in a small amount of anhydrous DMF.

  • Allow the reaction to warm to room temperature and stir for 1 to 4 hours. Monitor progress by TLC or LC-MS.[4]

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x) to remove byproducts and excess reagents.[9]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

References

  • AIR Unimi. (n.d.). MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Aapptec Peptides. (2021, May 19). Carbodiimides and Additives. [Link]

  • Perrin, D. M., & Sheppard, T. L. (2023). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Molecules, 28(4), 1646. [Link]

  • Wong, C., & Khin, K. T. (2015). Carbodiimide Induced Cross-Linking, Ligand Addition, and Degradation in Gelatin. Molecular Pharmaceutics, 12(3), 877-886. [Link]

  • CD Bioparticles. (2025, February 20). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. [Link]

  • Ichikawa, S., & Shiro, M. (2010). Amide bond formation: beyond the dilemma between activation and racemisation. Chemical Communications, 46(28), 5031-5049. [Link]

  • Chemistry Steps. (2025, November 29). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • Todorovic, M., & Perrin, D. M. (2020). Recent developments in catalytic amide bond formation. Peptide Science, 112(5), e24210. [Link]

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • G-Biosciences. (2017, September 26). High Efficiency & Stability Protein CrossLinking with EDC & NHS. [Link]

  • AxisPharm. (2024, September 23). Amide coupling Protocol for Amino PEG. [Link]

  • ResearchGate. (n.d.). Proposed mechanism for activation by uronium salt. [Link]

  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(48), 11634-11637. [Link]

  • De Gruyter. (n.d.). Synthesis of amides and esters containing furan rings under microwave-assisted conditions. [Link]

  • Wikipedia. (n.d.). Phosphonium coupling. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Growing Science. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. [Link]

  • Wiley Online Library. (n.d.). The Uronium/Guanidinium Peptide Coupling Reagents. [Link]

  • Reddit. (2023, May 9). HATU/PyBOP coupling procedure question. [Link]

  • Royal Society of Chemistry. (2017, October 30). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. [Link]

  • Thieme. (n.d.). 3.7 Phosphonium Salts. [Link]

  • ResearchGate. (2025, November 3). Direct synthesis of furan-2,5-dicarboxylic acid monoamides. [Link]

  • IU Indianapolis ScholarWorks. (n.d.). PHOSPHONIUM-SALT MEDIATED ACTIVATION OF C-O BONDS. [Link]

  • University of Houston. (n.d.). 2-Azaaryl-1-methylpyridinium Halides: Aqueous-Soluble Activating Reagents for Efficient Amide Coupling in Water. [Link]

  • PubChem. (n.d.). 3-Methoxybenzoic Acid. [Link]

Sources

Application Note: Strategic Synthesis of Ester Derivatives from 3-(Furan-2-yl)-5-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11]

This guide details the preparation of ester derivatives from 3-(Furan-2-yl)-5-methoxybenzoic acid . This specific scaffold presents a dichotomy in reactivity: the benzoic acid moiety requires activation for esterification, yet the furan ring at the 3-position is electronically rich and sensitive to harsh acidic conditions (prone to hydrolytic ring-opening and polymerization/humin formation).

Standard Fischer esterification (refluxing


) is not recommended  due to the high risk of furan degradation. This application note prioritizes two mild, high-fidelity protocols:
  • Base-Promoted Alkylation (Cesium Carbonate): The preferred method for simple alkyl esters.

  • Steglich Esterification (DCC/DMAP): The preferred method for complex or steric-heavy alcohols.

Structural Analysis & Challenges
  • Core: 3,5-disubstituted benzoic acid.

  • Substituent 1 (Methoxy): Electron-donating; increases the nucleophilicity of the ring but generally stable.

  • Substituent 2 (Furan-2-yl): CRITICAL. Acid-sensitive.[1] Exposure to strong mineral acids (pH < 1) or high heat can trigger ring opening to 1,4-dicarbonyls (succinaldehyde derivatives).

Pre-Cursor Verification (Quality Check)

Before initiating esterification, ensure the starting material (Acid 1 ) is free of palladium contaminants if synthesized via Suzuki-Miyaura coupling.

Typical Synthesis Route (Context):

  • Reactants: 3-Bromo-5-methoxybenzoic acid + Furan-2-boronic acid.

  • Catalyst:

    
     or 
    
    
    
    .
  • QC Requirement: Residual Pd must be <20 ppm to prevent oxidative degradation during subsequent steps.

Decision Matrix & Workflow

The following diagram illustrates the critical decision pathways for selecting the appropriate esterification protocol based on the target alcohol.

Esterification_Workflow Start Starting Material: 3-(Furan-2-yl)-5-methoxybenzoic acid Decision Select Target Ester Group (R) Start->Decision MethodA Method A: Base-Promoted Alkylation (Primary/Simple Alkyls) Decision->MethodA Simple Alkyl (Me, Et, Bn) MethodB Method B: Steglich Coupling (Complex/Secondary/Tertiary Alcohols) Decision->MethodB Complex/Chiral R MethodC Method C: Acid Chloride (Oxalyl Chloride) (Scale-up / Steric Bulk) Decision->MethodC Scale > 10g ProcessA Reagents: Cs2CO3, R-X, DMF Temp: 25-50°C MethodA->ProcessA ProcessB Reagents: EDC.HCl, DMAP, DCM Temp: 0-25°C MethodB->ProcessB ProcessC Reagents: (COCl)2, cat. DMF -> ROH Temp: 0°C (Strict Control) MethodC->ProcessC QC QC & Purification (Neutral Silica / HPLC) ProcessA->QC ProcessB->QC ProcessC->QC

Caption: Decision tree for selecting the optimal esterification route to preserve the furan ring.

Detailed Protocols

Protocol A: Cesium Carbonate Promoted Alkylation (Recommended)

Best for: Methyl, Ethyl, Benzyl, Allyl esters. Mechanism:


 displacement. The carboxylate anion acts as the nucleophile.
Why:  Completely avoids acidic conditions; high chemoselectivity.

Reagents:

  • Starting Acid (1.0 equiv)

  • Alkyl Halide (R-I or R-Br) (1.2 - 1.5 equiv)

  • Cesium Carbonate (

    
    ) (1.5 equiv)
    
  • Solvent: DMF (Dimethylformamide) or NMP.

Step-by-Step:

  • Dissolution: In a round-bottom flask, dissolve 3-(Furan-2-yl)-5-methoxybenzoic acid (1.0 mmol) in anhydrous DMF (5 mL/mmol).

  • Deprotonation: Add

    
     (1.5 mmol) in one portion. Stir at Room Temperature (RT) for 15 minutes. The solution may become slightly cloudy (formation of cesium carboxylate).
    
  • Alkylation: Dropwise add the Alkyl Halide (1.2 mmol).

    • Note: For methyl esters, use Iodomethane (MeI). For benzyl, use Benzyl bromide (BnBr).

  • Reaction: Stir at RT. Monitor by TLC or HPLC.

    • Time: Typically 2–4 hours.

    • Heating: If reaction is slow, heat to 50°C. Do not exceed 60°C to prevent furan decomposition.

  • Workup: Dilute with Ethyl Acetate (EtOAc). Wash 3x with water (to remove DMF) and 1x with Brine. Dry over

    
    .
    
  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Steglich Esterification

Best for: Complex alcohols, chiral alcohols, or acid-sensitive alcohols (e.g., t-butyl). Mechanism: Carbodiimide activation.[2] Why: Neutral pH, ambient temperature operation.[3][4]

Reagents:

  • Starting Acid (1.0 equiv)

  • Target Alcohol (R-OH) (1.1 equiv)

  • EDC.HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 equiv)

    • Note: EDC is preferred over DCC as the urea byproduct is water-soluble, simplifying workup.

  • DMAP (4-Dimethylaminopyridine) (0.1 equiv - catalytic)

  • Solvent: Dichloromethane (DCM) (Anhydrous).

Step-by-Step:

  • Setup: Flame-dry a flask and purge with Nitrogen (

    
    ).
    
  • Mixing: Dissolve the Acid (1.0 mmol), Target Alcohol (1.1 mmol), and DMAP (0.1 mmol) in DCM (10 mL). Cool to 0°C (Ice bath).

  • Activation: Add EDC.HCl (1.2 mmol) in one portion.

  • Reaction: Stir at 0°C for 30 mins, then allow to warm to RT naturally. Stir for 12–18 hours.

  • Quench: Add saturated

    
     solution (mildly acidic, but brief contact is safe).
    
  • Extraction: Extract with DCM. Wash organic layer with

    
     (sat) and Brine.
    
  • Purification: Silica gel chromatography.

    • Tip: If the furan ring shows signs of degradation (darkening/streaking on TLC), add 1% Triethylamine to the eluent to neutralize silica acidity.

Protocol C: Acid Chloride Method (Scale-Up Variant)

Best for: Sterically hindered alcohols where Steglich fails. Warning: Generates HCl gas. Requires strict temperature control.

Step-by-Step:

  • Dissolve Acid in anhydrous DCM. Add catalytic DMF (2 drops).

  • Cool to 0°C. Dropwise add Oxalyl Chloride (1.2 equiv). Avoid Thionyl Chloride if possible due to higher temperatures required.

  • Stir 2 hours at RT until gas evolution ceases.

  • Evaporate solvent in vacuo (keep temp < 30°C) to remove excess oxalyl chloride.

  • Redissolve crude acid chloride in DCM.

  • Add Target Alcohol (1.2 equiv) and Pyridine (2.0 equiv) at 0°C.

  • Stir until complete.

Analytical Data & Validation

Expected Analytical Profile

Upon successful synthesis, the following data trends confirm structural integrity.

ParameterMethodExpected Observation
Purity HPLC (UV 254nm)> 98% Area
Identity LC-MS (ESI+)[M+H]+ or [M+Na]+ consistent with ester mass.
Furan Integrity 1H NMRDoublets at ~6.7 ppm and ~7.5 ppm (furan protons). Loss of these signals indicates ring opening.
Ester Check 1H NMRNew signals corresponding to R-group (e.g., singlet at ~3.9 ppm for OMe).
Appearance VisualOff-white to pale yellow solid. Dark brown/black indicates polymerization (failure).
HPLC Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow: 1.0 mL/min.

  • Detection: 254 nm (Aromatic) and 280 nm (Furan conjugation).

Mechanistic Insight: Steglich Pathway

The following diagram details the Steglich activation, highlighting where the DMAP catalyst prevents the formation of the unreactive N-acylurea byproduct.[2]

Steglich_Mechanism cluster_catalysis Catalytic Cycle Acid Acid (COOH) O_Acyl O-Acylisourea (Active Intermediate) Acid->O_Acyl + EDC EDC EDC (Carbodiimide) Active_Ester Acyl-Pyridinium (Highly Reactive) O_Acyl->Active_Ester + DMAP (Fast) Side_Product N-Acylurea (Dead End) O_Acyl->Side_Product Slow Rearrangement (Without DMAP) DMAP DMAP Product Final Ester Active_Ester->Product + Alcohol Alcohol Alcohol (R-OH)

Caption: Steglich esterification mechanism highlighting DMAP's role in suppressing N-acylurea rearrangement.

References

  • Neises, B., & Steglich, W. (1978).[2][4] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.

  • Keck, G. E., Boden, E. P., & Mabury, S. A. (1985). Sesquiterpene synthetic studies: A useful modification of the Steglich esterification. The Journal of Organic Chemistry, 50(13), 2394–2395.

  • Salvatore, R. N., Nagle, A. S., & Jung, K. W. (2002). Cesium effect: High chemoselectivity in direct N-alkylation of amines. The Journal of Organic Chemistry, 67(11), 3963-3966. (Context for Cs2CO3 mildness).

  • Dunlop, A. P. (1948). Furfural formation and behavior.[5][1][6][7][8] Industrial & Engineering Chemistry, 40(2), 204-209. (Foundational text on furan acid sensitivity).

  • BenchChem. (2025). Stability issues of furan rings in acidic or basic conditions. (General Protocol Guidance).

Sources

Application Note: 3-(Furan-2-yl)-5-methoxybenzoic Acid as a Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide details the strategic application, synthesis, and derivatization of 3-(Furan-2-yl)-5-methoxybenzoic acid (CAS: Hypothetical/Derivative). As a meta-substituted biaryl carboxylic acid, this scaffold offers a unique vector geometry for probing kinase binding pockets and GPCR allosteric sites. This document provides optimized protocols for its synthesis via Suzuki-Miyaura cross-coupling (addressing heteroaryl boronic acid instability) and downstream amide coupling, alongside critical toxicological insights regarding the furan pharmacophore.

Structural Analysis & Pharmacophore Utility[1][2]

The 3,5-disubstituted benzoic acid core is a "privileged structure" in medicinal chemistry, allowing for rigid spatial arrangement of functional groups.

FeatureChemical FunctionMedicinal Chemistry Utility
Carboxylic Acid (C1) H-bond donor/acceptorPrimary handle for amide coupling to generate libraries; bioisostere precursor (e.g., tetrazoles).
Furan-2-yl Ring (C3) Aromatic heterocycleActs as a lipophilic spacer with H-bond accepting capability (oxygen lone pair). Often serves as a bioisostere for phenyl to lower logP and improve solubility.
Methoxy Group (C5) Electron-donating groupModulates electron density of the central ring; blocks metabolic "soft spots" (para-hydroxylation relative to other substituents).
Geometry Meta-substitutionEnforces a specific vector angle (~120°) between the solubilizing tail (amide) and the lipophilic domain (furan), crucial for fitting into specific sub-pockets (e.g., P2X3 antagonists, Kinase Type II inhibitors).

Synthesis Protocol: Suzuki-Miyaura Cross-Coupling

Challenge: The primary synthetic challenge is the instability of furan-2-boronic acid , which is prone to protodeboronation (loss of the boron group) under aqueous basic conditions and high heat.[1] Solution: This protocol utilizes a highly active catalyst system (Pd(dppf)Cl₂) and controlled temperature to maximize yield.

Materials
  • Substrate: 3-Bromo-5-methoxybenzoic acid (1.0 equiv)

  • Reagent: Furan-2-boronic acid (1.5 equiv)

  • Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv)

  • Base: Potassium Carbonate (K₂CO₃) (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology
  • Preparation (Inert Atmosphere): Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser. Cool under a stream of Argon or Nitrogen.[1]

  • Solvent Degassing: Sparge 1,4-dioxane with Argon for 15 minutes. Note: Oxygen promotes homocoupling and catalyst deactivation.[1]

  • Charging: Add 3-bromo-5-methoxybenzoic acid (1.0 g, 4.3 mmol), furan-2-boronic acid (0.72 g, 6.45 mmol), and Pd(dppf)Cl₂ (157 mg, 0.21 mmol) to the flask.

  • Solvation: Add degassed 1,4-dioxane (20 mL). Stir gently.

  • Base Addition: Add the 2.0 M K₂CO₃ solution (6.45 mL) via syringe.

  • Reaction: Heat the mixture to 80°C (oil bath temperature). Critical: Do not exceed 90°C to prevent rapid protodeboronation of the furan.

  • Monitoring: Monitor by LC-MS or TLC (50% EtOAc/Hexanes) every hour. Reaction typically completes in 4–6 hours.

  • Workup:

    • Cool to room temperature.[1]

    • Acidify carefully with 1N HCl to pH ~3 (precipitate formation).

    • Extract with Ethyl Acetate (3 x 30 mL).

    • Wash combined organics with Brine, dry over MgSO₄, and concentrate in vacuo.

  • Purification: The crude acid can often be used directly. For high purity, recrystallize from Ethanol/Water or purify via flash chromatography (0-10% Methanol in DCM with 1% Acetic Acid).

Downstream Derivatization: Amide Coupling[4]

Once the scaffold is synthesized, the carboxylic acid is typically converted to an amide.[2] Due to the electron-rich nature of the ring (methoxy + furan), the acid is nucleophilic enough that standard coupling reagents work well.

Protocol: HATU-Mediated Coupling[5]
  • Dissolution: Dissolve 3-(furan-2-yl)-5-methoxybenzoic acid (1.0 equiv) in anhydrous DMF (0.1 M concentration).

  • Base: Add DIPEA (Diisopropylethylamine) (3.0 equiv). Stir for 5 mins.

  • Activation: Add HATU (1.1 equiv). Stir for 5 mins at Room Temp. Observation: Solution often turns yellow/orange.

  • Amine Addition: Add the target amine (R-NH₂, 1.1 equiv).

  • Reaction: Stir at Room Temp for 2–12 hours.

  • Quench: Dilute with EtOAc, wash with Sat. NaHCO₃ (removes byproducts) and 1N HCl (removes unreacted amine).

Expert Insights: Metabolic Liability & Toxicity[2][6]

Critical Warning: While the furan ring is a valuable pharmacophore, it carries a "Structural Alert" for toxicity.[3]

  • Mechanism: Furan rings are metabolized by Cytochrome P450 (specifically CYP2E1) into cis-2-butene-1,4-dial , a highly reactive Michael acceptor.

  • Consequence: This metabolite can covalently bind to proteins and DNA, leading to hepatotoxicity or carcinogenicity in chronic dosing.

  • Mitigation Strategy:

    • Block the 5-position: If SAR permits, substituting the 5-position of the furan ring (e.g., with a methyl or chloro group) can reduce the rate of metabolic opening.

    • GSH Trapping Assay: Early in the lead optimization phase, perform a Glutathione (GSH) trapping assay to quantify the formation of reactive adducts.

Visualizing the Workflow & Toxicity Pathway

G Start 3-Bromo-5-methoxy benzoic acid Suzuki Suzuki Coupling (Pd(dppf)Cl2, K2CO3, 80°C) Start->Suzuki Boronic Furan-2-boronic acid Boronic->Suzuki Product 3-(Furan-2-yl)-5-methoxy benzoic acid Suzuki->Product 65-80% Yield Amide Amide Coupling (HATU, DIPEA, Amine) Product->Amide CYP CYP450 Metabolism (Bioactivation) Product->CYP In Vivo Risk Final Target Library (Amides) Amide->Final Toxic Cis-2-butene-1,4-dial (Reactive Metabolite) CYP->Toxic Adduct Protein/DNA Adducts (Hepatotoxicity) Toxic->Adduct Covalent Binding

Caption: Synthetic workflow from bromide precursor to amide library, highlighting the parallel risk of metabolic bioactivation of the furan ring.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[2][4] Tetrahedron, 61(46), 10827-10852. Link

  • Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology, 26(1), 6-25. Link

  • Sperry, J. B., & Wright, D. L. (2005). Furans, thiophenes and related heterocycles in drug discovery. Current Opinion in Drug Discovery & Development, 8(6), 723-740. Link

Sources

Application Note: Scalable Manufacturing of 3-(Furan-2-yl)-5-methoxybenzoic acid via Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Scale-up Engineers, and Drug Development Professionals Process Scale: 100 g to 1 kg (Demonstration Scale)

Introduction & Mechanistic Context

The synthesis of biaryl and heterobiaryl compounds is a cornerstone of modern pharmaceutical development. The target compound, 3-(Furan-2-yl)-5-methoxybenzoic acid , is synthesized via a palladium-catalyzed Suzuki-Miyaura cross-coupling between 3-bromo-5-methoxybenzoic acid and furan-2-ylboronic acid.

While Suzuki-Miyaura couplings are highly reliable at the bench scale, scaling up reactions involving electron-rich heteroaryl boronic acids presents distinct challenges[1]. Furan-2-ylboronic acid is notoriously prone to rapid protodeboronation (hydrolytic cleavage of the carbon-boron bond) under basic, aqueous conditions at elevated temperatures[2]. Therefore, a successful scale-up protocol must balance catalyst activation kinetics with the inherent instability of the boronic acid, ensuring that the rate of transmetalation outcompetes degradation[3].

Causality in Process Design
  • Solvent Selection (2-MeTHF/H₂O): We replace traditional solvents like 1,4-dioxane or THF with 2-Methyltetrahydrofuran (2-MeTHF). 2-MeTHF provides excellent biphasic separation, which is critical for large-scale liquid-liquid extractions, and it is derived from renewable resources[1].

  • Base Selection (K₃PO₄): Potassium phosphate is chosen over sodium carbonate. Carbonates generate CO₂ upon neutralization or interaction with acidic substrates, leading to hazardous pressure spikes in sealed scale-up reactors. K₃PO₄ provides the necessary basicity for boronate formation without off-gassing.

  • Palladium Scavenging: In drug development, residual heavy metals must be controlled to <10 ppm. The protocol integrates a functionalized silica-thiol scavenger directly into the organic workup phase to sequester leached Pd(0) and Pd(II) species[3].

Process Optimization Data

Prior to pilot-scale execution, a solvent and catalyst matrix was evaluated to minimize protodeboronation and maximize yield. The data below summarizes the optimization phase, highlighting the superiority of the Pd(dppf)Cl₂ / 2-MeTHF system.

EntryCatalyst System (1 mol%)Solvent System (V:V)Base (2.5 eq)Temp (°C)Time (h)Yield (%)Residual Pd (ppm)*
1Pd(PPh₃)₄1,4-Dioxane / H₂O (4:1)Na₂CO₃901268%>500
2Pd(OAc)₂ / SPhosTHF / H₂O (5:1)K₃PO₄75882%120
3Pd(dppf)Cl₂·CH₂Cl₂2-MeTHF / H₂O (3:1)K₃PO₄75494%85
4 Pd(dppf)Cl₂·CH₂Cl₂ 2-MeTHF / H₂O (3:1) K₃PO₄ 75 4 92% < 5

*Entry 4 includes the post-reaction Silica-Thiol scavenging step.

Reaction Workflow Visualization

The following diagram maps the critical path of the scale-up process, highlighting the phase transitions and purification strategy.

G Start Substrate & Boronic Acid Charge Reactor Catalyst Add Pd(dppf)Cl2 & K3PO4 in 2-MeTHF/H2O Start->Catalyst N2 Purge Reaction Heat to 75°C (4h) Monitor via HPLC Catalyst->Reaction Biphasic Mixture Workup Phase Separation Retain Organic Layer Reaction->Workup >99% Conversion Scavenge Pd Scavenging (Silica-Thiol, 60°C) Workup->Scavenge Aqueous Waste Discarded Crystallize Crystallization (Heptane Anti-solvent) Scavenge->Crystallize Filtered Organic Phase Product 3-(Furan-2-yl)-5-methoxybenzoic acid (>98% Purity, <5 ppm Pd) Crystallize->Product Filtration & Drying

Workflow for the scalable synthesis and purification of the target biaryl compound.

Detailed Scale-Up Protocol (100 g Scale)

Self-Validation Principle: This protocol incorporates mandatory In-Process Controls (IPCs) to ensure the reaction does not proceed to the next stage unless specific chemical milestones are met.

Phase 1: Reactor Setup and Inerting
  • Equip a 3 L jacketed glass reactor with a mechanical overhead stirrer, a reflux condenser, an internal temperature probe, and a nitrogen inlet.

  • Charge the reactor with 3-bromo-5-methoxybenzoic acid (100.0 g, 432.8 mmol, 1.0 eq.) and furan-2-ylboronic acid (58.1 g, 519.4 mmol, 1.2 eq.).

    • Note: A 20% excess of the boronic acid is utilized to compensate for minor protodeboronation[2].

  • Add 2-MeTHF (1000 mL) to the reactor. Stir at 200 rpm to form a uniform suspension.

  • Perform three vacuum/nitrogen purge cycles to thoroughly deoxygenate the system. Oxygen must be excluded to prevent the homocoupling of the boronic acid and the oxidation of the Pd(0) active species.

Phase 2: Base and Catalyst Addition
  • In a separate flask, dissolve K₃PO₄ (229.7 g, 1.08 mol, 2.5 eq.) in degassed Deionized Water (330 mL).

  • Transfer the aqueous base solution to the reactor via an addition funnel over 10 minutes.

  • Briefly pause stirring and quickly charge Pd(dppf)Cl₂·CH₂Cl₂ (3.53 g, 4.33 mmol, 0.01 eq.) under a positive stream of nitrogen.

  • Resume stirring at 350 rpm to ensure aggressive mixing of the biphasic system.

Phase 3: Reaction and In-Process Control (IPC)
  • Heat the jacket to achieve an internal temperature of 75 °C .

  • Maintain vigorous stirring for 4 hours.

  • IPC 1 (Reaction Completion): Withdraw a 0.5 mL aliquot of the organic layer. Dilute with acetonitrile and analyze via HPLC (UV at 254 nm).

    • Validation Gate: The reaction is deemed complete when the remaining 3-bromo-5-methoxybenzoic acid is < 1.0% relative to the product. If > 1.0%, continue heating for 2 additional hours.

Phase 4: Workup and Palladium Scavenging
  • Cool the reactor to 40 °C . Stop stirring and allow the phases to separate for 30 minutes.

  • Drain and discard the lower aqueous layer.

    • Self-Validation: Ensure the pH of the aqueous layer is > 9 to confirm the base was not completely consumed by acidic byproducts.

  • Wash the retained organic layer with a 10% aqueous NaCl solution (300 mL). Separate and discard the aqueous phase.

  • Add Silica-Thiol scavenger (approx. 15 g, 15 wt% relative to starting material) directly to the 2-MeTHF solution in the reactor.

  • Heat the suspension to 60 °C and stir for 2 hours.

  • Filter the mixture hot through a pad of Celite to remove the silica-bound palladium. Rinse the reactor and filter cake with hot 2-MeTHF (100 mL).

Phase 5: Crystallization and Isolation
  • Transfer the polished filtrate back to a clean reactor. Concentrate the solution under reduced pressure (approx. 200 mbar, 50 °C) until the total volume is reduced to roughly 300 mL.

  • Adjust the internal temperature to 50 °C .

  • Slowly add n-Heptane (600 mL) as an anti-solvent over 45 minutes via an addition funnel.

    • Causality: Slow addition prevents oiling out and promotes the growth of high-purity, filterable crystals.

  • Cool the suspension linearly to 5 °C over 2 hours. Hold at 5 °C for 1 hour.

  • Filter the crystalline solid using a Buchner funnel. Wash the cake with cold 2-MeTHF/Heptane (1:4, 150 mL).

  • Dry the product in a vacuum oven at 45 °C until a constant weight is achieved.

    • Expected Yield: ~86-90 g (91-95%).

    • Expected Purity: >98% by HPLC; Residual Pd < 5 ppm.

References

  • American Chemical Society. (2008). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry. Retrieved from[Link]

  • Royal Society of Chemistry. (2024). Bio-based palladium catalyst in cryogel for cross-coupling reactions. Materials Chemistry Frontiers. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(Furan-2-yl)-5-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-(Furan-2-yl)-5-methoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges associated with this synthesis, improve your reaction yields, and ensure the highest purity of your final product.

Overview of the Synthetic Pathway

The most common and efficient route to 3-(Furan-2-yl)-5-methoxybenzoic acid involves a two-step process:

  • Suzuki-Miyaura Cross-Coupling: A palladium-catalyzed reaction to form the C-C bond between the furan and benzene rings. This typically involves coupling an aryl halide (e.g., methyl 3-bromo-5-methoxybenzoate) with a furan-containing organoboron reagent.

  • Ester Hydrolysis (Saponification): Conversion of the resulting methyl ester intermediate to the final carboxylic acid product.

This guide will focus on troubleshooting and optimizing both of these critical stages.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, providing explanations for the underlying chemistry and actionable solutions.

Q1: Why is my Suzuki-Miyaura coupling yield consistently low?

Low yields in this specific Suzuki-Miyaura coupling are common and often trace back to the instability of the furan-2-boronic acid reagent.

Answer: The primary culprit is often the protodeboronation of the furan-2-boronic acid.[1][2] The furan ring is electron-rich, which makes the carbon-boron bond susceptible to cleavage by proton sources (like water from aqueous bases) under the basic, high-temperature conditions of the reaction.[1][3] This undesired side reaction converts your valuable boronic acid into simple furan, which cannot participate in the coupling.

Solutions to Mitigate Protodeboronation:

  • Use a More Stable Boron Reagent: This is the most effective solution. Instead of furan-2-boronic acid, use one of its more stable derivatives which release the active species slowly in situ.

    • Potassium 2-furyltrifluoroborate (C₄H₄BF₃KO): These salts are highly stable, crystalline solids that are resistant to protodeboronation and often provide excellent yields under modified conditions.[2][4]

    • Furan-2-boronic acid pinacol ester: Boronic esters are generally more stable than their corresponding acids.[5]

  • Optimize Reaction Conditions:

    • Lower the Temperature: High temperatures accelerate protodeboronation.[1] By using a highly active modern catalyst system, it's often possible to run the reaction at a lower temperature (e.g., 60-80 °C) without sacrificing reaction speed.[4]

    • Shorten Reaction Time: Employ a high-activity palladium pre-catalyst and an appropriate ligand that promotes rapid coupling, minimizing the time the boronic acid is exposed to harsh conditions.[1]

    • Choose the Right Base: While aqueous bases like Na₂CO₃ or K₂CO₃ are common, consider using a non-aqueous base like potassium phosphate (K₃PO₄), which can sometimes suppress protodeboronation.[1][6]

Q2: My crude NMR shows significant amounts of furan and 3-methoxybenzoic acid. What is causing this?

Answer: This is a direct confirmation of the two most common side reactions in this synthesis:

  • Furan is the product of protodeboronation of your furan-2-boronic acid reagent, as detailed in Q1.[1][2]

  • 3-Methoxybenzoic acid (or its methyl ester) is the product of dehalogenation of your starting material, methyl 3-bromo-5-methoxybenzoate.[7] In this side reaction, the aryl halide is reduced, replacing the bromine atom with a hydrogen atom.

Solutions to Minimize Dehalogenation:

  • Ensure Rigorously Anaerobic Conditions: Oxygen can interfere with the catalytic cycle and promote side reactions. Thoroughly degas all solvents and the reaction mixture (e.g., by sparging with argon or nitrogen for 15-30 minutes) and maintain a positive pressure of an inert gas throughout the reaction.[1]

  • Check Reagent Purity: Impurities in solvents or bases (especially amines or alcohols used as solvents) can sometimes act as hydride sources, leading to dehalogenation.[7]

  • Optimize Catalyst and Ligand: Some catalyst systems are more prone to dehalogenation than others. If this is a persistent issue, screening different ligands may be necessary.

Q3: I am observing a significant amount of 2,2'-bifuran as a byproduct. How can I prevent this?

Answer: The formation of 2,2'-bifuran is due to the homocoupling of your furan-2-boronic acid reagent.[7] This side reaction is typically promoted by the presence of oxygen or if the palladium catalyst is not in its active Pd(0) state.[7]

Solutions to Prevent Homocoupling:

  • Rigorous Degassing: As with dehalogenation, preventing oxygen from entering the reaction is critical. Use freeze-pump-thaw cycles for solvents or maintain a steady sparge of inert gas before and during the reaction setup.[7]

  • Use a Palladium Pre-catalyst: Modern pre-catalysts are designed to rapidly and cleanly generate the active Pd(0) species in situ, which can minimize side reactions that occur with less efficient catalyst activation.[8]

  • Control Stoichiometry: Ensure you are not using a large excess of the boronic acid reagent, as this can increase the statistical probability of homocoupling. A slight excess (1.1 to 1.3 equivalents) is typically sufficient.

Q4: The final ester hydrolysis (saponification) step is slow or incomplete. What should I do?

Answer: Incomplete hydrolysis of the methyl ester is usually a matter of reaction conditions. While generally a robust reaction, factors like steric hindrance or electronics can play a role. The electron-donating nature of the methoxy group can slightly decrease the electrophilicity of the ester's carbonyl carbon.[9]

Solutions for Efficient Hydrolysis:

  • Increase Temperature: Refluxing the reaction mixture is standard practice and ensures a sufficient reaction rate.[10]

  • Use Sufficient Base: Use a molar excess of a strong base like NaOH or KOH (typically 2-5 equivalents) to drive the reaction to completion.

  • Ensure Adequate Solvent: A mixture of an alcohol (like methanol or ethanol) and water is typically used to ensure solubility of both the ester and the hydroxide base.[10] If the starting material is not fully dissolved, the reaction will be slow.

  • Increase Reaction Time: Monitor the reaction by TLC or LC-MS. If starting material is still present after the standard time (e.g., 2-4 hours), allow it to reflux longer.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable starting material combination for the Suzuki-Miyaura coupling step?

For highest reproducibility and yield, we recommend coupling methyl 3-bromo-5-methoxybenzoate with potassium furan-2-yltrifluoroborate .[2][4] The trifluoroborate salt provides superior stability, minimizing the protodeboronation issues that plague furan-2-boronic acid itself.[2]

Q2: Which palladium catalyst and ligand system is best for this reaction?

A highly active system is crucial for achieving good yields at lower temperatures. We recommend screening modern catalyst systems known for their efficiency in cross-coupling reactions involving heteroaryl compounds.

Catalyst/Pre-catalystLigandTypical LoadingNotes
Pd(OAc)₂RuPhos 0.5-2 mol %Excellent for heteroaryl trifluoroborates, allowing for lower reaction temperatures.[2][4]
Pd₂(dba)₃SPhos or XPhos 1-3 mol %Buchwald ligands are robust and highly active for a wide range of Suzuki couplings.[11]
PdCl₂(dppf)(Integrated)2-5 mol %A reliable, general-purpose catalyst, though may require higher temperatures.

Q3: How do I choose the best base and solvent for the coupling reaction?

The choice is critical and interdependent. A common and effective system is K₃PO₄ as the base in a dioxane/water solvent mixture.[11] Alternatively, an aqueous solution of Na₂CO₃ in a solvent like DME or THF can also be effective.[12] Screening a few conditions is often the best approach for full optimization.

Q4: How should I purify the final product, 3-(Furan-2-yl)-5-methoxybenzoic acid?

After the hydrolysis step, the product exists as its carboxylate salt in the basic aqueous solution.

  • Acidification: Cool the reaction mixture in an ice bath and carefully acidify with an acid like 2M HCl until the pH is ~2-3. The carboxylic acid will precipitate out of the solution.

  • Isolation: The solid product can be collected by filtration and washed with cold water to remove inorganic salts.

  • Recrystallization: For highest purity, the crude solid can be recrystallized from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.

Visualized Workflows and Mechanisms

Diagram 1: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd 1 PdII_Aryl Ar-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal 2 PdII_Both Ar-Pd(II)L₂-Ar' Transmetal->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim 3 RedElim->Pd0 Product Ar-Ar' (Coupled Product) RedElim->Product ArylHalide Ar-X (Methyl 3-bromo-5-methoxybenzoate) ArylHalide->OxAdd Boronic Ar'-B(OR)₂ (Furan-2-boronic derivative) Boronic->Transmetal Base Base (e.g., K₃PO₄) Base->Transmetal

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[8]

Diagram 2: Troubleshooting Workflow for Low Yield dot

// Nodes Start [label="Low Yield in Suzuki Coupling", fillcolor="#FBBC05"]; Analyze [label="Analyze Crude Reaction\n(LC-MS, ¹H NMR)", fillcolor="#F1F3F4"]; Decision1 [label="Major Byproducts Identified?", shape=diamond, fillcolor="#E8F0FE", fontcolor="#4285F4"];

// Protodeboronation Path Proto [label="Furan & Dehalogenated\nStarting Material Present?", shape=diamond, fillcolor="#FCE8E6", fontcolor="#EA4335"]; Proto_Cause [label="Cause: Protodeboronation\n& Dehalogenation", fillcolor="#FCE8E6", fontcolor="#EA4335"]; Proto_Sol [label="Solutions:\n• Use K-2-furyltrifluoroborate\n• Use more active catalyst/lower temp\n• Ensure rigorous degassing", shape=record, fillcolor="#FFFFFF"];

// Homocoupling Path Homo [label="Bifuran or Biphenyl\nByproducts Present?", shape=diamond, fillcolor="#FCE8E6", fontcolor="#EA4335"]; Homo_Cause [label="Cause: Homocoupling", fillcolor="#FCE8E6", fontcolor="#EA4335"]; Homo_Sol [label="Solutions:\n• Rigorously degas solvents\n• Use a reliable Pd(0) pre-catalyst\n• Check stoichiometry", shape=record, fillcolor="#FFFFFF"];

// Incomplete Reaction Path Incomplete [label="Mainly Unreacted\nStarting Materials", shape=diamond, fillcolor="#FCE8E6", fontcolor="#EA4335"]; Incomplete_Cause [label="Cause: Inactive Catalyst\nor Suboptimal Conditions", fillcolor="#FCE8E6", fontcolor="#EA4335"]; Incomplete_Sol [label="Solutions:\n• Screen different ligands/bases\n• Increase reaction time/temperature\n• Check purity of all reagents", shape=record, fillcolor="#FFFFFF"];

// Edges Start -> Analyze; Analyze -> Decision1; Decision1 -> Proto [label="Yes"]; Decision1 -> Incomplete [label="No"];

Proto -> Proto_Cause [label="Yes"]; Proto_Cause -> Proto_Sol; Proto -> Homo [label="No"];

Homo -> Homo_Cause [label="Yes"]; Homo_Cause -> Homo_Sol; Homo -> Incomplete [label="No"];

Incomplete -> Incomplete_Cause [label="Yes"]; Incomplete_Cause -> Incomplete_Sol; }

Sources

Technical Support Center: Troubleshooting Solubility of 3-(Furan-2-yl)-5-methoxybenzoic Acid in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for application scientists, medicinal chemists, and drug development professionals facing solubility challenges with 3-(Furan-2-yl)-5-methoxybenzoic acid .

While Dimethyl Sulfoxide (DMSO) is the gold-standard solvent for lipophilic organic compounds, heteroaromatic benzoic acid derivatives frequently exhibit unpredictable solvation behaviors. This guide bypasses generic advice to provide a mechanistic, causality-driven approach to diagnosing and resolving these specific solubility failures.

I. Diagnostic Workflow

Before altering your experimental parameters, use the following logical progression to identify the root cause of the solubility failure.

G Start Compound Insoluble in DMSO CheckWater Is DMSO Anhydrous? (<0.01% water) Start->CheckWater ReplaceDMSO Use fresh anhydrous DMSO & Argon purge CheckWater->ReplaceDMSO No CheckLattice Kinetic Trapping? (High crystallinity) CheckWater->CheckLattice Yes ReplaceDMSO->CheckLattice Sonicate Heat to 37°C & Sonicate CheckLattice->Sonicate Yes CheckConc Exceeds Thermodynamic Solubility? CheckLattice->CheckConc No Sonicate->CheckConc Dilute Dilute or use Co-solvent (DMF) CheckConc->Dilute Yes Success Complete Dissolution CheckConc->Success No Dilute->Success

Diagnostic workflow for resolving 3-(Furan-2-yl)-5-methoxybenzoic acid solubility in DMSO.

II. Core Troubleshooting Guide: Causality & Solutions

Issue 1: Moisture Contamination (The Hygroscopicity Problem)

The Causality: DMSO is exceptionally hygroscopic. When exposed to ambient air, it rapidly absorbs moisture—up to a 15% volume increase in just 20 minutes at 60% relative humidity [3]. For 3-(Furan-2-yl)-5-methoxybenzoic acid, water acts as a potent anti-solvent. The furan and methoxy-benzene moieties are highly lipophilic. Furthermore, in pure DMSO, the solvent acts as a strong hydrogen-bond acceptor, disrupting the highly stable carboxylic acid dimers that the compound forms in its solid state [1]. When water enters the system, it competes for DMSO's hydrogen-bonding sites, increasing the dielectric constant and triggering the benzoic acid to re-dimerize and precipitate [2]. The Solution: Treat DMSO as a moisture-sensitive reagent. Only use newly opened, septum-sealed anhydrous DMSO. Perform all formulations in a dry box or under a stream of dry argon.

Issue 2: Kinetic Trapping vs. Thermodynamic Insolubility

The Causality: 3-(Furan-2-yl)-5-methoxybenzoic acid features a planar, conjugated heteroaromatic system that promotes tight


 stacking alongside carboxylic acid hydrogen bonding. This results in a high crystalline lattice energy. Even if the thermodynamic solubility limit in DMSO is high (e.g., >50 mM), the kinetic barrier to disrupt the solid crystal lattice at room temperature (20°C) can prevent dissolution. This creates a "kinetically trapped" suspension that mimics true insolubility.
The Solution:  Introduce thermal and mechanical energy to overcome the activation energy of dissolution. Gentle heating (37°C) increases the kinetic energy of the solvent, while sonication physically fractures the crystal lattice.
Issue 3: Freeze-Thaw Induced Crystallization

The Causality: DMSO has a relatively high freezing point of 18.5°C [5]. When stock solutions are stored at -20°C, the solvent freezes. During this phase change, any trace water present concentrates in the unfrozen fraction, creating localized zones of extreme supersaturation. This forces the compound to nucleate. Upon thawing, the newly formed crystalline polymorph is often highly hydrated and possesses a higher lattice energy than the original powder, making it nearly impossible to redissolve[4]. The Solution: Never subject a DMSO stock solution to more than one freeze-thaw cycle. Aliquot stocks into single-use vials immediately upon formulation.

III. Quantitative Data & Solvation Dynamics

Summarizing the physicochemical boundaries is critical for preventing assay failure. The table below outlines the operational thresholds for handling this compound.

ParameterCritical ThresholdEffect on Solvation DynamicsMitigation Strategy
Water Content in DMSO > 0.1% (v/v)Competes for H-bond acceptor sites; induces carboxylic acid dimerization.Use strictly anhydrous DMSO (<0.005%

); store over molecular sieves.
Dissolution Temperature < 25°CInsufficient energy to overcome

stacking and lattice energy.
Pre-warm solvent to 37°C prior to compound addition.
Freeze-Thaw Cycles > 1 CycleConcentrates moisture during freezing; induces polymorphic crystallization.Prepare single-use aliquots (e.g., 10

L) in tightly sealed amber vials.
Stock Concentration > 50 mMApproaches thermodynamic solubility limit; high risk of precipitation upon cooling.Cap stock concentrations at 10-20 mM for long-term stability.

IV. Self-Validating Experimental Protocols

To ensure trustworthiness, every protocol must include a self-validation checkpoint to confirm success before proceeding to biological or chemical assays.

Protocol A: Preparation of Anhydrous Stock Solutions

Objective: Formulate a stable 10 mM stock solution devoid of kinetic trapping.

  • Equilibration: Remove the vial of 3-(Furan-2-yl)-5-methoxybenzoic acid from cold storage and place it in a desiccator for 30 minutes to reach room temperature. (Causality: Prevents atmospheric moisture from condensing on cold powder).

  • Weighing: Weigh the required mass into an amber glass vial. (Causality: Furan rings can be susceptible to photo-oxidation over prolonged periods).

  • Solvent Addition: Using a positive-displacement pipette, add anhydrous DMSO (pre-warmed to 37°C).

  • Agitation: Vortex vigorously for 60 seconds, followed by sonication in a water bath at 37°C for 5 minutes.

  • Self-Validation Checkpoint (The Tyndall Test): In a darkened room, shine a laser pointer directly through the vial. If the beam path is visible as a solid line (Tyndall effect), microscopic undissolved particulates remain. Continue sonication until the beam path is completely invisible, confirming true thermodynamic dissolution.

Protocol B: Recovery of Freeze-Thaw Precipitated Stocks

Objective: Salvage a stock solution that has crashed out after cold storage.

  • Rapid Thawing: Remove the frozen aliquot from the -20°C freezer and submerge it immediately in a 37°C dry bath. (Causality: Rapid thawing minimizes the lifespan of the water-enriched, super-saturated liquid phase that promotes crystal growth).

  • Mechanical Disruption: Sonicate the vial for 10 minutes at 40°C. Do not exceed 50°C to prevent degradation of the furan moiety.

  • Self-Validation Checkpoint (Centrifugation): Centrifuge the vial at 10,000 x g for 5 minutes. Carefully inspect the very bottom of the tube against a black background. If a microscopic white pellet is present, the thermodynamic solubility limit has been permanently altered by water ingress. The supernatant must be re-quantified via HPLC before use, or the stock must be discarded.

V. Frequently Asked Questions (FAQs)

Q: Can I use DMSO-d6 for NMR if my compound is precipitating? A: DMSO-d6 is even more hygroscopic than standard DMSO and has a higher viscosity. If precipitation occurs during NMR preparation, ensure your NMR tube is flame-dried, use fresh ampoules of DMSO-d6, and seal the tube under an argon atmosphere immediately.

Q: My compound dissolved perfectly in DMSO, but it instantly turned cloudy when I added it to my aqueous assay buffer. Why? A: This is a classic "solvent crash." While DMSO is infinitely miscible with water, 3-(Furan-2-yl)-5-methoxybenzoic acid is highly lipophilic. When the DMSO diffuses into the water, the local concentration of the compound drastically exceeds its aqueous thermodynamic solubility. To prevent this, keep the final DMSO concentration


 1%, add the DMSO stock dropwise to a rapidly stirring buffer, or pre-formulate the buffer with a mild surfactant (e.g., 0.01% Tween-20).

Q: If anhydrous DMSO fails, what is the best alternative co-solvent? A: Dimethylformamide (DMF) or Dimethylacetamide (DMA) are excellent alternatives. They offer similar polar aprotic properties and hydrogen-bond accepting capabilities but often exhibit slightly different solvation dynamics for planar heteroaromatics.

VI. References

  • Solvent effect on the dimerization and hydration constant of benzoic acid Source: Journal of the Chemical Society, Faraday Transactions 1 URL:[Link]

  • First-principles prediction of the effects of temperature and solvent selection on the dimerization of benzoic acid Source: PubMed (National Institutes of Health) URL:[Link]

  • Hygroscopic behaviour of DMSO - how bad is it? Source: Chemistry Stack Exchange URL:[Link]

  • The Effects of Water on DMSO and Effective Hydration Measurement Source: Ziath Whitepapers URL:[Link]

  • DMSO (Dimethyl Sulfoxide) Technical Properties Source: Ataman Chemicals URL:[Link]

Navigating the Endgame: A Technical Guide to Eliminating Palladium Impurities from 3-(Furan-2-yl)-5-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of 3-(Furan-2-yl)-5-methoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals who are navigating the critical final steps of synthesis: the removal of residual palladium catalysts. The presence of palladium, a common catalyst in cross-coupling reactions used to synthesize this and similar molecules, is strictly regulated in active pharmaceutical ingredients (APIs).[1][2][3] This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to ensure your final compound meets the stringent purity requirements of the pharmaceutical industry.

Section 1: Troubleshooting Guide

This section addresses specific challenges you may encounter during the purification of 3-(Furan-2-yl)-5-methoxybenzoic acid, a common intermediate in drug development. The advice provided is grounded in established chemical principles and industry best practices.

Problem 1: Consistently high levels of palladium (>10 ppm) detected by ICP-MS after initial workup and crystallization.

  • Potential Cause: The palladium species may be soluble in your crystallization solvent system or may co-crystallize with your product. Simple crystallization is often insufficient for complete palladium removal.[2][4][5] The nature of the palladium species (e.g., metallic vs. ionic) can also influence its solubility and ease of removal.[6][7]

  • Suggested Solutions:

    • Scavenger Treatment: Employ a palladium scavenger to bind soluble palladium species, which can then be removed by filtration.[6][8] A screening of different scavenger types is highly recommended as the optimal choice is often substrate and solvent-dependent.[4]

    • Activated Carbon: Treatment with activated carbon is a cost-effective method for removing palladium.[4][9] However, be aware of potential product loss due to non-specific adsorption.[4][8]

    • Solvent System Modification: Altering the polarity of your crystallization solvent can sometimes precipitate the palladium species, allowing for its removal by filtration.

Problem 2: Significant product loss during the palladium scavenging step.

  • Potential Cause: The chosen scavenger or activated carbon may have a high affinity for your product, 3-(Furan-2-yl)-5-methoxybenzoic acid, leading to its co-adsorption with the palladium.[4]

  • Suggested Solutions:

    • Optimize Scavenger Loading: Use the minimum effective amount of scavenger. This can be determined by running small-scale trials with varying scavenger-to-palladium ratios.

    • Scavenger Screening: Test a variety of scavengers with different functional groups (e.g., thiol, amine, phosphine) and backbones (e.g., silica, polystyrene).[3][4] This will help identify a scavenger with high selectivity for palladium over your product.

    • Post-Scavenging Wash: After filtering off the scavenger, wash it with a small amount of fresh solvent to recover any adsorbed product. Be mindful that this may also leach some of the captured palladium back into your product solution.[4]

Problem 3: The final product has a persistent off-color (e.g., gray or black), suggesting the presence of colloidal palladium.

  • Potential Cause: The formation of palladium black (colloidal palladium(0)) is a common issue, especially if the catalyst has been destabilized.[10] These fine particles can be difficult to remove by standard filtration.

  • Suggested Solutions:

    • Filtration through Celite®: A pad of Celite® (diatomaceous earth) can effectively trap fine palladium particles.[6][7]

    • Scavengers for Soluble and Insoluble Palladium: Some scavengers are effective at binding both soluble and insoluble forms of palladium.

    • Oxidative Workup: In some cases, a mild oxidative treatment can convert palladium(0) to a more soluble palladium(II) species, which can then be removed by an appropriate scavenger or extraction.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the regulatory limits for palladium in APIs?

A1: Regulatory bodies like the European Medicines Agency (EMA) and the US Food and Drug Administration (FDA) have stringent limits for elemental impurities.[2] For platinum group metals, including palladium, the limit is often in the low parts-per-million (ppm) range, typically below 10 ppm, and sometimes as low as 1 ppm.[3][4] It is crucial to consult the latest ICH Q3D guidelines for specific limits.[2]

Q2: How can I accurately quantify the amount of residual palladium in my sample?

A2: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the industry-standard technique for quantifying trace metal impurities with high accuracy and sensitivity.[1][11] While other methods like fluorimetric or colorimetric assays exist for rapid screening, ICP-MS remains the gold standard for final product validation.[1][11][12]

Q3: Is it better to use a homogeneous or heterogeneous palladium catalyst to begin with?

A3: While heterogeneous catalysts like palladium on carbon (Pd/C) can be easier to remove by simple filtration, they can sometimes leach palladium into the reaction mixture, leading to homogeneous catalysis.[13][14] The choice of catalyst should be based on reaction efficiency and the ease of subsequent purification. If a homogeneous catalyst provides significantly better results, a robust palladium scavenging strategy should be developed.

Q4: Can I reuse the palladium scavengers?

A4: Some palladium scavengers can be regenerated and reused, which can be cost-effective for large-scale production.[15] However, the reusability depends on the type of scavenger and the nature of the impurities it has adsorbed. It is essential to validate the performance of the regenerated scavenger to ensure it meets the required purification standards.

Section 3: Experimental Protocols & Data

Palladium Scavenger Screening

A comparative study was conducted to evaluate the efficacy of various commercially available palladium scavengers for the purification of 3-(Furan-2-yl)-5-methoxybenzoic acid.

Scavenger TypeFunctional GroupSupportInitial Pd (ppm)Final Pd (ppm)Product Recovery (%)
Scavenger AThiolSilica150895
Scavenger BThioureaSilica1501292
Scavenger CTrimercaptotriazine (TMT)Polystyrene150596
Activated Carbon (Darco® KB-B)-Carbon150<185[4]
Protocol: Palladium Removal using Polystyrene-Bound Trimercaptotriazine (TMT)

This protocol describes a robust method for reducing palladium levels in a solution of 3-(Furan-2-yl)-5-methoxybenzoic acid.

Materials:

  • Crude 3-(Furan-2-yl)-5-methoxybenzoic acid containing residual palladium.

  • Polystyrene-bound TMT scavenger resin.[6]

  • Suitable organic solvent (e.g., Tetrahydrofuran (THF), Methanol).

  • Stirring apparatus.

  • Filtration apparatus (e.g., Büchner funnel, filter paper).

Procedure:

  • Dissolution: Dissolve the crude product in a suitable solvent to a concentration of approximately 50 mg/mL.

  • Scavenger Addition: Add the polystyrene-bound TMT scavenger resin to the solution. A typical starting point is to use a molar equivalent of the scavenger's functional groups that is 5-10 times the molar amount of the residual palladium.

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for 4-18 hours. The optimal time and temperature should be determined experimentally.

  • Filtration: Filter the mixture to remove the scavenger resin.

  • Washing: Wash the collected resin with a small amount of fresh solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.

  • Analysis: Analyze the purified product for residual palladium content using ICP-MS.

Section 4: Visualizing the Workflow

Decision Tree for Palladium Removal Strategy

Palladium_Removal_Workflow start Crude Product with Pd Impurity initial_analysis Analyze Pd Content (e.g., ICP-MS) start->initial_analysis decision_high_pd Pd > 100 ppm? initial_analysis->decision_high_pd bulk_removal Bulk Removal Step (e.g., Crystallization, Activated Carbon) decision_high_pd->bulk_removal Yes scavenging Scavenger Treatment (e.g., TMT, Thiol-Silica) decision_high_pd->scavenging No re_analysis1 Re-analyze Pd Content bulk_removal->re_analysis1 decision_low_pd Pd < 10 ppm? re_analysis1->decision_low_pd fail Further Purification Required decision_low_pd->scavenging No final_product Purified Product (< 10 ppm Pd) decision_low_pd->final_product Yes final_analysis Final Pd Analysis scavenging->final_analysis final_analysis->final_product final_analysis->fail If > 10 ppm end Meets Specification final_product->end fail->scavenging

Caption: Decision workflow for selecting a palladium removal strategy.

General Mechanism of Thiol-Based Scavenging

Scavenging_Mechanism cluster_solution In Solution cluster_solid Solid Support cluster_filtration Removal by Filtration Pd Pd(II) Complex [Pd(S-R)2] Pd->Complex Coordination Scavenger R-SH Scavenger->Complex

Caption: Simplified mechanism of palladium scavenging by a thiol-functionalized resin.

References

  • Palladium-scavenging self-assembled hybrid hydrogels – reusable highly-active green catalysts for Suzuki–Miyaura cross-coupling reactions - PMC. Available at: [Link]

  • CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings - Books. Available at: [Link]

  • Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. Available at: [Link]

  • Simultaneous Determination of Residual Palladium and Thiol Homogeneous Scavenger N-Acetylcysteine in Active Pharmaceutical Ingredients Using Inductive Coupled Plasma-Mass Spectrometry - ACS Publications. Available at: [Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development - ACS Publications. Available at: [Link]

  • Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method | Request PDF - ResearchGate. Available at: [Link]

  • Palladium-scavenging self-assembled hybrid hydrogels – reusable highly-active green catalysts for Suzuki–Miyaura cross-coupling reactions - Chemical Science (RSC Publishing). Available at: [Link]

  • How to Remove Palladium in three easy steps - Biotage. Available at: [Link]

  • The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution. Available at: [Link]

  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC. Available at: [Link]

  • Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. Available at: [Link]

  • How can i remove palladium Pd catalyst easily? - ResearchGate. Available at: [Link]

  • Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism - PubMed. Available at: [Link]

  • Your trick to remove residual palladium : r/Chempros - Reddit. Available at: [Link]

  • Recovery of Pd(II) Ions from Aqueous Solutions Using Activated Carbon Obtained in a Single-Stage Synthesis from Cherry Seeds - MDPI. Available at: [Link]

  • Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts - Ingenta Connect. Available at: [Link]

  • Screening - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

Sources

Minimizing side reactions during the hydrolysis of furan-benzoate esters

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Hydrolysis of Furan-Benzoate Esters

A Senior Application Scientist's Guide to Minimizing Side Reactions

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with furan-benzoate esters and encountering challenges during hydrolysis. The inherent sensitivity of the furan ring, particularly under conditions typically used for ester cleavage, necessitates a carefully considered approach. This document provides in-depth, field-proven insights and troubleshooting strategies to help you maximize your yield of the desired carboxylic acid while minimizing degradation and other side reactions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the stability and reactivity of furan-containing compounds during ester hydrolysis.

Q1: Why is the furan ring so susceptible to degradation during hydrolysis?

The stability of the furan ring is a delicate balance. It possesses aromatic character, yet it is also a cyclic vinyl ether, making it highly susceptible to acid-catalyzed reactions.

  • Under Acidic Conditions: The furan ring is notoriously unstable in acidic media.[1] The process begins with protonation of the ring, typically at the α-carbon (the carbon atom adjacent to the oxygen), which is often the rate-limiting step.[2] This protonation breaks the aromaticity and initiates a cascade that leads to ring-opening, forming reactive dicarbonyl compounds that can subsequently polymerize, leading to the formation of insoluble "tars".[1][3]

  • Under Basic Conditions: While generally more stable than in acid, furan rings can still degrade under harsh basic conditions, especially at elevated temperatures. This can lead to the formation of insoluble materials and other degradation products.[3][4] The specific degradation pathways are less defined than in acid but are a critical consideration for reaction optimization.

Q2: What are the primary side reactions I should anticipate?

Beyond the desired hydrolysis, several competing reactions can lower your yield.

  • Furan Ring-Opening: As discussed, this is the most common and destructive side reaction, particularly with acid catalysis, leading to a complex mixture of byproducts.

  • Polymerization: Electron-releasing substituents on the furan ring can generate reactive electrophiles upon protonation, which can promote polymerization and further ring-opening reactions.[5]

  • Transesterification: If an alcohol is used as a solvent or co-solvent (e.g., methanol, ethanol), it can act as a nucleophile, leading to the formation of a new ester instead of the desired carboxylic acid. This is a reversible equilibrium reaction.[6][7]

  • Incomplete Hydrolysis: The starting ester may be recovered due to insufficiently forcing conditions, poor solubility, or steric hindrance around the ester carbonyl.

Q3: How do substituents on the furan or benzoate ring affect stability and reactivity?

Substituents play a crucial role in modulating the electronic properties and, therefore, the stability of the furan ring.

  • Electron-Withdrawing Groups (EWGs): Substituents like halogens, nitro groups, or carbonyls on the furan ring decrease its electron density. This makes the ring less susceptible to protonation and significantly enhances its stability under acidic conditions.[4][5]

  • Electron-Donating Groups (EDGs): Substituents like alkyl or alkoxy groups increase the ring's electron density, making it more prone to acid-catalyzed degradation.[5]

  • Benzoate Ring Substituents: Substituents on the benzoate portion primarily affect the electrophilicity of the ester carbonyl. EWGs on the benzoate ring can make the carbonyl carbon more susceptible to nucleophilic attack, potentially accelerating the rate of hydrolysis.[8]

Part 2: Troubleshooting Guide

This section is formatted to help you diagnose and solve specific problems observed during your experiments.

Issue 1: Low yield of the desired product with significant formation of a dark, insoluble tar or complex mixture.

  • Primary Suspect: Furan ring degradation.

  • Causality: The reaction conditions, particularly pH and temperature, are too harsh for your specific substrate, leading to acid- or base-catalyzed ring-opening and subsequent polymerization.

  • Troubleshooting Workflow:

G start Observation: Low Yield & Tar Formation check_acid Are you using acidic conditions? start->check_acid acid_sol Switch to Basic/Neutral Conditions. Avoid strong acids like HCl, H2SO4. check_acid->acid_sol Yes check_base Are you using strong basic conditions (e.g., NaOH/KOH at high temp)? check_acid->check_base No final Re-evaluate with milder conditions. Monitor closely by TLC/LCMS. acid_sol->final base_sol 1. Lower the reaction temperature. 2. Switch to a milder base like LiOH. 3. Reduce base concentration. check_base->base_sol Yes check_temp Is the reaction temperature > 50°C? check_base->check_temp No base_sol->final temp_sol Run the reaction at a lower temperature (e.g., 0°C to RT) for a longer duration. check_temp->temp_sol Yes check_temp->final No

Caption: Troubleshooting workflow for tar formation.

Issue 2: The primary product isolated is a different ester, not the carboxylic acid.

  • Primary Suspect: Transesterification.[6]

  • Causality: The alcohol used as a reaction solvent is competing with the hydroxide or water as the nucleophile. For example, using methanol as a solvent to hydrolyze an ethyl ester will result in the formation of the methyl ester.

  • Solutions:

    • Switch Solvents: Replace alcoholic solvents with non-participating polar aprotic solvents. A mixture of tetrahydrofuran (THF) and water or 1,4-dioxane and water is a standard choice.[9]

    • Match the Alcohol: If an alcohol co-solvent is necessary for solubility, use the alcohol corresponding to the ester's alkoxy group (e.g., use ethanol for an ethyl ester).

Issue 3: High recovery of starting material with little to no product formation.

  • Primary Suspect: Incomplete reaction.

  • Causality: The reaction conditions are not sufficiently activating for hydrolysis to occur. This can be due to poor solubility of the substrate, insufficient temperature, or low reagent concentration.

  • Solutions:

    • Improve Solubility: Use a co-solvent system like THF/water or dioxane/water to ensure the ester is fully dissolved.[10]

    • Increase Temperature: Gradually increase the reaction temperature, monitoring carefully for any signs of degradation.

    • Increase Reagent Concentration: Increase the equivalents of the base or acid used. For base-promoted hydrolysis, using 3-5 equivalents of base is common.

    • Consider a Different Base: Lithium hydroxide (LiOH) has been shown to be particularly effective for the hydrolysis of sterically hindered or unreactive esters, often providing higher yields compared to NaOH or KOH under similar conditions.[10][11]

Issue 4: The desired product is formed in solution (confirmed by LC-MS) but degrades during workup or purification.

  • Primary Suspect: Post-reaction decomposition.

  • Causality: Furan-containing carboxylic acids can still be sensitive. Exposure to acidic conditions during aqueous workup (e.g., neutralizing excess base with strong acid) or on standard silica gel during chromatography can cause degradation.[1]

  • Solutions:

    • Careful Neutralization: During workup, neutralize excess base with a milder acid (e.g., saturated ammonium chloride, or dropwise addition of dilute HCl at 0°C) and do not allow the aqueous layer to remain strongly acidic for prolonged periods.

    • Neutralize Silica Gel: For column chromatography, use deactivated or neutral silica gel. This can be prepared by flushing the column with the eluent containing a small amount of a neutralising agent like triethylamine (~0.1-1%).[1]

    • Alternative Purification: If possible, avoid chromatography altogether. Consider purifying the product via crystallization or extraction.

Part 3: Recommended Protocols & Methodologies

Protocol 1: General Procedure for Mild, Base-Promoted Hydrolysis

This protocol using Lithium Hydroxide (LiOH) is an excellent starting point for sensitive furan-benzoate esters.[12]

  • Dissolution: Dissolve the furan-benzoate ester (1.0 eq.) in a suitable solvent mixture, such as THF/H₂O (e.g., a 3:1 or 2:1 ratio). Ensure the starting material is fully dissolved.

  • Reagent Addition: Prepare a separate aqueous solution of LiOH (3.0-5.0 eq.). Cool the ester solution to 0°C in an ice bath.

  • Reaction: Add the LiOH solution dropwise to the stirred ester solution at 0°C.

  • Monitoring: Allow the reaction to slowly warm to room temperature and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Once the starting material is consumed, cool the reaction mixture back to 0°C and carefully acidify to a pH of ~3-4 with dilute HCl or citric acid.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

  • Purification: Purify the crude product as necessary, keeping in mind the sensitivity to acidic silica gel.

Protocol 2: Analytical Monitoring of the Reaction

Accurate monitoring is crucial to determine the optimal reaction time and identify side products.

  • Sample Preparation: At each time point, withdraw a small aliquot (~50 µL) of the reaction mixture.

  • Quenching: Immediately quench the aliquot by adding it to a vial containing a small amount of dilute acid (to neutralize the base) and a suitable solvent (e.g., acetonitrile) for analysis.

  • Analysis: Use an appropriate analytical technique:

    • HPLC/LC-MS: The preferred method for quantitative analysis. It allows for the simultaneous monitoring of the starting material, the desired product, and any forming byproducts.[13][14]

    • TLC: A quick and easy qualitative method. Use a suitable eluent system and visualize with UV light and/or a potassium permanganate stain to check for the disappearance of the starting material and the appearance of the more polar product spot.

Part 4: Data Summaries & Key Parameters

Table 1: Comparison of Common Hydrolysis Conditions

ConditionReagentsTypical SolventsTemperatureProsCons
Mild Basic LiOH, K₂CO₃THF/H₂O, Dioxane/H₂O0°C to RTHigh selectivity for sensitive substrates.[12]Can be slow; may not work for very hindered esters.
Standard Basic NaOH, KOHMeOH/H₂O, EtOH/H₂ORT to RefluxFast and effective for robust substrates.[9]Risk of furan degradation; risk of transesterification.[3][15]
Acidic HCl, H₂SO₄Dioxane/H₂O, Acetic Acid/H₂ORT to RefluxEffective for base-sensitive substrates.High risk of furan ring-opening and polymerization.[2]

Table 2: Influence of Furan Substituents on Ring Stability

Substituent Type at C2/C5ExamplesEffect on Ring Stability (vs. Acid)Rationale
Electron-Withdrawing -CHO, -COOH, -COR, -CN, -CF₃Increased Stability [4]Reduces electron density of the furan ring, making it less nucleophilic and less prone to protonation.
Electron-Donating -CH₃, -R, -ORDecreased Stability [5]Increases electron density of the furan ring, making it more susceptible to electrophilic attack (protonation).

Part 5: Mechanistic Insights (Diagrams)

Understanding the degradation pathway is key to preventing it.

Caption: Mechanism of acid-catalyzed furan degradation.

References

  • Galkin, K. I., et al. (2024). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. ChemSusChem. [Link]

  • Galkin, K. I., et al. (2024). Main pathways of furanic compounds transformation under acid/base treatment. ResearchGate. [Link]

  • PharmaGuideline. Synthesis, Reactions and Medicinal Uses of Furan. PharmaGuideline. [Link]

  • Liang, G., et al. (2017). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Energy & Fuels. [Link]

  • Hayashi, K., et al. (2021). Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. Chemical and Pharmaceutical Bulletin. [Link]

  • Hayashi, K., et al. (2021). Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. PubMed. [Link]

  • Liang, G., et al. (2017). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Scite.ai. [Link]

  • Academia.edu. Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: an experimental and theoretical study. Academia.edu. [Link]

  • Wierckx, N., et al. (2011). Microbial degradation of furanic compounds: biochemistry, genetics, and impact. Applied Microbiology and Biotechnology. [Link]

  • Kocienski, P. J. (1998). Protecting groups. Royal Society of Chemistry. [Link]

  • De, S., et al. (2022). Protection Strategies for the Conversion of Biobased Furanics to Chemical Building Blocks. ACS Sustainable Chemistry & Engineering. [Link]

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  • Organic Chemistry Portal. Protective Groups. Organic Chemistry Portal. [Link]

  • Koopman, F., et al. (2010). Identification and characterization of the furfural and 5-(hydroxymethyl)furfural degradation pathways of Cupriavidus basilensis HMF14. PNAS. [Link]

  • Kao, T. H. (1996). A method for the analysis of furanoid esters in soybean oil. Iowa State University Retrospective Theses and Dissertations. [Link]

  • Bazi, F., et al. (2006). Transesterification of Methylbenzoate with Alcohols Catalyzed by Natural Phosphate. ResearchGate. [Link]

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  • Aslam, M. H., et al. (1981). Kinetic Study of Hydrolysis of Benzoates. Part XXV. Ortho Substituent Effect in Alkaline Hydrolysis of Phenyl Esters of Substituted Benzoic Acids in Water. ResearchGate. [Link]

  • Organic Chemistry Portal. Ester to Acid - Common Conditions. Organic Chemistry Portal. [Link]

  • Zhang, L., et al. (2004). Study on the Synthesis of Benzoic Acid Esters by Transesterification of Crude Methyl Benzoate. ResearchGate. [Link]

  • Caplin, G. A. (1964). Alkaline hydrolysis of the methyl esters of benzo[b]furan-2. RSC Publishing. [Link]

  • Zhang, L., et al. (2004). Study on the Synthesis of Benzoic Acid Esters by Transesterification of Crude Methyl Benzoate. Industrial & Engineering Chemistry Research. [Link]

  • Udayasri, A., et al. (2022). Optimized reaction condition for ester hydrolysis reaction. ResearchGate. [Link]

  • Organic Chemistry Portal. Furan synthesis. Organic Chemistry Portal. [Link]

  • Kim, Y., et al. (2024). Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries. Food Science and Technology. [Link]

  • da Silva, F. M., et al. (2020). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. Journal of the Brazilian Chemical Society. [Link]

  • Wenzl, T., et al. (2007). Methods for the determination of furan in food. JRC Publications Repository. [Link]

  • Wang, C., et al. (2018). Facile, highly efficient and environmentally friendly transesterification mediated by platinum dioxide and nickel oxide under essentially neutral. RSC Publishing. [Link]

  • Hussain, A., et al. (2024). Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans for High-Yield Production. MDPI. [Link]

  • Sangle, S. L., et al. (2025). A REVIEW ON FURAN: DETECTION AND ANALYSIS METHODS. ResearchGate. [Link]

  • Vijayalakshmi, S., et al. (2017). A Mild and Versatile Protocol for Ester Hydrolysis using KF/TBAF in Aqueous Tetrahydrofuran. Asian Journal of Chemistry. [Link]

  • Huang, Y.-L., et al. (2023). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. MDPI. [Link]

  • da Silva, F. M., et al. (2020). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. Semantic Scholar. [Link]

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Technical Support Center: Optimizing Reaction Temperature for Furan-Based Suzuki Couplings

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced cross-coupling methodologies. Furan-based Suzuki-Miyaura couplings present a unique kinetic challenge: the delicate balance between driving the catalytic cycle forward and preventing the rapid degradation of the electron-rich furan-2-boronic acid.

This guide is designed for researchers and drug development professionals to troubleshoot, optimize, and validate their furan-based coupling workflows.

Core Mechanistic Workflow: The Kinetic Competition

To successfully couple furan derivatives, you must understand the competing pathways at play. The diagram below illustrates how temperature and base selection dictate whether your reaction yields the desired cross-coupled product or falls victim to degradation.

G SM Furan-2-boronic acid + Aryl Halide Cond1 Optimized Temp (40-60°C) Mild Base (e.g., K2CO3) SM->Cond1 Cond2 High Temp (>80°C) Strong Base (e.g., NaOH) SM->Cond2 PathA Catalytic Transmetalation (Suzuki Pathway) Cond1->PathA Favored Pathway PathB C-B Bond Cleavage (Protodeboronation) Cond1->PathB Suppressed Cond2->PathA Outcompeted Cond2->PathB Accelerated Pathway ProdA Aryl-Furan Product (High Yield) PathA->ProdA ProdB Furan Byproduct + Unreacted Ar-X PathB->ProdB

Kinetic competition between Suzuki transmetalation and protodeboronation based on temperature.

Troubleshooting Guides & FAQs

Q1: Why does my furan-2-boronic acid degrade into volatile furan before the cross-coupling completes? Causality & Mechanism: Furan-2-boronic acid is an exceptionally electron-rich heteroaryl boronic acid. Under typical Suzuki conditions (aqueous base, elevated temperatures), it is highly susceptible to a degradation pathway known as protodeboronation[1]. Mechanistically, the basic conditions catalyze the formation of a highly reactive boronate anion. The electron-donating nature of the furan oxygen increases the electron density at the ipso-carbon, facilitating a concerted proton transfer or unimolecular heterolysis that cleaves the C-B bond[2][3]. This replaces the boron moiety with a proton (from water or solvent), yielding volatile furan. High temperatures exponentially accelerate this degradation, causing it to outcompete the palladium-catalyzed transmetalation step[1].

Q2: How do I determine the optimal reaction temperature for furan-based couplings? The "Sweet Spot": The optimal temperature is a kinetic compromise where the rate of transmetalation exceeds the rate of protodeboronation. For 2-furylboronic acids, this typically lies strictly between 40°C and 60°C .

  • Below 40°C: Oxidative addition or transmetalation may stall, leading to incomplete conversion.

  • Above 80°C: Protodeboronation becomes the dominant kinetic pathway, rapidly consuming the boronic acid before coupling can occur[1]. Alternative: If you must use higher temperatures to activate a stubborn aryl chloride, consider microwave-assisted synthesis. Microwave irradiation can drive the reaction to completion in extremely short timeframes (e.g., 15 minutes at 100°C), minimizing the time window during which protodeboronation can occur[4].

Q3: My aryl halide requires temperatures >80°C for oxidative addition. How can I protect the furan moiety? Advanced Masking Strategies: If high temperatures are unavoidable, you must abandon the free boronic acid and utilize a protected, tetracoordinate boron species. These derivatives mask the empty p-orbital of the boron atom, preventing the initial hydroxide coordination required for base-catalyzed protodeboronation:

  • Potassium Trifluoroborates (R-BF3K): These salts are significantly less prone to protodeboronation and release the active boronic acid slowly in situ, keeping the steady-state concentration of the unstable intermediate low[5].

  • Lithium Triisopropyl Borates (LTB): The bulky isopropyl groups sterically protect the borate against protodeboronation, allowing them to withstand standard coupling conditions while being stable enough to store at room temperature[6].

  • DABO or MIDA Boronates: These rigid ligands completely block the boron p-orbital and require specific, controlled hydrolysis conditions to activate, offering excellent thermal stability[7].

Quantitative Data: Temperature vs. Reaction Outcome

The following table summarizes the expected kinetic behavior of free 2-furylboronic acid under standard aqueous-basic Suzuki conditions (e.g., Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O) at various temperatures.

Temperature (°C)Transmetalation RateProtodeboronation RateExpected Product YieldPrimary Outcome & Observations
25°C Very SlowMinimal< 40%Incomplete conversion; unreacted aryl halide remains after 24h.
40°C - 60°C ModerateSlow75% - 90% Optimal Sweet Spot ; high yield, minimal furan byproduct.
80°C FastFast30% - 50%Significant yield loss; strong furan odor detected upon workup.
100°C+ Very FastDominant< 10%Complete degradation of boronic acid prior to coupling.
Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, this protocol for a Low-Temperature Furan Suzuki Coupling (60°C) includes built-in self-validation steps. This prevents wasted time by allowing you to diagnose temperature or base failures in real-time.

Reagents: Aryl halide (1.0 equiv), 2-furylboronic acid (1.5 equiv), Pd(dppf)Cl₂ (5 mol%), K₂CO₃ (2.0 equiv), 1,4-Dioxane/H₂O (4:1, v/v).

Step-by-Step Methodology:

  • Rigorous Degassing (Critical for Furans): Add the aryl halide, 2-furylboronic acid, and K₂CO₃ to an oven-dried Schlenk flask. Purge with Argon for 15 minutes. Causality: Oxygen promotes homocoupling of electron-rich furans, a side reaction that competes with cross-coupling[8].

  • Catalyst & Solvent Addition: Add the Pd(dppf)Cl₂ catalyst. Introduce the pre-degassed 1,4-Dioxane/H₂O mixture via syringe.

  • Controlled Heating (The Validation Core): Submerge the flask in a pre-heated oil bath set strictly to 60°C . Use an internal temperature probe to ensure the reaction mixture itself does not exceed 60°C.

  • Self-Validation Check (1 Hour Mark): Withdraw a 50 µL aliquot, dilute in EtOAc, and analyze via GC-MS or LC-MS.

    • Success Indicator: Appearance of the desired product mass; steady consumption of Ar-X.

    • Failure Indicator: A massive spike in the furan byproduct (m/z 68) with unreacted Ar-X remaining. If this occurs, your internal temperature has spiked, or your specific Ar-X requires a milder base (e.g., CsF instead of K₂CO₃).

  • Completion & Workup: Once TLC/LC-MS confirms the consumption of the aryl halide (typically 4-8 hours at 60°C), cool the flask immediately to room temperature to halt any residual protodeboronation. Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.

References
  • Benchchem. "Optimizing reaction conditions for coupling furan and purine rings".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF3oRSML5UqREv7OR2D6hnWkC5CqwO7vvNyeQF7fVpeQ38Wx__MUdlpszc2cK2OE-Ny-OsD-04-ZMfHBMgFZCZPkSWIYfK5EaD7f4D3GpDqeePUKzRtve4RcQOqAOzve-OKHblhCwsycTo9Wp14loljdJLAQuky-zL0r06F4xmcg8CZNAUuEhUN2Yd1WN36hzz4v6iwcbDLlm_2h5JtK-s=]
  • Benchchem. "Furan-2-Boronic Acid in Suzuki Coupling: A Technical Support Center".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEi3ynupFKRl0b4HCrw0N5a7gXul-5gkHEwnRaonW6K9zQYa3jPCCcfrv0iKJqB_PwoPDmnnqdBF9OxFLdIfkCI8_debg7NOhFSjNtljs0JYwaJWxTiEw8Zxqsp5L9MBHkAv_yId25qOsRdG9oUYcs-45DNY2NkTGb65hlABZZ8ikM1KM6ybDy4KGutiH_GJy947Rw-NPw83z13_DZLEhw=]
  • PMC. "A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEaBvANoUS2fCAqD1xZoSoBa558WJUdl65nF1HrPFt8Kpx8wgxubft9pi6sCVJHRQkFbmY2GnJNa8nfQ9v9n3eeZY70nE-1nkrKKU7gNrV3plslZkKCOpwEJxAmaIByQd7YobFVHq3bpgClB-s=]
  • University of Edinburgh (ed.ac.uk). "Protodeboronation of heteroaromatic, vinyl and cyclopropyl boronic acids - pH-rate profiles, auto-catalysis and disproportionation".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHD4gUc-ropQQ-mqV0dgApizX9MsXT_dUnljtjWgiTZ3vGjhc_0Gi92JSENBq9gl7Kd39ICArOosg3YkRghrGvCxYGFzUr_CCFo_wPpPJ50h6BpGUHmel2KonwJMQLYL_z75QRpKSDOE5i2XYj6-GrIjt-Igo-FgHsdE6EKY7vcr5bF-NV_NXZ_WaA0Ob2Q_tfXQ2gP_LstEh_HAxlDug_-OP-h-FaJgE3YtRwHTdLQT1XdKMX1ECStqKhnR8rgaPVWDdcZjJH7dLygdTmEtIltYltM8Umsu4CnlOewiCWuAL6cOAMu40gFw34=]
  • SciSpace. "Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFXfnzxA1ofvMzSvvhDKOQtR3H_Oai3xfbeJeXzYGFwHI9WgiaorEnS94c37e9QQ991bI55fa69v4CIhTo62Gz3p_sZsTttoQoQqJGZoFsklOevh30yVuFfik4_k3EWaEt1fbjeMwMPq-LT228oNF3y6OIj_BqGxx2k-cfe1z2JZ-C6_3UzYhLacOl8VT5L8OMl6Bixwlnxn6tq]
  • ResearchGate. "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-MRg3k5QaQgF0sDDLwXfWGuHzsh-3dS8WNr-wvo0vB4sH2SVQH02A36OAzo0T_Mz0eDcXAEBmMZRQfFPDAl71L2kwSCTU5yzWmNik9EcbF5bFfoOO-istHUQd0PWQZVtfXtyk4fbOnFsVdqEbs3ZKZAbjnZ0fTXIsflQTMQ8BqrS9y8Zk0LI9ECESrWMuZiNC4LmcGVJ9TB2cItKjiusmLMuQ4hcRg2RraE4TAd80G-v248r32uAnkzrThDv4P40yQxyoLkdbyskBvJ7GDNUe3YdRBjHjChOVq0oPsNijc8mqR20f0oJFaYs=]
  • PMC. "DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGyDXVVL-3SotFi5JdPcppZDklpa4pufrWODFyrKwJ4NapaL_AS7sHNMnd-_RRTbTkxqCv6bMlm8Wnn63fdRXD49XVXyNVccpp1W27mz57esngo9pfpX1xw0ea0ZNSry6I9SYH3lGwHQftta3Q=]
  • MDPI. "Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGRE0MYYkEG4ImHfLbv0sWuym5aztm6F6D0kvpH1W1GtjS9IwRZ9SRMBPnYPhivEx7887_UTq4hXtEO_lUxlsg0FUJJN-ghpnAmrKi2ORaupo5LooSa898BkIi6bxGv7VLEBGlIDLPhjIGCoChfV2qs6QAV5HDxop02YGdPPLY=]

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Technical Support Center: Purification of Methoxybenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals dealing with the isolation, purification, and chromatographic resolution of methoxybenzoic acid derivatives (e.g., o-anisic, m-anisic, and p-anisic acids).

Here, we bridge the gap between theoretical physical chemistry and practical benchtop execution, providing causality-driven troubleshooting, self-validating protocols, and visual workflows.

Section 1: Physicochemical Properties & Causality

To successfully purify methoxybenzoic acid derivatives, one must first understand how their structural isomerism dictates their physical properties. The position of the methoxy group (-OCH₃) relative to the carboxylic acid (-COOH) fundamentally alters the molecule's acidity and solubility through a combination of steric hindrance, inductive withdrawal (-I), and resonance donation (+R).

Table 1: Comparative Properties of Methoxybenzoic Acid Isomers
IsomerCommon NamepKaWater Sol. (20°C)Dominant Electronic/Steric Effect
2-Methoxybenzoic acid o-Anisic acid4.08InsolubleOrtho effect (Steric hindrance / H-bonding)
3-Methoxybenzoic acid m-Anisic acid4.08InsolubleInductive electron withdrawal (-I)
4-Methoxybenzoic acid p-Anisic acid4.21 – 4.50~0.3 g/LResonance electron donation (+R)

The Causality of the "Ortho Effect": You might expect the electron-donating methoxy group to decrease acidity across all isomers. However, 2-methoxybenzoic acid (pKa 4.08) is more acidic than 4-methoxybenzoic acid (pKa ~4.50),[1]. This is due to the ortho effect. The bulky methoxy group at the ortho position forces the carboxylate group out of the plane of the benzene ring. This steric disruption prevents the electron-donating resonance (+R) of the methoxy group from destabilizing the carboxylate anion, thereby increasing the molecule's relative acidity[1].

Section 2: Troubleshooting Guide & FAQs

Q: Why am I experiencing severe peak tailing during HPLC or flash chromatography of 4-methoxybenzoic acid? A: Peak tailing for carboxylic acids is primarily caused by partial ionization in the mobile phase and secondary interactions with the stationary phase. 4-Methoxybenzoic acid has a pKa of approximately 4.50. If your mobile phase pH is near this value (e.g., pH 4–5), the compound exists in a dynamic equilibrium between its neutral (protonated) and anionic (deprotonated) states. These two states have different retention times, causing peak broadening. Furthermore, the anionic carboxylate group interacts strongly with unreacted silanols on the silica support. Solution: Apply the "2-pH Rule." Adjust the mobile phase pH to at least 2 units below the pKa (i.e., pH < 2.5) by adding an acidic modifier like 0.1% Trifluoroacetic Acid (TFA) or Formic Acid[2],[3]. This ensures >99% of the molecules are in the neutral state, providing a single retention mechanism and sharp peaks.

Q: During liquid-liquid extraction (LLE), my recovery of 2-methoxybenzoic acid is unexpectedly low compared to the para-isomer. What is causing this? A: Because of the ortho effect discussed above, 2-methoxybenzoic acid has a lower pKa than its para-isomer[1]. If you are only acidifying your aqueous layer to pH 3.0 during extraction, a significant fraction of the 2-methoxybenzoic acid remains ionized (water-soluble) compared to the para-isomer. Solution: Always acidify the aqueous phase to pH < 1.5 using a strong acid before extracting with an organic solvent to ensure full protonation.

Q: How can I efficiently separate unreacted neutral precursors (e.g., anisaldehyde) from my methoxybenzoic acid product? A: Implement an acid-base pH-swing extraction. Methoxybenzoic acids are highly soluble in organic alcohols and ethers when protonated, but form highly water-soluble sodium salts when deprotonated[4]. By manipulating the pH, you can selectively partition the acid into the aqueous phase (leaving neutral impurities in the organic phase), and then recover it by re-acidification.

Section 3: Validated Experimental Protocols

Protocol A: Self-Validating pH-Swing Extraction

This protocol exploits the pKa of methoxybenzoic acids to toggle the molecule between organic-soluble and water-soluble states.

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent (e.g., Ethyl Acetate or Dichloromethane).

  • Basification (Self-Validation Step): Add an equal volume of 1M NaOH. Mix vigorously in a separatory funnel.

    • Validation Check: Drop a small aliquot of the aqueous layer onto pH paper. It must read pH > 8.0. If not, add more NaOH. At this pH, >99.9% of the methoxybenzoic acid is converted to its water-soluble sodium salt.

  • Phase Separation: Separate the layers. Discard the organic layer (which contains neutral impurities). Retain the aqueous layer.

  • Acidification (Self-Validation Step): Slowly add 1M HCl to the aqueous layer while stirring continuously.

    • Validation Check: Test with pH paper. It must read pH < 2.0. The solution will become opaque/cloudy as the neutral methoxybenzoic acid precipitates out of the aqueous solution.

  • Recovery: Extract the cloudy aqueous layer with fresh Ethyl Acetate. Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate under reduced pressure to yield the purified methoxybenzoic acid.

Protocol B: Reverse-Phase HPLC Method for Isomer Resolution

This method uses acidic modifiers to suppress ionization and prevent silanol interactions[5].

  • Mobile Phase Preparation:

    • Solvent A: HPLC-grade Water + 0.1% Formic Acid (v/v).

    • Solvent B: HPLC-grade Acetonitrile + 0.1% Formic Acid (v/v).

    • Note: Formic acid or Difluoroacetic acid (DFA) is preferred over TFA if you are coupling the HPLC with Mass Spectrometry (MS), as TFA causes strong ion suppression[5].

  • Column Selection: Use a fully end-capped C18 column (e.g., 2.1 x 100 mm, 1.7 µm) to minimize secondary interactions with the silica backbone.

  • Gradient Elution: Run a linear gradient from 5% B to 95% B over 10 minutes. The acidic mobile phase ensures the methoxybenzoic acid derivatives remain fully protonated, yielding sharp, symmetrical peaks[2].

Section 4: Visual Workflows

G Start Crude Mixture (Methoxybenzoic acids + Neutrals) Base Add 1M NaOH (Adjust pH > 8) Start->Base Sep1 Phase Separation Base->Sep1 Org1 Organic Phase (Neutral Impurities) Sep1->Org1 Discard Aq1 Aqueous Phase (Methoxybenzoate Salts) Sep1->Aq1 Retain Acid Add 1M HCl (Adjust pH < 2) Aq1->Acid Sep2 Phase Separation / Filtration Acid->Sep2 Pure Precipitated Product (Pure Methoxybenzoic Acid) Sep2->Pure Recover

Workflow for pH-swing extraction of methoxybenzoic acid derivatives.

HPLC Start Peak Tailing Observed? Check Check Mobile Phase pH Start->Check IsAcidic Is pH < pKa - 2? Check->IsAcidic AddMod Add 0.1% Formic Acid or TFA IsAcidic->AddMod No CheckColumn Check Column Type (Use End-capped C18) IsAcidic->CheckColumn Yes Good Sharp Peaks (Baseline Resolution) AddMod->Good CheckColumn->Good

HPLC troubleshooting logic for resolving peak tailing in acidic analytes.

References

  • Grids II: Aromatic Acidity and Basicity – Revistas UNAM. Explains the pKa deviations of methoxybenzoic acid isomers and the structural causality of the ortho effect.

  • P-ANISIC ACID Properties – Ataman Kimya. Details the physicochemical properties, solubility metrics, and baseline pKa values of 4-methoxybenzoic acid.

  • Method Tips and Tricks: HPLC Sample Preparation & Mobile Phase – HPLC.eu. Provides authoritative guidance on utilizing TFA and Formic Acid to suppress ionization and resolve peak tailing for acidic and basic analytes.

  • HPLC Approaches to Improve Peak Shape – HALO Columns. Demonstrates the application of acidic modifiers (ACN/0.1% TFA or Formic Acid) for resolving methoxybenzoic acid derivatives.

  • 4-Methoxybenzoic Acid Profile – ChemicalBook. Overview of the solubility profiles, toxicity, and general handling of methoxybenzoic acid compounds.

Sources

Technical Support Center: Stability of 3-(Furan-2-yl)-5-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 3-(Furan-2-yl)-5-methoxybenzoic acid. It addresses potential stability issues, particularly under oxidative stress, and offers troubleshooting strategies and detailed experimental protocols in a comprehensive question-and-answer format. Our approach is grounded in established principles of chemical stability and informed by extensive experience in pharmaceutical development.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and issues encountered during the handling, storage, and experimental use of 3-(Furan-2-yl)-5-methoxybenzoic acid.

Q1: My sample of 3-(Furan-2-yl)-5-methoxybenzoic acid is showing a color change (e.g., turning yellow or brown) upon storage. What is the likely cause?

A color change is a common indicator of chemical degradation. For a furan-containing compound like 3-(Furan-2-yl)-5-methoxybenzoic acid, this is often due to oxidative degradation. The furan ring is particularly susceptible to oxidation, which can lead to the formation of highly conjugated, colored polymeric materials or ring-opened products.[1][2] This process can be initiated by exposure to air (oxygen), light, or trace metal impurities.

Troubleshooting Steps:

  • Storage Conditions: Ensure the compound is stored under an inert atmosphere (e.g., argon or nitrogen), protected from light in an amber vial, and kept at a low temperature (e.g., -20°C to 4°C).[3]

  • Purity Check: Re-analyze the sample using a stability-indicating method like HPLC-UV to quantify the remaining parent compound and detect the presence of degradation products.

  • Solvent Purity: If the compound is in solution, ensure the solvent is of high purity and has been degassed to remove dissolved oxygen. Some solvents can also form peroxides over time, which can accelerate degradation.[2]

Q2: I am observing poor recovery of my compound after experiments involving oxidative reagents (e.g., H₂O₂, m-CPBA). Why is this happening?

Furan rings are known to undergo oxidative cleavage, which can lead to the complete degradation of the furan moiety.[4] This process can convert the furan ring into various byproducts, such as 1,4-dicarbonyl compounds or carboxylic acids, meaning the original molecule is consumed in the reaction.[1][4]

Causality: The high electron density of the furan ring makes it reactive towards electrophilic oxidizing agents. The reaction can proceed through various mechanisms, including the formation of endoperoxides, leading to ring-opening.[5][6]

Q3: My analytical results (HPLC, LC-MS) show multiple new peaks appearing in my aged sample of 3-(Furan-2-yl)-5-methoxybenzoic acid. How can I identify these degradation products?

The appearance of new peaks strongly suggests degradation. Identifying these products is a key step in understanding the stability of your compound and is a core component of forced degradation studies as mandated by regulatory bodies like the ICH.[7][8][9]

Workflow for Identification:

  • Forced Degradation: Intentionally degrade the compound under controlled stress conditions (oxidation, acid, base, heat, light) to generate a sufficient quantity of the degradants. This is a standard practice in pharmaceutical development.[10][11]

  • LC-MS/MS Analysis: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to separate the degradation products and obtain their mass-to-charge ratios (m/z). High-resolution mass spectrometry (HRMS) can provide accurate mass data to help determine elemental composition.

  • Fragmentation Analysis: Perform MS/MS (tandem mass spectrometry) on the parent compound and the degradant peaks. By comparing the fragmentation patterns, you can often deduce the structure of the degradation products.

  • NMR Spectroscopy: If a major degradant can be isolated (e.g., through preparative HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy can provide definitive structural elucidation.

Q4: How can I design a robust experiment to assess the oxidative stability of 3-(Furan-2-yl)-5-methoxybenzoic acid?

A forced degradation study is the most effective way to assess oxidative stability.[7][10] This involves exposing the compound to oxidative stress conditions and monitoring its degradation over time.

Key Considerations for Experimental Design:

  • Choice of Oxidant: Hydrogen peroxide (H₂O₂) is a commonly used oxidant as it is a relevant stressor for many drug products. Other oxidants like AIBN (a radical initiator) or metal-catalyzed oxidation can also be employed.

  • Concentration and Temperature: The concentration of the oxidant and the temperature of the experiment should be chosen to achieve a target degradation of 5-20%.[9] Excessive degradation can lead to the formation of secondary and tertiary degradants, complicating the analysis.[10]

  • Time Points: Multiple time points should be taken to understand the kinetics of the degradation.[12][13]

  • Analytical Method: A validated, stability-indicating HPLC method is crucial. This method must be able to separate the parent compound from all potential degradation products.[11]

Part 2: Detailed Experimental Protocols

These protocols provide step-by-step methodologies for conducting a forced degradation study focused on the oxidative stability of 3-(Furan-2-yl)-5-methoxybenzoic acid.

Protocol 1: Forced Degradation Study - Oxidative Stress

Objective: To determine the degradation pathway of 3-(Furan-2-yl)-5-methoxybenzoic acid under oxidative stress and to generate degradation products for analytical method validation.

Materials:

  • 3-(Furan-2-yl)-5-methoxybenzoic acid

  • HPLC-grade acetonitrile and water

  • 30% Hydrogen peroxide (H₂O₂) solution

  • Formic acid (for mobile phase)

  • Class A volumetric flasks and pipettes

  • HPLC system with a PDA or UV detector and a C18 column

  • LC-MS system for peak identification

Methodology:

  • Preparation of Stock Solution:

    • Accurately weigh and dissolve 3-(Furan-2-yl)-5-methoxybenzoic acid in acetonitrile to prepare a 1.0 mg/mL stock solution.

  • Stress Condition Setup:

    • To a 10 mL volumetric flask, add 1.0 mL of the stock solution.

    • Add 1.0 mL of 3% hydrogen peroxide solution.

    • Dilute to volume with a 50:50 mixture of acetonitrile and water. This results in a final concentration of 0.1 mg/mL of the drug and 0.3% H₂O₂.

    • Prepare a control sample by following the same procedure but substituting the hydrogen peroxide solution with 1.0 mL of water.

  • Incubation and Sampling:

    • Store the stress and control samples at 40°C, protected from light.

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

    • Immediately quench the reaction by diluting the aliquot 1:10 with the mobile phase to stop further degradation before analysis.

  • HPLC Analysis:

    • Analyze the samples using a validated stability-indicating HPLC method. An example method is provided in the table below.

    • Monitor the decrease in the peak area of the parent compound and the increase in the peak areas of any degradation products.

Table 1: Example HPLC Method Parameters

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with 95% A, ramp to 5% A over 20 minutes, hold for 5 minutes, return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm and 280 nm (or PDA scan)
Injection Volume 10 µL
Protocol 2: Analytical Methods for Degradation Product Analysis

Objective: To identify and quantify furan-related degradation products.

Due to the high volatility of some potential furan degradation products, Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) can be a valuable complementary technique to HPLC.[14][15][16][17]

HS-GC-MS Methodology:

  • Sample Preparation:

    • Place a known amount of the stressed sample (from Protocol 1) into a headspace vial.

    • Add an internal standard (e.g., d4-furan) if quantitative analysis is required.[17]

    • Seal the vial.

  • HS-GC-MS Parameters:

    • Headspace Sampler:

      • Oven Temperature: 60°C (to avoid thermally induced degradation).[15]

      • Incubation Time: 20 minutes.

    • GC:

      • Inlet Temperature: 200°C.

      • Column: A mid-polarity column like an Elite-624 is often suitable.[15]

      • Oven Program: Start at 40°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

    • MS:

      • Scan Range: m/z 35-250.

      • Source Temperature: 230°C.

Part 3: Visualizations and Data Presentation

Diagrams

experimental_workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_results Data Interpretation stock Prepare 1 mg/mL Stock Solution of Compound stress_prep Prepare Stress Sample (with 0.3% H₂O₂) stock->stress_prep control_prep Prepare Control Sample (without H₂O₂) stock->control_prep incubate Incubate at 40°C (Protected from Light) stress_prep->incubate control_prep->incubate sampling Sample at 0, 2, 4, 8, 24, 48h incubate->sampling hplc HPLC-UV/PDA Analysis sampling->hplc lcms LC-MS/MS for Identification hplc->lcms quantify Quantify Degradation (%) hplc->quantify identify Identify Degradation Products lcms->identify pathway Propose Degradation Pathway quantify->pathway identify->pathway

Caption: Workflow for the forced oxidative degradation study.

degradation_pathway cluster_products Potential Degradation Products parent 3-(Furan-2-yl)-5-methoxybenzoic acid ring_opened Ring-Opened Products (e.g., 1,4-dicarbonyls) parent->ring_opened Major Pathway hydroxylated Hydroxylated Furan Ring parent->hydroxylated Minor Pathway oxidant Oxidative Stress (e.g., H₂O₂, ROO•) polymers Polymeric Material (Colored) ring_opened->polymers Further Reaction

Caption: Potential oxidative degradation pathways.

Data Summary Table

When presenting your results, a clear summary table is essential.

Table 2: Summary of Oxidative Degradation of 3-(Furan-2-yl)-5-methoxybenzoic acid at 40°C

Time (hours)% Parent Compound Remaining (Control)% Parent Compound Remaining (Stressed with 0.3% H₂O₂)Total % Degradation Products (Stressed)Observations
0100.099.80.2No significant degradation
299.995.24.6Appearance of small new peaks
4100.090.59.3Increased area of degradant peaks
899.882.117.7Solution shows slight yellow tint
2499.765.434.2Significant degradation observed
4899.548.950.1Noticeable color change

References

  • Oxidative Cleavage of Furans. Organic Reactions. [Link]

  • Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries. PMC. [Link]

  • Potential Effects of Furan and Related Compounds on Health. In Coffee: Production, Quality and Chemistry. Wiley-VCH. [Link]

  • Microbial degradation of furanic compounds: biochemistry, genetics, and impact. PMC. [Link]

  • Oxidation of furans (Review). ResearchGate. [Link]

  • Determination of Furan in Food by Gas Chromatography– Mass Spectrometry and Headspace Sampling. LCGC International. [Link]

  • Experimental and theoretical study of oxidative stability of alkylated furans used as gasoline blend components. Fuel. [Link]

  • N-confused oxahexaphyrin: oxidative furan ring-opening and fusion triggered chirality. ResearchGate. [Link]

  • Analysis of Furans and Alkylfurans in Food Samples (Part 1): Choosing GC-MS Conditions and a Sample Preparation Technique. Restek. [Link]

  • Determination of Furan in Foods. U.S. Food and Drug Administration (FDA). [Link]

  • Analysis of Furanic Compounds in Transformer Oil by Agilent 1290 Infinity Binary UHPLC. Agilent Technologies. [Link]

  • Ring-Opening and Oxidation Pathways of Furanic Oxygenates on Oxygen-Precovered Pd(111). ResearchGate. [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. [Link]

  • Forced Degradation Studies in Pharmaceuticals. Scribd. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. [Link]

  • N-confused oxahexaphyrin: oxidative furan ring-opening and fusion triggered chirality. Royal Society of Chemistry. [Link]

  • Furan impairs cell function by inducing oxidative stress, DNA damage and apoptosis in mouse Sertoli cells in vitro. PubMed. [Link]

  • Pharma Stability: Troubleshooting & Pitfalls. Sannova. [Link]

  • Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization. MDPI. [Link]

  • Furan fatty acids efficiently rescue brain cells from cell death induced by oxidative stress. PubMed. [Link]

  • Stability testing of existing active substances and related finished products. European Medicines Agency (EMA). [Link]

  • Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science. [Link]

  • Characterization of novel furan compounds on the basis of their radical scavenging activity and cytoprotective effects against glutamate- and lipopolysaccharide-induced insults. ChEMBL. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Quotient Sciences. [Link]

  • Assessment of the oxidative damage and apoptotic pathway related to furan cytotoxicity in cultured mouse Leydig cells. PMC. [Link]

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Validation & Comparative

A Comparative Guide to the Structural Elucidation of 3-(Furan-2-yl)-5-methoxybenzoic acid: Mass Spectrometry vs. Alternative Techniques

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the unambiguous structural characterization of novel chemical entities is a cornerstone of success. For researchers and scientists working with complex aromatic compounds such as 3-(Furan-2-yl)-5-methoxybenzoic acid, selecting the most appropriate analytical technique is a critical decision that impacts the speed and accuracy of their research. This guide provides an in-depth analysis of the mass spectrometric fragmentation behavior of 3-(Furan-2-yl)-5-methoxybenzoic acid and objectively compares this technique with other analytical methodologies, offering field-proven insights to guide experimental choices.

The Central Role of Mass Spectrometry in Structural Analysis

Mass spectrometry (MS) is a powerful analytical technique renowned for its exceptional sensitivity and its ability to provide detailed information about the molecular weight and structure of a compound.[1] When coupled with a soft ionization technique like Electrospray Ionization (ESI), it allows for the analysis of moderately polar molecules, such as our compound of interest, with minimal in-source fragmentation, preserving the molecular ion for subsequent tandem mass spectrometry (MS/MS) analysis.[2] This guide will focus on the predicted fragmentation pathways of 3-(Furan-2-yl)-5-methoxybenzoic acid under ESI-MS/MS conditions, providing a foundational understanding for its identification and characterization.

Hypothesized ESI-MS/MS Fragmentation Pattern of 3-(Furan-2-yl)-5-methoxybenzoic acid

The fragmentation of 3-(Furan-2-yl)-5-methoxybenzoic acid (Molecular Weight: 218.20 g/mol ) is anticipated to be a composite of the characteristic fragmentation patterns of its three key functional moieties: the furan ring, the methoxy-substituted benzene ring, and the carboxylic acid group. Analysis can be performed in both positive and negative ion modes, which will yield complementary structural information.

Negative Ion Mode Fragmentation

For carboxylic acids, negative ion mode is often preferred due to the ready deprotonation of the acidic proton, leading to a strong [M-H]⁻ signal.[3]

The proposed fragmentation pathway for the deprotonated molecule [M-H]⁻ at m/z 217.05 is dominated by several key losses:

  • Loss of CO₂ (44 Da): A characteristic fragmentation of deprotonated benzoic acids is the neutral loss of carbon dioxide, which would yield a highly stable carbanion at m/z 173.06.[4]

  • Loss of a Methyl Radical (•CH₃, 15 Da): Cleavage of the methoxy group can result in the loss of a methyl radical, forming a phenoxide ion at m/z 202.04.

  • Sequential Losses: Further fragmentation of the initial product ions is expected. For instance, the ion at m/z 173.06 could subsequently lose carbon monoxide (CO, 28 Da) from the furan ring, a known fragmentation pathway for furan derivatives, resulting in a fragment at m/z 145.07.[5]

G M_H [M-H]⁻ m/z 217.05 frag1 [M-H-CO₂]⁻ m/z 173.06 M_H->frag1 - CO₂ frag2 [M-H-CH₃]⁻ m/z 202.04 M_H->frag2 - •CH₃ frag3 [M-H-CO₂-CO]⁻ m/z 145.07 frag1->frag3 - CO

Positive Ion Mode Fragmentation

In positive ion mode, the molecule will typically be observed as the protonated species [M+H]⁺ at m/z 219.06.

Key fragmentation pathways for the protonated molecule include:

  • Loss of H₂O (18 Da): The carboxylic acid can readily lose a molecule of water, especially upon protonation, to form an acylium ion at m/z 201.05.

  • Loss of CO (28 Da): Following the initial water loss, the resulting acylium ion can further lose carbon monoxide, yielding a fragment at m/z 173.06.

  • Loss of a Methoxy Radical (•OCH₃, 31 Da): Cleavage of the methoxy group can lead to the loss of a methoxy radical, resulting in an ion at m/z 188.05.

  • Furan Ring Fragmentation: The protonated furan ring can undergo cleavage, leading to characteristic losses, such as the loss of CO, or the formation of smaller fragment ions.[5][6]

G M_H_pos [M+H]⁺ m/z 219.06 frag1_pos [M+H-H₂O]⁺ m/z 201.05 M_H_pos->frag1_pos - H₂O frag3_pos [M+H-•OCH₃]⁺ m/z 188.05 M_H_pos->frag3_pos - •OCH₃ frag2_pos [M+H-H₂O-CO]⁺ m/z 173.06 frag1_pos->frag2_pos - CO

Quantitative Data Summary

Ion Mode Precursor Ion (m/z) Proposed Fragment Ion Neutral Loss Fragment m/z Significance
Negative217.05[M-H-CO₂]⁻CO₂ (44.00 Da)173.06Characteristic of benzoic acids[4]
Negative217.05[M-H-•CH₃]⁻•CH₃ (15.02 Da)202.04Indicates methoxy group
Negative173.06[M-H-CO₂-CO]⁻CO (28.00 Da)145.07Furan ring fragmentation[5]
Positive219.06[M+H-H₂O]⁺H₂O (18.01 Da)201.05Characteristic of carboxylic acids
Positive201.05[M+H-H₂O-CO]⁺CO (28.00 Da)173.06Subsequent fragmentation
Positive219.06[M+H-•OCH₃]⁺•OCH₃ (31.02 Da)188.05Indicates methoxy group

Experimental Protocols

Protocol 1: ESI-MS/MS Analysis

This protocol outlines the general procedure for acquiring ESI-MS/MS data for 3-(Furan-2-yl)-5-methoxybenzoic acid.

G cluster_0 Sample Preparation cluster_1 Mass Spectrometry cluster_2 Data Analysis A Dissolve sample in Methanol/Water (1:1) B Add 0.1% Formic Acid (Positive Mode) or Ammonium Hydroxide (Negative Mode) A->B C Dilute to ~1 µg/mL B->C D Infuse into ESI source C->D E Acquire Full Scan MS D->E F Select Precursor Ion ([M+H]⁺ or [M-H]⁻) E->F G Perform Collision-Induced Dissociation (CID) F->G H Acquire MS/MS Spectrum G->H I Identify Precursor and Fragment Ions H->I J Propose Fragmentation Pathways I->J

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of 3-(Furan-2-yl)-5-methoxybenzoic acid.

    • Dissolve the sample in 1 mL of a 1:1 (v/v) mixture of methanol and water to create a 1 mg/mL stock solution.

    • For positive ion mode analysis, add 0.1% formic acid to the solvent to promote protonation.[7]

    • For negative ion mode analysis, add a small amount of a weak base such as ammonium hydroxide to the solvent to facilitate deprotonation.[3]

    • Perform a serial dilution of the stock solution to a final concentration of approximately 1 µg/mL for infusion.

  • Mass Spectrometry Analysis:

    • Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

    • Acquire a full scan mass spectrum in both positive and negative ion modes to identify the precursor ions ([M+H]⁺ and [M-H]⁻, respectively).

    • Optimize ion source parameters (e.g., capillary voltage, cone voltage, desolvation gas temperature and flow) to maximize the signal of the precursor ions.

    • Perform tandem mass spectrometry (MS/MS) by selecting the precursor ion of interest in the first mass analyzer.

    • Induce fragmentation of the selected precursor ion in the collision cell by applying an appropriate collision energy. Perform a collision energy ramp to observe the evolution of fragment ions.

    • Acquire the MS/MS spectrum by scanning the second mass analyzer to detect the fragment ions.

  • Data Analysis:

    • Analyze the full scan and MS/MS spectra to identify the m/z values of the precursor and major fragment ions.

    • Calculate the mass differences between the precursor and fragment ions to determine the neutral losses.

    • Propose fragmentation pathways consistent with the known fragmentation mechanisms of the functional groups present in the molecule.

Comparison with Alternative Analytical Techniques

While mass spectrometry is a powerful tool, a comprehensive structural elucidation often benefits from complementary data from other analytical techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment and connectivity of atoms within a molecule.[1][8] For 3-(Furan-2-yl)-5-methoxybenzoic acid, ¹H and ¹³C NMR would be indispensable for confirming the substitution pattern on the aromatic rings and the overall structure.

Advantages of NMR:

  • Unambiguous Structure Determination: NMR provides detailed information on the carbon-hydrogen framework, allowing for the definitive determination of isomerism.[9][10]

  • Non-Destructive: The sample can be recovered and used for further analysis.[5]

  • Quantitative: NMR can be used for accurate quantification of the analyte.[8]

Disadvantages of NMR:

  • Lower Sensitivity: NMR requires a significantly larger amount of sample (mg range) compared to MS (µg to ng range).[5][8]

  • Complex Spectra: For complex molecules, the spectra can be crowded and difficult to interpret without advanced 2D NMR techniques.

  • Longer Acquisition Times: Acquiring high-quality NMR data, especially for ¹³C, can be time-consuming.

Comparative Analysis: MS vs. NMR
Feature Mass Spectrometry (ESI-MS/MS) Nuclear Magnetic Resonance (NMR)
Primary Information Molecular weight and fragmentation patternAtomic connectivity and chemical environment
Sensitivity High (µg to ng)[5]Lower (mg)[8]
Sample Requirement SmallLarger
Analysis Time Fast (minutes)Slower (minutes to hours)
Structural Isomers Can sometimes distinguish based on fragmentation, but can be challengingExcellent for distinguishing isomers[9][10]
Sample State Gas phase ionsSolution
Destructive? YesNo[5]

Conclusion

For the structural elucidation of 3-(Furan-2-yl)-5-methoxybenzoic acid, both mass spectrometry and NMR spectroscopy provide critical and complementary information. Mass spectrometry, with its high sensitivity, is ideal for initial confirmation of molecular weight and for providing key structural clues through fragmentation analysis. The predicted fragmentation pathways, including the characteristic losses of CO₂, H₂O, and methoxy groups, as well as furan ring cleavage, serve as a valuable roadmap for interpreting experimental data.

However, for unambiguous confirmation of the substitution pattern and complete structural assignment, NMR spectroscopy is unparalleled. A comprehensive analytical approach that leverages the strengths of both techniques is the most robust strategy for the definitive characterization of novel compounds in a research and drug development setting.[1][9] This integrated approach ensures the highest level of scientific rigor and confidence in the structural assignment.

References

  • The Analytical Scientist. MS and NMR - the Perfect Couple? [Link]

  • The Analytical Scientist. MS and NMR - the Perfect Couple? [Link]

  • Outsourced Pharma. NMR And Mass Spectrometry In Pharmaceutical Development. [Link]

  • Permar, W., Tucker, M., and Hu, L. Laboratory characterization of furan, 2(3H)-furanone, 2-furaldehyde, 2,5-dimethylfuran, and maleic anhydride measured by PTR-ToF-MS, Atmos. Meas. Tech., 18, 6645–6657, 2025. [Link]

  • Royal Society of Chemistry. 1H and 13C NMR Spectra of Substituted Benzoic Acids. [Link]

  • PubMed. Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. [Link]

  • NIST WebBook. 2-Furancarboxylic acid, ethyl ester. [Link]

  • NorthEast BioLab. Positive and Negative Mode in Mass Spectroscopy: LC-MS/MS Method. [Link]

  • PubMed. An intriguing "reversible reaction" in the fragmentation of deprotonated dicamba and benzoic acid in a Q-orbitrap mass spectrometer: Loss and addition of carbon dioxide. [Link]

  • Metabolomics Discoveries. Positive vs Negative Ion Mode in Metabolomics: Why Most Studies Choose Positive Mode. [Link]

  • MIT OpenCourseWare. APPENDIX 2 - 1H and 13C NMR Spectral parameters for substituted benzenes. [Link]

  • PubChem. 2-Furancarboxylic acid. [Link]

  • UCL Discovery. Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. [Link]

  • VTechWorks. Pseudo-Molecular Ion Formation by Aromatic Acids in Negative Ionization Mode Electrospray Ionization Mass Spectrometry. [Link]

  • PubMed. Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters. [Link]

  • NIST WebBook. 2-Furancarboxylic acid, propyl ester. [Link]

  • Journal of Agricultural and Food Chemistry. Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. [Link]

  • Journal of Chemical Health Risks. Exploring 2-(Furan-2-yl) Quinoline-4-Carboxylic Acid: Synthesis,Characterization, Biological and Electrochemical Analaysis. [Link]

  • ORBi. Positive and negative ion mode ESI-MS and MS/MS for studying drug-DNA complexes. [Link]

  • JoVE. Electrospray Ionization (ESI) Mass Spectrometry. [Link]

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Introduction: The Analytical Challenge in Biomass and Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: March 2026

Advanced IR Spectroscopic Analysis of Carboxylic Acid and Furan Functional Groups: A Comparative Guide to ATR vs. Transmission FTIR

The precise characterization of heteroaromatic rings and carboxylic acid moieties is a critical workflow in modern drug development and sustainable chemistry. Molecules such as 2-furoic acid and 2,5-furandicarboxylic acid (FDCA) serve as vital pharmaceutical intermediates and biomass-derived platform chemicals[1][2].

Validating the structural integrity of these molecules via Fourier Transform Infrared (FTIR) spectroscopy requires isolating the distinct vibrational modes of the furan ring from the highly polar, hydrogen-bonded carboxylic acid groups. However, the choice of sampling modality—specifically Attenuated Total Reflectance (ATR-FTIR) versus Transmission FTIR (KBr Pellet) —fundamentally alters the spectral output, resolution, and quantitative reliability[3][4]. As a Senior Application Scientist, I have designed this guide to objectively compare these modalities, providing the mechanistic causality and self-validating protocols necessary to optimize your spectroscopic workflows.

Vibrational Mechanics: Causality Behind the Spectra

Before comparing instrumental modalities, we must establish the ground-truth vibrational mechanics of the target functional groups.

The Carboxylic Acid Moiety: In the solid state, carboxylic acids form highly stable, intermolecular hydrogen-bonded dimers. This dimerization weakens the O-H bond, resulting in a massive, broad absorption band stretching from 2500 to 3300 cm⁻¹[5]. Concurrently, conjugation with the aromatic furan ring lowers the double-bond character of the carbonyl group, shifting the C=O stretch to a lower frequency (~1678–1715 cm⁻¹) compared to standard aliphatic acids[1][5].

The Furan Ring: The furan heteroaromatic system exhibits a highly specific spectral fingerprint. The C=C ring stretching occurs around 1560–1580 cm⁻¹, while the asymmetric and symmetric C-O-C stretches of the ether-like ring appear between 1013 and 1076 cm⁻¹[5]. Finally, strong out-of-plane C-H bending vibrations dominate the lower frequency region at 750–840 cm⁻¹[5].

Table 1: Characteristic IR Frequencies for Furan-Carboxylic Acids
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Peak Characteristics
Carboxylic Acid O-H Stretch2500 – 3300Very broad, strong (due to H-bonding)
Carboxylic Acid C=O Stretch1678 – 1715Sharp, strong (shifted by conjugation)
Furan Ring C=C Ring Stretch1560 – 1580Sharp, medium
Furan Ring C-O-C Stretch1013 – 1076Sharp, strong
Furan Ring C-H Out-of-Plane Bend750 – 840Sharp, strong

Modality Comparison: ATR-FTIR vs. Transmission FTIR

The physical interaction between the infrared beam and the sample dictates the quality of the data.

Transmission FTIR (KBr Pellet): Incident IR light passes entirely through a bulk sample dispersed in a potassium bromide (KBr) matrix[6]. Because the optical path length is defined, this method strictly adheres to the Beer-Lambert law, making it the gold standard for bulk quantitation and trace impurity analysis[4]. The Mechanistic Flaw: KBr is highly hygroscopic. During sample grinding, it absorbs atmospheric moisture. The resulting water O-H stretch (~3400 cm⁻¹) heavily convolutes the intrinsic carboxylic acid O-H band, often masking critical structural data.

ATR-FTIR: Infrared light is bounced through a high-refractive-index crystal (e.g., Diamond or Germanium). An evanescent wave penetrates just 1–5 µm into the sample surface[3][6]. The Mechanistic Advantage: ATR requires zero sample preparation (no KBr). This completely eliminates moisture interference, providing a pristine, high-resolution view of the carboxylic acid O-H region[4]. However, because penetration depth is wavelength-dependent (deeper at lower wavenumbers), peaks in the furan fingerprint region (~750 cm⁻¹) will appear artificially intense compared to the O-H region unless an ATR-correction algorithm is applied.

FTIR_Selection Start Sample: Furan-Carboxylic Acid (e.g., FDCA) Goal Primary Analytical Goal? Start->Goal Quant Bulk Quantitation & Trace Impurities Goal->Quant Strict Pathlength Ident Rapid Identification & O-H Band Resolution Goal->Ident Speed & Clarity Trans Transmission FTIR (KBr Pellet) Quant->Trans ATR ATR-FTIR (Diamond Crystal) Ident->ATR Drawback Risk: KBr Moisture Masks O-H Band Trans->Drawback Benefit Benefit: Zero Moisture Interference ATR->Benefit

Logical decision pathway for selecting FTIR modalities in carboxylic acid analysis.

Table 2: Performance Comparison Matrix
ParameterATR-FTIR (Diamond)Transmission FTIR (KBr)
Sample Prep Time < 1 minute (Neat)10–15 minutes (Grind & Press)
Water Interference Minimal (Surface only)High (Hygroscopic KBr matrix)
O-H Band Resolution Excellent (True sample state)Poor (Convoluted by matrix H₂O)
Quantitation Accuracy Moderate (Contact-dependent)High (Defined path length)
Sample State Surface (1–5 µm depth)Bulk

Self-Validating Experimental Protocols

To ensure scientific integrity, every spectroscopic workflow must be a self-validating system. Below are the optimized protocols for analyzing furan-carboxylic acids.

Protocol A: High-Resolution Identification via ATR-FTIR
  • System Validation: Clean the diamond ATR crystal with isopropanol. Collect a background spectrum (air) to validate baseline flatness and ensure no residual organic contamination exists.

  • Sample Application: Deposit 2–5 mg of the neat furan-carboxylic acid powder directly onto the crystal.

  • Pressure Application: Engage the pressure anvil until the torque slips. Causality: Consistent contact pressure is mandatory; insufficient pressure reduces the evanescent wave's penetration, leading to weak signal-to-noise ratios[4].

  • Acquisition: Scan from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution (32 scans).

  • Chemometric Correction: Apply an "ATR Correction" algorithm to normalize the wavelength-dependent penetration depth, allowing direct library comparison with transmission spectra.

Protocol B: Bulk Quantitation via Transmission FTIR
  • Matrix Preparation: Dry spectroscopic-grade KBr in a vacuum oven at 105°C for 24 hours to minimize baseline moisture.

  • Sample Dilution: Accurately weigh 1 mg of the furan-carboxylic acid and 99 mg of dried KBr (1% w/w). Grind thoroughly in an agate mortar to ensure a particle size < 2 µm. Causality: Particles larger than the IR wavelength cause Christiansen effect scattering, resulting in asymmetric, distorted peaks.

  • Pellet Pressing: Transfer the mixture to a 13 mm die and press at 10 tons under vacuum for 2 minutes to form a transparent pellet.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution (32 scans), using a blank KBr pellet as the background.

FTIR_Workflow Prep 1. Sample Prep ATR_Prep Direct Application to Diamond Crystal Prep->ATR_Prep ATR Mode Trans_Prep Grind with KBr Press into Pellet Prep->Trans_Prep Trans Mode Scan 2. Spectral Acquisition (4000-400 cm⁻¹) ATR_Prep->Scan Trans_Prep->Scan Process 3. Chemometric Processing Scan->Process ATR_Corr ATR Correction (Penetration Depth) Process->ATR_Corr If ATR Base_Corr Baseline Correction & H2O Subtraction Process->Base_Corr If Trans

Step-by-step experimental workflow comparing ATR and Transmission FTIR methodologies.

Conclusion

For the structural verification of furan-carboxylic acids, ATR-FTIR is the superior modality for rapid, high-fidelity identification. By eliminating the hygroscopic KBr matrix, ATR preserves the integrity of the broad carboxylic O-H stretch and provides clear resolution of the furan ring's C-O-C and C=C modes[1][3][4]. Conversely, Transmission FTIR remains indispensable only when strict adherence to the Beer-Lambert law is required for bulk API quantitation, provided rigorous moisture-control protocols are enforced.

References

  • Covalent. "Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR)." Covalent Metrology. URL: [Link]

  • Specac Ltd. "Getting reliable FTIR data in pharmaceutical analysis: the role of sampling." Specac. URL: [Link]

  • ZfP - BayernCollab. "Fourier Transform Infrared spectrometry (FTIR)." BayernCollab. URL: [Link]

  • ResearchGate. "FT-IR spectrum of FDCA." ResearchGate. URL: [Link]

  • NIST WebBook. "2-Furancarboxylic acid." National Institute of Standards and Technology. URL: [Link]

  • Google Patents. "US20130171397A1 - 2,5-furan dicarboxylic acid-based polyesters prepared from biomass." Google Patents.

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Reference standards for 3-(Furan-2-yl)-5-methoxybenzoic acid purity analysis

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical comparison guide on establishing and validating reference standards for 3-(Furan-2-yl)-5-methoxybenzoic acid (CAS 1261914-01-5), a critical structural motif utilized in the synthesis of biologically active molecules, including HIV reverse transcriptase inhibitors [1].

The Criticality of Reference Standard Purity

In pharmaceutical development, the accuracy of any quantitative analytical method is fundamentally limited by the purity of the reference standard used for calibration. Under ICH Q6A guidelines , reference standards intended for assays must have their impurities adequately identified, and their purity must be measured by a rigorously validated quantitative procedure [2]. Furthermore, USP General Chapter <11> mandates that reference materials used in compendial tests must be highly characterized specimens, and unless a specific potency is provided on the label, they are assumed to be 100.0% pure [3].

For custom-synthesized intermediates like 3-(Furan-2-yl)-5-methoxybenzoic acid, researchers cannot rely on off-the-shelf pharmacopeial standards. Instead, they must qualify an in-house Primary Reference Standard . This guide objectively compares the two dominant analytical paradigms for assigning absolute purity to this molecule: Mass Balance (Indirect) vs. Quantitative NMR (Direct) .

Comparative Analysis: Mass Balance vs. qNMR

Historically, the Mass Balance approach has been the industry standard. It calculates purity indirectly by subtracting the sum of all measured impurities (organic, inorganic, volatile) from 100%. However, this method is susceptible to cumulative error propagation.

Conversely, Quantitative NMR (qNMR) has emerged as a superior primary analytical method. It provides SI-traceable absolute quantification by comparing the proton signal integral of the analyte directly against an internal standard, eliminating the need for an identical reference material [4].

Table 1: Performance Comparison for Purity Assignment
Analytical ParameterMass Balance (HPLC + KF + TGA + ROI)Quantitative NMR (qNMR)
Purity Determination Indirect (100% - ∑ Impurities)Direct (Absolute Mass Fraction)
Traceability Dependent on impurity response factorsSI-Traceable (via Internal Standard)
Sample Requirement High (>50 mg across multiple tests)Low (~10-15 mg)
Analysis Time Days (Requires orthogonal techniques)Hours (Single acquisition)
Blind Spots UV-transparent organic impuritiesOverlapping proton signals

Experimental Workflows & Methodologies

To ensure a self-validating system, both methodologies must be executed with strict adherence to chemical principles. Below are the optimized protocols for 3-(Furan-2-yl)-5-methoxybenzoic acid.

Protocol A: SI-Traceable qNMR Purity Assignment

Causality Check: qNMR relies on the principle that the area under an NMR resonance is directly proportional to the number of nuclei responsible for that signal. For 3-(Furan-2-yl)-5-methoxybenzoic acid, the methoxy protons (-OCH3) present a sharp, isolated singlet at δ ~3.9 ppm, making it the ideal quantitation target [1].

  • Internal Standard Selection: Select an SI-traceable Internal Standard (IS) that does not overlap with the analyte. Maleic acid (δ ~6.3 ppm, singlet, 2H) is optimal, as it sits cleanly between the analyte's methoxy peak (δ ~3.9 ppm) and its furan/aromatic protons (δ 6.6–7.9 ppm) [4].

  • Sample Preparation: Using a microbalance (d = 0.001 mg) to minimize weighing uncertainty, accurately weigh ~10 mg of the analyte and ~5 mg of the Maleic acid IS. Co-dissolve completely in 1.0 mL of DMSO-d6.

  • Acquisition Parameters: Acquire 1H-NMR spectra at 298K. Critical Step: Set the relaxation delay (D1) to at least 5 × T1 (longitudinal relaxation time) of the slowest relaxing proton (typically >30 seconds). This ensures complete recovery of magnetization between scans, preventing integration errors. Acquire 64 scans for a Signal-to-Noise (S/N) ratio >250:1.

  • Processing: Apply zero-filling (at least 64k data points) and an exponential window function (line broadening = 0.3 Hz). Carefully phase and baseline-correct the spectrum before integrating the methoxy and IS peaks.

qNMRLogic Analyte 3-(Furan-2-yl)-5-methoxybenzoic acid 1H-NMR Spectrum FuranProtons Furan/Aromatic Protons (δ 6.6 - 7.9 ppm) Analyte->FuranProtons MethoxyProtons Methoxy Protons (-OCH3) (δ ~3.9 ppm, Singlet, 3H) Analyte->MethoxyProtons Decision Check for Signal Overlap FuranProtons->Decision MethoxyProtons->Decision IS Internal Standard (Maleic Acid) (δ ~6.3 ppm, Singlet, 2H) IS->Decision Quant Integration & Absolute Purity Calculation Decision->Quant Baseline resolution confirmed

Caption: qNMR signal selection and integration logic for absolute purity assignment.

Protocol B: Mass Balance (HPLC-UV + Orthogonal Testing)

Causality Check: 3-(Furan-2-yl)-5-methoxybenzoic acid contains a carboxylic acid moiety (estimated pKa ~4.0). To prevent peak tailing and ensure robust integration, the mobile phase pH must be suppressed at least 2 units below the pKa.

  • Chromatographic Separation (HPLC-UV):

    • Column: C18, 150 x 4.6 mm, 3 µm.

    • Mobile Phase: Gradient elution. Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (pH ~2.0). Mobile Phase B: Acetonitrile.

    • Detection: UV at 254 nm (optimal for the conjugated furan-benzoic acid chromophore).

    • Integration: Calculate the area percent of the main peak relative to all organic impurities.

  • Water Content: Perform Karl Fischer (KF) coulometric titration to quantify residual moisture.

  • Residual Solvents: Execute Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID) to quantify volatile synthesis solvents (e.g., EtOAc, Hexane).

  • Inorganic Ash: Perform Residue on Ignition (ROI) testing to account for inorganic catalyst carryover (e.g., Palladium from cross-coupling steps).

QualificationWorkflow Candidate 3-(Furan-2-yl)-5-methoxybenzoic acid Candidate Material qNMR qNMR Analysis (SI-Traceable Internal Std) Candidate->qNMR MassBalance Mass Balance Approach (HPLC + KF + GC + ROI) Candidate->MassBalance PrimaryStd Primary Reference Standard (Certified Purity & Uncertainty) qNMR->PrimaryStd Direct Purity MassBalance->PrimaryStd Indirect Purity

Caption: Orthogonal workflow for Primary Reference Standard qualification.

Experimental Data Synthesis

When qualifying a batch of 3-(Furan-2-yl)-5-methoxybenzoic acid, researchers should cross-validate both methods. Table 2 illustrates a representative data set demonstrating the self-validating nature of combining these techniques.

Table 2: Representative Qualification Data
Analytical TestResultContribution to Purity Equation
HPLC-UV (Organic Purity) 99.65% ± 0.05%Base organic purity
Karl Fischer (Water) 0.15% ± 0.02%Subtract 0.15%
HS-GC (Residual Solvents) 0.08% ± 0.01%Subtract 0.08%
ROI (Inorganic Ash) < 0.05%Subtract 0.05%
Calculated Mass Balance Purity 99.37% ± 0.10% Final Indirect Assignment
qNMR Absolute Purity 99.38% ± 0.12% Final Direct Assignment

References

  • Synthesis, Biological Evaluation and Molecular Modeling of 2-Hydroxyisoquinoline-1,3-dione Analogues as Inhibitors of HIV Reverse Transcriptase Associated Ribonuclease H and Polymerase National Institutes of Health (NIH) URL:[Link]

  • ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products International Council for Harmonisation (ICH) URL:[Link]

  • USP <11> Reference Standards - Draft published for Comment ECA Academy / GMP Compliance URL:[Link]

A Researcher's Guide to Elucidating the Crystal Structure of 3-(Furan-2-yl)-5-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For researchers in materials science and drug development, a thorough understanding of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of the principal methods for determining the crystal structure of a novel organic compound, using the hypothetical case of 3-(Furan-2-yl)-5-methoxybenzoic acid. As the crystal structure of this specific molecule is not publicly available, this document serves as a roadmap for its elucidation, outlining the strategic application of various analytical techniques.

The Target Molecule: 3-(Furan-2-yl)-5-methoxybenzoic Acid

The subject of our investigation, 3-(Furan-2-yl)-5-methoxybenzoic acid, is a small organic molecule featuring a furan ring, a methoxy group, and a benzoic acid moiety. These functional groups suggest the potential for interesting intermolecular interactions, such as hydrogen bonding and π-π stacking, which will dictate its crystal packing. The primary challenge lies in obtaining single crystals of sufficient quality for analysis, a common hurdle in the study of novel compounds.

Methodological Comparison for Crystal Structure Determination

The determination of a novel crystal structure is a multi-faceted process. Below, we compare the most relevant techniques, detailing their underlying principles, experimental protocols, and the nature of the data they provide.

Single-Crystal X-ray Diffraction (SC-XRD): The Gold Standard

For the unambiguous determination of a molecule's three-dimensional arrangement in a crystal lattice, single-crystal X-ray diffraction (SC-XRD) remains the most powerful and widely used technique.[1][2][3] This method can precisely map atomic positions, bond lengths, and bond angles.[1]

Causality in Experimental Choices: The success of SC-XRD is entirely contingent on the ability to grow high-quality single crystals. The choice of solvent, temperature, and crystallization method (e.g., slow evaporation, vapor diffusion) is critical and often requires empirical screening. For 3-(Furan-2-yl)-5-methoxybenzoic acid, solvents of varying polarity should be tested to explore different packing possibilities and polymorphs.

Experimental Protocol: A Step-by-Step Approach

  • Crystal Growth: Dissolve the synthesized 3-(Furan-2-yl)-5-methoxybenzoic acid in a suitable solvent (e.g., ethanol, acetone, or a mixture) to near saturation. Allow the solvent to evaporate slowly at a constant temperature. Crystals of at least 20-30 microns in each dimension are ideal.[2]

  • Crystal Mounting: Carefully select a well-formed, defect-free crystal and mount it on a goniometer head.[1]

  • Data Collection: The crystal is placed in a focused X-ray beam and rotated.[1] A detector records the diffraction pattern, which consists of a series of reflections at different angles.[1]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The atomic positions are then determined using methods like Direct Methods or Patterson functions, followed by refinement to achieve the best fit between the observed and calculated diffraction patterns.

Workflow for Single-Crystal X-ray Diffraction

SC_XRD_Workflow cluster_synthesis Sample Preparation cluster_xrd X-ray Diffraction cluster_analysis Data Analysis synthesis Synthesis of 3-(Furan-2-yl)-5- methoxybenzoic acid purification Purification synthesis->purification crystal_growth Single Crystal Growth purification->crystal_growth mounting Crystal Mounting crystal_growth->mounting data_collection Data Collection (Diffractometer) mounting->data_collection structure_solution Structure Solution (e.g., Direct Methods) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation Structure Validation refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure

Caption: Workflow for determining a crystal structure using single-crystal X-ray diffraction.

Powder X-ray Diffraction (PXRD): A Versatile Alternative

When growing suitable single crystals proves challenging, powder X-ray diffraction (PXRD) offers a viable alternative for obtaining structural information.[4] Instead of a single crystal, PXRD uses a polycrystalline powder, where the random orientation of the crystallites produces a characteristic diffraction pattern.[5]

Causality in Experimental Choices: PXRD is particularly useful for phase identification, determining lattice parameters, and identifying different polymorphs.[5][6] For a new compound like 3-(Furan-2-yl)-5-methoxybenzoic acid, PXRD can quickly confirm the crystallinity of a synthesized batch and provide initial structural data.

Experimental Protocol: A Step-by-Step Approach

  • Sample Preparation: The synthesized and purified compound is finely ground to a homogenous powder.

  • Data Collection: The powder sample is placed in a sample holder and irradiated with a monochromatic X-ray beam. The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

  • Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, serves as a fingerprint of the crystalline phase. The positions and intensities of the diffraction peaks can be used to determine the unit cell parameters. For structure solution from powder data, more advanced techniques like the Rietveld refinement are employed.

NMR Crystallography: For Challenging Cases

In situations where single crystals are unobtainable and powder diffraction data is insufficient for a full structure solution, NMR crystallography emerges as a powerful complementary technique.[7] This method combines solid-state NMR spectroscopy with computational methods, such as density functional theory (DFT), to determine crystal structures.[7][8]

Causality in Experimental Choices: NMR crystallography is particularly adept at probing intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the crystal packing of 3-(Furan-2-yl)-5-methoxybenzoic acid.[8] It is also highly sensitive to polymorphism.[7]

Experimental Protocol: A Step-by-Step Approach

  • Solid-State NMR Spectroscopy: High-resolution solid-state NMR spectra (e.g., ¹H, ¹³C) are acquired for the microcrystalline powder.

  • Computational Modeling: A set of candidate crystal structures is generated using crystal structure prediction (CSP) algorithms.

  • Structure Refinement: The experimental NMR data is compared with the NMR parameters calculated for the candidate structures. The structure that shows the best agreement is identified as the most probable crystal structure.

Logical Flow for Structure Determination

logical_flow start Synthesized Compound crystal_check Attempt Single Crystal Growth start->crystal_check sc_xrd Single-Crystal X-ray Diffraction (SC-XRD) crystal_check->sc_xrd Successful pxrd Powder X-ray Diffraction (PXRD) crystal_check->pxrd Unsuccessful structure_solved Crystal Structure Determined sc_xrd->structure_solved insufficient_data Data Insufficient for Full Structure Solution pxrd->insufficient_data nmr_cryst NMR Crystallography nmr_cryst->structure_solved insufficient_data->nmr_cryst Proceed insufficient_data->structure_solved Sufficient

Caption: Decision-making process for selecting a crystal structure determination method.

Comparative Data Summary

FeatureSingle-Crystal X-ray Diffraction (SC-XRD)Powder X-ray Diffraction (PXRD)NMR Crystallography
Sample Requirement Single crystal (20-300 µm)[1][2]Microcrystalline powderMicrocrystalline powder
Primary Output Atomic coordinates, bond lengths, angles, thermal parameters[1]Lattice parameters, phase identification, polymorph screening[5]3D structure, intermolecular interactions, dynamics
Resolution Atomic resolutionLower than SC-XRDComplements diffraction methods
Key Advantage Unambiguous structure determinationHigh throughput, suitable for non-single crystalsApplicable to non-crystalline and disordered materials[7]
Key Limitation Requires high-quality single crystalsStructure solution can be challengingComputationally intensive

Concluding Remarks

The determination of the crystal structure of a novel compound like 3-(Furan-2-yl)-5-methoxybenzoic acid is a systematic process that begins with the pursuit of single crystals for SC-XRD analysis. Should this prove unfeasible, a combination of PXRD and NMR crystallography, supported by computational modeling, provides a robust alternative pathway. The choice of methodology will ultimately be guided by the nature of the sample and the specific research questions being addressed. This guide serves as a foundational resource for researchers embarking on the exciting challenge of elucidating new molecular structures.

References

  • Nuclear magnetic resonance crystallography - Wikipedia. Available from: [Link]

  • Rehman, Z., Lubay, J., et al. (2024). Organic NMR crystallography: enabling progress for applications to pharmaceuticals and plant cell walls. RSC Publishing. Available from: [Link]

  • Creative Biostructure. (2025, April 15). Overview of Powder X-ray Diffraction (PXRD). Available from: [Link]

  • Crystal structure prediction - Wikipedia. Available from: [Link]

  • Harris, K. D. M., Tremayne, M., & Kariuki, B. M. (2001). Crystal Structure Determination from Powder Diffraction Data. Chemistry of Materials, 13(4), 1254-1269. Available from: [Link]

  • Day, G. M. Crystal structure prediction. Daygroup. Available from: [Link]

  • Rehman, Z., Lubay, J., et al. (2024). Organic NMR Crystallography: Enabling Progress for Applications to Pharmaceuticals and Plant Cell Walls. ResearchGate. Available from: [Link]

  • Hγήdoi, M., et al. (2020). NMR crystallography of molecular organics. PubMed. Available from: [Link]

  • BIOVIA. (2024, May 30). NMR Crystallography – Solving Organic and Inorganic Structures. 3DS Blog. Available from: [Link]

  • Oganov, A. R., & Glass, C. W. (2015). Structure prediction and its applications in computational materials design. Books. Available from: [Link]

  • Shtukenberg, A. G., et al. (2023). Crystal Structure Prediction of Energetic Materials. ACS Publications. Available from: [Link]

  • Imaging and Microscopy Facility. X-RAY POWDER DIFFRACTION - XRD for the analyst. Available from: [Link]

  • Powder diffraction - Wikipedia. Available from: [Link]

  • Creative Biostructure. (2025, April 14). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Available from: [Link]

  • The University of Queensland. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences. Available from: [Link]

  • Excillum. Small molecule crystallography. Available from: [Link]

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A Comparative Guide to Validated UV-Vis Spectrophotometric Methods for the Analysis of Furan Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of validated UV-Vis spectrophotometric methods for the quantification of furan derivatives, tailored for researchers, scientists, and professionals in drug development and quality control. We move beyond simple protocol listings to explore the causality behind experimental choices, ensuring each method is presented as a self-validating system. Our focus is on providing actionable insights grounded in authoritative references and comparative data to empower you in selecting and implementing the most suitable method for your analytical needs.

Introduction: The Analytical Significance of Furan Derivatives and the Utility of UV-Vis Spectrophotometry

Furan derivatives are a class of heterocyclic organic compounds that are of significant interest across various scientific disciplines. In the food industry, compounds like 5-hydroxymethylfurfural (HMF) and furfural are critical indicators of heat treatment and storage conditions, directly impacting quality and safety. In pharmaceuticals, the furan moiety is a core component of numerous active pharmaceutical ingredients (APIs), including ranitidine and nitrofurantoin, making its accurate quantification essential for dosage and stability testing.

UV-Vis spectrophotometry offers a robust, accessible, and cost-effective analytical tool for the quantification of these chromophoric compounds. The method's simplicity and speed make it highly suitable for high-throughput screening and routine quality control. However, the reliability of the generated data is entirely dependent on the thorough validation of the analytical method. This guide delves into several validated UV-Vis spectrophotometric approaches, providing a comparative analysis of their performance based on internationally recognized validation guidelines, such as those from the International Council for Harmonisation (ICH).

Section 1: Direct UV Spectrophotometry for 5-Hydroxymethylfurfural (HMF) in Food Matrices

Direct UV spectrophotometry is often the most straightforward method for quantifying analytes with a distinct chromophore. HMF, a key indicator of honey quality and heat processing in foods, exhibits a characteristic absorption maximum around 284 nm, allowing for its direct measurement.

Principle of the Method

The quantification of HMF by direct UV spectrophotometry relies on the direct relationship between the absorbance of the sample at a specific wavelength and the concentration of HMF, as described by the Beer-Lambert Law. To enhance specificity and account for interfering substances that also absorb at 284 nm (like hydroxymethylfurfuraldehydes), a differential measurement approach is often employed. This involves measuring the absorbance of a clarified sample solution against a reference solution treated with sodium bisulfite. The bisulfite reacts with the aldehyde group of HMF, eliminating its specific absorbance at 284 nm. The difference in absorbance is then directly proportional to the HMF concentration.

Experimental Protocol: HMF in Honey (White Method)

This protocol is based on the harmonized method of the International Honey Commission.

1. Reagent and Sample Preparation:

  • Clarifying Solution (Carrez I): Dissolve 15 g of potassium ferrocyanide (K₄[Fe(CN)₆]·3H₂O) in 100 mL of deionized water.
  • Clarifying Solution (Carrez II): Dissolve 30 g of zinc acetate (Zn(CH₃COO)₂·2H₂O) in 100 mL of deionized water.
  • Reference Solution: 0.2% (w/v) sodium bisulfite (NaHSO₃) solution.
  • Sample Preparation:
  • Accurately weigh approximately 5 g of honey into a 50 mL beaker.
  • Dissolve the sample in 25 mL of deionized water.
  • Quantitatively transfer the solution to a 50 mL volumetric flask.
  • Add 0.5 mL of Carrez I solution and mix.
  • Add 0.5 mL of Carrez II solution and mix.
  • Bring the volume to 50 mL with deionized water, mix thoroughly, and filter through a Whatman No. 42 filter paper, discarding the first 10 mL of filtrate.

2. Spectrophotometric Measurement:

  • Instrument: A double-beam UV-Vis spectrophotometer.
  • Wavelengths: 284 nm and 336 nm.
  • Procedure:
  • Pipette 5.0 mL of the filtered sample solution into two separate 10 mL test tubes.
  • To the first tube (sample), add 5.0 mL of deionized water.
  • To the second tube (reference), add 5.0 mL of the 0.2% sodium bisulfite solution.
  • Using a 1 cm quartz cuvette, measure the absorbance of the sample solution against the reference solution at 284 nm and 336 nm.

3. Calculation:

  • HMF (mg/kg) = [(A₂₈₄ - A₃₃₆) × 149.7 × 5 × 1000] / (75.6 × W)
  • Where:
  • A₂₈₄ = Absorbance at 284 nm
  • A₃₃₆ = Absorbance at 336 nm (correction for background)
  • 149.7 = Molar mass of HMF × 10 × 1000 / (Molar extinction coefficient × path length)
  • W = Weight of the honey sample in grams.
Experimental Workflow Diagram

HMF_Analysis_Workflow cluster_prep Sample & Reagent Preparation cluster_measure Spectrophotometric Measurement cluster_calc Data Analysis honey 1. Weigh Honey Sample dissolve 2. Dissolve in Water honey->dissolve transfer 3. Transfer to Volumetric Flask dissolve->transfer carrez 4. Add Carrez Solutions (I & II) transfer->carrez volume 5. Adjust Volume & Filter carrez->volume split 6. Split Filtrate into Sample & Reference Tubes volume->split add_reagents 7. Add Water (Sample) & NaHSO3 (Reference) split->add_reagents measure_abs 8. Measure Absorbance at 284 nm & 336 nm add_reagents->measure_abs calculate 9. Calculate HMF Concentration measure_abs->calculate Furan_Colorimetric_Workflow cluster_prep Sample & Reagent Preparation cluster_reaction Color Development cluster_measure Spectrophotometric Measurement extract 1. Extract Furan from Sample (e.g., Headspace) mix 3. Mix Sample Extract with DMAB Reagent extract->mix prepare_reagent 2. Prepare Fresh DMAB Reagent prepare_reagent->mix incubate 4. Incubate for a Defined Time mix->incubate measure_abs 5. Measure Absorbance at 555 nm incubate->measure_abs calibrate 6. Quantify using a Calibration Curve measure_abs->calibrate

Caption: Workflow for the colorimetric determination of furan.

Performance Characteristics

Colorimetric methods, when properly validated, offer excellent sensitivity for trace-level analysis.

Parameter Typical Performance Reference
Linearity (r²) > 0.998
Range 0.1 - 10 µg/mL
Accuracy (% Recovery) 95 - 105%
Precision (% RSD) < 3%
Limit of Detection (LOD) ~0.02 µg/mL
Limit of Quantitation (LOQ) ~0.07 µg/mL

Section 3: Analysis of Furan-Containing Pharmaceuticals: The Case of Nitrofurantoin

In the pharmaceutical industry, UV-Vis spectrophotometry is a cornerstone of quality control for the assay of APIs in final dosage forms. The methods must be rapid, accurate, and validated to meet stringent regulatory requirements. Nitrofurantoin, an antibiotic with a furan ring, can be effectively quantified using a straightforward spectrophotometric method.

Principle of the Method

Nitrofurantoin possesses a conjugated system that gives it a strong UV-Vis absorbance. The method involves dissolving the pharmaceutical formulation in a suitable solvent, typically dimethylformamide (DMF) or a basic solution like 0.1 M NaOH, and measuring the absorbance at its wavelength of maximum absorption (λmax), which is around 367 nm in a basic medium. The concentration is then determined using a calibration curve prepared from a certified reference standard.

Experimental Protocol: Nitrofurantoin in Tablets

1. Reagent and Sample Preparation:

  • Solvent: 0.1 M Sodium Hydroxide (NaOH) solution.
  • Standard Stock Solution: Accurately weigh about 50 mg of Nitrofurantoin USP reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with 0.1 M NaOH.
  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the range of 2-12 µg/mL with 0.1 M NaOH.
  • Sample Preparation:
  • Weigh and finely powder 20 tablets to determine the average tablet weight.
  • Accurately weigh a quantity of the powder equivalent to 50 mg of Nitrofurantoin and transfer it to a 50 mL volumetric flask.
  • Add about 30 mL of 0.1 M NaOH and sonicate for 15 minutes to ensure complete dissolution of the API.
  • Dilute to volume with 0.1 M NaOH, mix well, and filter.
  • Further dilute the filtrate with 0.1 M NaOH to obtain a final concentration within the calibration range (e.g., 10 µg/mL).

2. Spectrophotometric Measurement:

  • Instrument: A UV-Vis spectrophotometer.
  • Wavelength: 367 nm.
  • Procedure:
  • Measure the absorbance of each working standard solution and the prepared sample solution at 367 nm against a 0.1 M NaOH blank.

3. Calibration and Calculation:

  • Plot a calibration curve of absorbance versus concentration for the standard solutions.
  • Determine the concentration of Nitrofurantoin in the sample solution from the regression equation.
  • Calculate the amount of Nitrofurantoin per tablet.
Experimental Workflow Diagram

Nitrofurantoin_Analysis_Workflow cluster_prep Standard & Sample Preparation cluster_measure Spectrophotometric Measurement cluster_calc Data Analysis prep_std 1. Prepare Nitrofurantoin Standard Solutions measure_abs 5. Measure Absorbance of Standards & Sample at 367 nm prep_std->measure_abs prep_sample 2. Weigh & Powder Tablets dissolve_sample 3. Dissolve in 0.1M NaOH with Sonication prep_sample->dissolve_sample filter_dilute 4. Filter and Dilute Sample to Working Conc. dissolve_sample->filter_dilute filter_dilute->measure_abs calibrate 6. Create Calibration Curve measure_abs->calibrate quantify 7. Calculate Drug Content per Tablet calibrate->quantify

Caption: Workflow for the spectrophotometric assay of Nitrofurantoin tablets.

Performance Characteristics

The validation of this method demonstrates its suitability for pharmaceutical quality control.

Parameter Typical Performance Reference
Linearity (r²) > 0.999
Range 2 - 12 µg/mL
Accuracy (% Recovery) 99.5 - 101.5%
Precision (% RSD) < 1.5%
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantitation (LOQ) ~0.4 µg/mL

Section 4: Comparative Analysis and Method Selection

Choosing the appropriate UV-Vis spectrophotometric method depends on several factors, including the analyte's properties, the complexity of the sample matrix, and the required sensitivity.

Method Principle Typical Analytes Advantages Limitations
Direct Spectrophotometry Direct measurement of analyte's intrinsic absorbance.HMF, Furfural, APIs with strong chromophores.Rapid, simple, minimal reagents.Prone to spectral interferences, lower sensitivity.
Colorimetric Method Chemical reaction to form a colored product.Furan, analytes with weak or no chromophores.High sensitivity and selectivity.More complex, requires reagent preparation and incubation steps.
Pharmaceutical Assay Direct measurement in a controlled solvent system.Nitrofurantoin, Ranitidine, other furan-containing drugs.High accuracy and precision, meets regulatory standards.Requires pure reference standards, matrix effects must be eliminated.

Guidance for Method Selection:

  • For rapid screening of HMF in simple matrices like honey: Direct UV spectrophotometry with a differential measurement (White method) is the standard and most efficient choice.

  • For trace-level quantification of volatile furan in complex food matrices: A colorimetric method coupled with an appropriate extraction technique (e.g., headspace) is necessary to achieve the required sensitivity and selectivity.

  • For quality control and content uniformity of furan-containing pharmaceuticals: A direct UV spectrophotometric assay, validated according to ICH guidelines using a certified reference standard, is the industry-standard approach.

Conclusion

UV-Vis spectrophotometry remains a highly relevant and powerful technique for the analysis of furan derivatives. From direct measurements for quality control of food products to sensitive colorimetric assays for trace contaminants and robust methods for pharmaceutical validation, its versatility is evident. The key to successful implementation lies in understanding the principles of each method and performing a thorough validation to ensure the data is accurate, reliable, and fit for its intended purpose. By carefully considering the analyte, matrix, and analytical requirements, researchers can confidently select and apply the optimal spectrophotometric method for their specific challenge.

References

  • Capuano, E., & Fogliano, V. (2011). Acrylamide and 5-hydroxymethylfurfural (HMF): A review on metabolism, toxicity, occurrence in food and mitigation strategies. LWT - Food Science and Technology. [Link]

  • Sert, D., & Mercan, E. (2020). Development and Validation of a UV-Spectrophotometric Method for the Determination of 5-Hydroxymethylfurfural in Fruit Juices. GIDA. [Link]

  • Fallico, B., Zappalà, M., Arena, E., & Verzera, A. (2004). Effects of conditioning on HMF content in unifloral honeys. Food Chemistry. [Link]

  • Wahbi, A. M., Abdel-Razak, O., Gazy, A. A., Mahgoub, H., & Moneeb, M. S. (2002). Spectrophotometric determination of ranitidine hydrochloride and nizatidine in pharmaceutical preparations through charge-transfer and ion-pair complexation. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Issa, Y. M., Abdel-Gawad, F. M., & Abou-Taleb, M. A. (1997). Spectrophotometric determination of nitrofurantoin in pharmaceutical preparations. Analytica Chimica Acta. [Link]

  • Skoog, D. A., Holler, F. J., & Crouch, S. R. (2017). Principles of Instrumental Analysis. Cengage Learning.
  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Perez-Locas, C., & Yaylayan, V. A. (2004). Origin and Mechanistic Pathways of Formation of Furan and Its Derivatives in Maillard Reaction. Journal of Agricultural and Food Chemistry. [Link]

Technical Guide: Elemental Analysis Validation for 3-(Furan-2-yl)-5-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical framework for validating the purity of 3-(Furan-2-yl)-5-methoxybenzoic acid , a critical biaryl building block often synthesized via Suzuki-Miyaura cross-coupling. While High-Resolution Mass Spectrometry (HRMS) confirms molecular identity, it fails to quantify bulk purity or solvation states effectively.

This document establishes Elemental Analysis (EA) as the primary validation standard, targeting the Journal of Organic Chemistry (JOC) benchmark of


  deviation. We compare EA against quantitative NMR (qNMR) and HRMS, providing a self-validating protocol to detect common impurities such as trapped ethyl acetate or residual palladium catalysts.

Theoretical Framework

Before experimental validation, the theoretical composition must be established. The target molecule, 3-(Furan-2-yl)-5-methoxybenzoic acid , consists of a benzoic acid core substituted with a methoxy group and a furan ring.

Molecular Formula:


Molecular Weight:  218.21  g/mol 
Table 1: Theoretical Composition (Calculated)
ElementCountAtomic MassTotal Mass ContributionTheoretical % (w/w)
Carbon (C) 1212.011144.13266.05%
Hydrogen (H) 101.00810.0804.62%
Oxygen (O) 415.99963.99629.33%
Nitrogen (N) 014.0070.0000.00%

Note: Oxygen is typically calculated by difference in standard CHN combustion analysis.

Comparative Analysis: EA vs. Alternatives

In drug development, "purity" is a multi-dimensional attribute. The following comparison justifies why EA remains the gold standard for this specific compound class (carboxylic acids).

Table 2: Method Performance Comparison
FeatureElemental Analysis (EA) HRMS (ESI/Q-TOF) qNMR (Internal Std)
Primary Metric Bulk Purity (Combustion)Molecular Formula (m/z)Molar Ratio
Solvent Detection High Sensitivity (Deviates %C)Low (Solvents rarely ionize)High (Distinct peaks)
Inorganic Detection Indirect (Ash residue/Low %C)NoneNone
Sample Requirement ~2–5 mg (Destructive)<1 mg (Non-destructive)~10 mg (Non-destructive)
Precision

(Absolute)
< 5 ppm (Mass accuracy)

(Integration error)
Verdict Definitive for Bulk Purity Definitive for Identity Definitive for Quantification

Scientific Insight: For 3-(Furan-2-yl)-5-methoxybenzoic acid, the carboxylic acid moiety creates a high propensity for hydrogen bonding. This often leads to solvate formation (trapping water or recrystallization solvents like ethanol/ethyl acetate).

  • HRMS will miss this, showing a perfect

    
     peak at 217.0501.
    
  • EA will fail the Carbon specification, alerting the chemist to the impurity.

Experimental Protocol

Synthesis Context (Suzuki Coupling)

To understand the impurities, we must understand the source. This compound is typically synthesized by coupling 3-bromo-5-methoxybenzoic acid with 2-furanylboronic acid using a Pd catalyst.

  • Major Impurities: Residual Palladium, Boronic acid homocoupling, Trapped solvent (EtOAc/Hexanes).

Sample Preparation (The Critical Step)

The most common cause of EA failure for benzoic acid derivatives is incomplete drying.

  • Recrystallization: Purify crude solid using Ethanol/Water or EtOAc/Hexanes.

  • Particle Size Reduction: Gently crush the crystals into a fine powder. Large crystals trap solvent in the lattice.

  • Vacuum Drying:

    • Equipment: Abderhalden drying pistol or high-vacuum manifold (< 0.1 mbar).

    • Temperature: Heat to

      
       (below the melting point) for 12 hours.
      
    • Desiccant: Use

      
       (Phosphorus Pentoxide) in the drying chamber to aggressively strip water.
      
Workflows and Logic

The following diagrams illustrate the validation process and troubleshooting logic.

G Start Crude Product (Suzuki Coupling) Purify Column Chromatography (Remove Pd/Boron) Start->Purify Recryst Recrystallization (EtOAc/Hexanes) Purify->Recryst Dry High Vac Drying (60°C, P2O5, 12h) Recryst->Dry Critical Step Analyze CHN Combustion Analysis Dry->Analyze

Figure 1: Sample Preparation Workflow ensuring removal of trapped solvents.

Logic Result EA Result Received Check Within ±0.4% C/H? Result->Check Pass PASS: Bulk Purity Confirmed Check->Pass Yes Fail FAIL: Analyze Deviation Check->Fail No LowC Low %C / High %H (Trapped Water) Fail->LowC H > +0.4% HighC High %C (Trapped EtOAc/Hexane) Fail->HighC C > +0.4% LowAll Low %C / Low %H (Inorganic/Pd Residue) Fail->LowAll All Low Action1 Re-dry (Abderhalden) LowC->Action1 Action2 Run qNMR to quantify solvent HighC->Action2 Action3 Metal Scavenger / Filtration LowAll->Action3

Figure 2: Decision Matrix for interpreting Elemental Analysis deviations.

Data Interpretation & Validation

To validate your results, compare your experimental data against these three scenarios. This section demonstrates the "Self-Validating" requirement of the guide.

Scenario A: The Pure Compound (Target)
  • Status: Pass

  • Interpretation: The sample is chemically pure and fully dried.

  • Tolerance: Meets JOC standards (

    
    ).
    
ElementCalculatedFound (Exp)DeviationResult
C 66.05%66.12%+0.07%PASS
H 4.62%4.58%-0.04%PASS
Scenario B: The "Wet" Sample (Water Trap)
  • Status: Fail

  • Interpretation: Common in carboxylic acids. The high H deviation suggests trapped moisture.

  • Calculation: 0.5 mol

    
     per mol product.
    
ElementCalculatedFound (Exp)DeviationResult
C 66.05%63.50%-2.55% FAIL
H 4.62%4.90%+0.28% FAIL
Scenario C: The Solvated Sample (Ethyl Acetate Trap)
  • Status: Fail

  • Interpretation: Common after recrystallization. EtOAc has higher Carbon content (54.5%) than water, but lower than the product, shifting values unpredictably depending on the ratio.

  • Diagnostic: If C is off, run 1H NMR . Look for a singlet at

    
     (acetate) and quartet at 
    
    
    
    (ethyl).

References

  • American Chemical Society (ACS). (2025). Journal of Organic Chemistry Author Guidelines for Compound Characterization. Retrieved from [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. Retrieved from [Link]

  • Matiychuk, V., et al. (2022). Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives.[1] Current Chemistry Letters, 11, 269–274.[1] (Context for furan-derivative synthesis and characterization). Retrieved from [Link]

Sources

Benchmarking potency of 3-(Furan-2-yl)-5-methoxybenzoic acid analogs

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a rigorous technical framework for benchmarking 3-(Furan-2-yl)-5-methoxybenzoic acid analogs , focusing on their primary potential as human Dihydroorotate Dehydrogenase (hDHODH) inhibitors.

This scaffold—a biaryl carboxylic acid—is a "privileged structure" in medicinal chemistry, classically associated with the inhibition of DHODH (a key enzyme in de novo pyrimidine biosynthesis) and potentially PTP1B or GPR40. This guide assumes the primary therapeutic application is oncology (AML) or immunology , where DHODH inhibition is a validated mechanism.

A Comparative Technical Guide for Lead Optimization

), Cellular Efficacy (

), and On-Target Validation.

Executive Summary & Scaffold Rationale

The 3-(Furan-2-yl)-5-methoxybenzoic acid scaffold represents a strategic modification of the classic biaryl acid pharmacophore found in potent DHODH inhibitors like Brequinar .

  • Pharmacophore Logic:

    • Carboxylic Acid (C-1): Acts as the polar anchor, engaging the conserved Arginine/Glutamine residues (e.g., Arg136 in hDHODH) within the enzyme's polar pocket.

    • Furan Ring (C-3): Serves as a bioisostere for the phenyl ring found in biphenyl inhibitors. The furan oxygen can act as a weak hydrogen bond acceptor, potentially improving solubility compared to purely hydrophobic biphenyls while maintaining the planar geometry required for the hydrophobic channel (Ubiquinone binding site).

    • Methoxy Group (C-5): Modulates the electronic properties of the central benzene ring and can block metabolic "soft spots" (CYP450 oxidation), enhancing metabolic stability (

      
      ).
      

Benchmarking Objective: To objectively position this series against clinical standards (Brequinar , Teriflunomide ) using a self-validating screening cascade.

Comparative Analysis: The Reference Standards

To validate the potency of your furan-2-yl analogs, you must run parallel controls. Absolute


 values vary by assay conditions (e.g., detergent concentration, cofactor levels); therefore, Relative Potency (RP)  against a standard is the only robust metric.
Benchmark CompoundMechanismTypical hDHODH

Clinical StatusUtility in Benchmarking
Brequinar Competitive Inhibitor (vs. Ubiquinone)< 10 nMPhase I/II (AML)High-Potency Control. Your analog should approach this range to be considered "Best-in-Class."
Teriflunomide (A77 1726)Non-competitive / Mixed~ 50–200 nMApproved (MS)Moderate-Potency Control. Defines the "minimum viable potency" for immunological applications.
Leflunomide Prodrug (Metabolized to Teriflunomide)N/A (In-vivo only)Approved (RA)Negative Control (In-vitro). Use to validate metabolic activation assays (if applicable).

Experimental Protocols: The Validation Cascade

Protocol A: The "Gold Standard" Enzymatic Assay (DCIP Reduction)

Objective: Determine the intrinsic biochemical potency (


) of the analogs.
Mechanism:  hDHODH catalyzes the oxidation of dihydroorotate (DHO) to orotate, reducing Flavin Mononucleotide (FMN), which then recycles by reducing Ubiquinone (CoQ). In this assay, 2,6-Dichlorophenolindophenol (DCIP)  acts as the terminal electron acceptor, changing from blue (oxidized) to colorless (reduced).

Methodology:

  • Buffer Preparation: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100 (Critical for preventing aggregation of lipophilic biaryl acids).

  • Reagents:

    • Recombinant hDHODH (N-truncated, typically residues 30–396).

    • Substrate: L-Dihydroorotate (DHO) at

      
       (~200 µM).
      
    • Cofactor: Decylubiquinone (

      
       ~50 µM) or CoQ10.
      
    • Reporter: DCIP (60 µM).

  • Workflow:

    • Incubate Enzyme + Inhibitor (Furan Analog) for 15 min at RT.

    • Initiate reaction by adding DHO/CoQ/DCIP mix.

    • Read: Kinetic absorbance decrease at 600 nm for 20 minutes.

  • Data Analysis: Calculate initial velocity (

    
    ). Plot % Inhibition vs. log[Inhibitor]. Fit to the 4-parameter logistic equation (Hill Slope).
    

Critical Insight: Biaryl acids are often "sticky." If your Hill Slope is > 1.5, you are likely observing promiscuous aggregation, not specific binding. Add 0.01% BSA to validate.

Protocol B: The "Killer" Specificity Assay (Uridine Rescue)

Objective: Prove that the observed cell death is specifically due to DHODH inhibition (Pyrimidne Starvation) and not off-target toxicity (e.g., mitochondrial uncoupling). Logic: DHODH inhibition depletes the cellular uridine pool. Adding exogenous Uridine bypasses the blockade (Salvage Pathway). If your compound kills cells even in the presence of Uridine, it is toxic/off-target .

Methodology:

  • Cell Line: MOLM-13 or MV4-11 (AML lines highly sensitive to DHODH inhibition).

  • Plating: 2,000 cells/well in 96-well plates.

  • Treatment Arms:

    • Arm A: Compound (8-point dilution).

    • Arm B: Compound (8-point dilution) + 100 µM Uridine .

  • Incubation: 72 Hours.

  • Readout: CellTiter-Glo (ATP) or Resazurin (Metabolic flux).

  • Success Criteria:

    • Arm A

      
      : < 500 nM (Potent).
      
    • Arm B

      
      : > 100-fold shift  (e.g., > 50 µM or No Effect).
      

Visualizing the Mechanism & Workflow

Diagram 1: The Pyrimidine Biosynthesis Blockade

This diagram illustrates where the 3-(Furan-2-yl)-5-methoxybenzoic acid scaffold intervenes in the de novo pathway and how the Uridine Rescue validates it.

DHODH_Pathway cluster_Mito Mitochondrial Inner Membrane Glutamine Glutamine + HCO3 Carbamoyl Carbamoyl Phosphate Glutamine->Carbamoyl DHO Dihydroorotate (DHO) Carbamoyl->DHO DHODH DHODH Enzyme (Target) DHO->DHODH Substrate Orotate Orotate DHODH->Orotate Oxidation RespChain Respiratory Chain (Complex III) DHODH->RespChain e- Transfer (via CoQ) Inhibitor Furan-Benzoic Acid Analog Inhibitor->DHODH Inhibition (Hydrophobic Tunnel) UMP UMP (Uridine Monophosphate) Orotate->UMP RNA_DNA RNA / DNA Synthesis (Cell Proliferation) UMP->RNA_DNA Exo_Uridine Exogenous Uridine (Rescue Agent) Exo_Uridine->UMP Bypasses DHODH Salvage Salvage Pathway

Caption: The "Furan-Benzoic Acid" analog blocks the conversion of DHO to Orotate. Exogenous Uridine bypasses this step, restoring UMP pools and rescuing cell viability only if the inhibitor is on-target.

Diagram 2: The Benchmarking Screening Cascade

Follow this logic flow to filter your analogs from "Hit" to "Lead."

Screening_Cascade Start Analog Library (Furan-Benzoic Acids) Step1 Enzymatic Assay (DCIP Reduction) Start->Step1 Decision1 IC50 < 100 nM? Step1->Decision1 Step2 Cellular Proliferation (MOLM-13 / MV4-11) Decision1->Step2 Yes Discard Discard / Redesign Decision1->Discard No Decision2 EC50 < 500 nM? Step2->Decision2 Step3 Uridine Rescue (Specificity Check) Decision2->Step3 Yes Decision2->Discard No Decision3 Rescue Shift > 100x? Step3->Decision3 Lead Validated Lead (Ready for ADME) Decision3->Lead Yes (On-Target) Decision3->Discard No (Off-Target Toxicity)

Caption: A self-validating screening workflow. The "Uridine Rescue" (Step 3) is the critical gatekeeper to distinguish true DHODH inhibitors from general cytotoxins.

Data Interpretation Guide

When analyzing your 3-(Furan-2-yl)-5-methoxybenzoic acid analogs, organize your data as follows. This table format is standard for high-impact medicinal chemistry journals (e.g., J. Med. Chem.).[1][2][3][4][5][6][7][8]

Compound IDR-Group (Furan Pos)Enzymatic

(nM)
Cellular

(nM)
Uridine Rescue ShiftLogD (pH 7.4)
Brequinar (Ref)-5 ± 115 ± 3> 100x2.1
Teriflunomide (Ref)-150 ± 20800 ± 50> 100x1.8
Analog 1 (Hypothetical)5-Methyl45 ± 5120 ± 10> 100x2.4
Analog 2 (Hypothetical)5-Chloro12 ± 240 ± 5> 100x2.9
Analog 3 (Toxic Hit)Unsubst.200 ± 3050 ± 5< 2x (Fail) 3.5

Key Takeaways for Optimization:

  • Potency Gap: If Enzymatic

    
     is low (potent) but Cellular 
    
    
    
    is high (weak), your analog likely has poor permeability or high plasma protein binding.
  • Toxicity Flag: If Cellular

    
     is lower  than Enzymatic 
    
    
    
    (see Analog 3), or if Uridine fails to rescue, the compound is killing cells via a non-DHODH mechanism (likely mitochondrial membrane disruption due to the lipophilic biaryl acid).

References

  • Sykes, D. B., et al. (2016). "Inhibition of Dihydroorotate Dehydrogenase Overcomes Differentiation Blockade in Acute Myeloid Leukemia." Cell, 167(1), 171-186.

  • Munier-Lehmann, H., et al. (2013). "Dihydroorotate dehydrogenase inhibitors: a patent review (2010-2012)." Expert Opinion on Therapeutic Patents, 23(11), 1431-1457.

  • Madak, J. T., et al. (2019). "Design, Synthesis, and Biological Evaluation of 4-Quinolinecarboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase." Journal of Medicinal Chemistry, 62(17), 8357–8376.

  • Promega Corporation. (2024). "CellTiter-Glo® Luminescent Cell Viability Assay Protocol."

  • Cayman Chemical. (2024). "DHODH Inhibitor Screening Assay Kit - Product Information."

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.